molecular formula C29H27N3O14 B149405 Fura-2 CAS No. 96314-98-6

Fura-2

Cat. No.: B149405
CAS No.: 96314-98-6
M. Wt: 641.5 g/mol
InChI Key: YFHXZQPUBCBNIP-UHFFFAOYSA-N
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Description

Fura-2 is a pioneering, ratiometric fluorescent dye specifically designed for measuring intracellular calcium ion concentrations ([Ca²⁺]i). Since its introduction, it has become a cornerstone tool in cellular physiology for investigating calcium-mediated processes in live cells . Its key advantage lies in its ratiometric measurement capability; upon binding to Ca²⁺, the dye's excitation maximum shifts from 380 nm to 340 nm, while the emission peak remains around 510 nm . The ratio of fluorescence intensities at these two excitation wavelengths provides a quantitative measure of [Ca²⁺]i that is inherently corrected for artifacts such as uneven dye loading, varying cell thickness, dye leakage, and photobleaching, leading to more robust and reliable data . The cell-permeant acetoxymethyl (AM) ester form, this compound AM, allows for non-invasive loading into cells. The lipophilic AM ester groups mask the negative charges, enabling the dye to passively cross the plasma membrane. Once inside the cytosol, endogenous esterases cleave the AM esters, converting this compound AM into the active, cell-impermeant this compound acid, which is then trapped within the cell and capable of binding Ca²⁺ . This compound is particularly well-suited for ratio-imaging microscopy and is widely used across diverse research fields. Its applications include tracking Ca²⁺ dynamics in neurons to study synaptic transmission, measuring Ca²⁺ transients that drive muscle contraction, and investigating Ca²⁺ signaling pathways in cardiac cells and other systems where calcium acts as a key second messenger . With its high sensitivity and affinity for calcium, this compound enables researchers to monitor subtle changes in intracellular calcium levels with high temporal and spatial resolution . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C29H27N3O14/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHXZQPUBCBNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242203
Record name Fura-2
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Molecular Weight

641.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96314-98-6
Record name 2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic acid
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Record name Fura-2
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Record name Fura-2
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Record name FURA-2
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Foundational & Exploratory

Fura-2: An In-depth Technical Guide for Cellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

Fura-2 is a ratiometric, fluorescent indicator dye widely used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). Its sensitivity and the ability to perform ratiometric measurements have made it an invaluable tool in various fields, including neuroscience, cell signaling, and drug discovery. This guide provides a comprehensive overview of this compound, its mechanism of action, key properties, and detailed protocols for its application.

Core Principles of this compound

This compound is an aminopolycarboxylic acid that acts as a chelator for divalent cations, exhibiting a high affinity and selectivity for Ca²⁺. The core of its functionality lies in a spectral shift that occurs upon binding to calcium.[1]

Mechanism of Action: When this compound binds to Ca²⁺, its fluorescence excitation spectrum shifts to a shorter wavelength. The Ca²⁺-free form of this compound has a maximum excitation wavelength of approximately 380 nm, while the Ca²⁺-bound form has a maximum excitation at around 340 nm.[2] Both forms, however, have the same emission maximum at approximately 510 nm.[1] This dual-excitation property is the basis for ratiometric measurement.

Ratiometric Measurement: By alternately exciting the this compound loaded cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm, a ratio of the fluorescence intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration. The key advantage of this ratiometric approach is that it minimizes issues arising from variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to more accurate and reproducible measurements of [Ca²⁺]i.[2][3]

Quantitative Data

The following table summarizes the key quantitative properties of this compound, which are crucial for accurate experimental design and data interpretation.

PropertyValueConditions
Dissociation Constant (Kd) for Ca²⁺ ~145 nMIn vitro, Mg²⁺-free
~224 nMIn vitro, with 1 mM Mg²⁺, 37°C
Excitation Wavelength (λex) ~380 nmCa²⁺-free
~340 nmCa²⁺-bound
Emission Wavelength (λem) ~510 nmBoth Ca²⁺-free and Ca²⁺-bound
Quantum Yield (Φ) 0.23Ca²⁺-free
0.49Ca²⁺-bound
Molar Extinction Coefficient (ε) ~28,000 M⁻¹cm⁻¹ at 380 nmCa²⁺-free
~33,000 M⁻¹cm⁻¹ at 340 nmCa²⁺-bound

Experimental Protocols

Cell Loading with this compound AM

For intracellular measurements, the cell-impermeant this compound is used in its acetoxymethyl (AM) ester form, this compound AM. The lipophilic AM groups allow the molecule to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive this compound dye in the cytosol.

Materials:

  • This compound AM stock solution (1-5 mM in anhydrous DMSO)

  • Pluronic® F-127 (20% w/v in DMSO)

  • Probenecid (B1678239) stock solution (250 mM in a suitable solvent)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

Procedure:

  • Prepare Loading Buffer: For a final this compound AM concentration of 5 µM, mix the required volume of this compound AM stock solution with an equal volume of 20% Pluronic® F-127. This mixture is then diluted in the physiological buffer to the final working concentration. The final concentration of Pluronic® F-127 should be around 0.02-0.04% to aid in the dispersion of the hydrophobic this compound AM.

  • Add Probenecid (Optional but Recommended): To reduce the leakage of the de-esterified this compound from the cells, the anion-transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

  • Cell Incubation: Remove the cell culture medium and wash the cells once with the physiological buffer. Add the this compound AM loading buffer to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type. Lowering the incubation temperature can sometimes reduce the compartmentalization of the dye into organelles.

  • Wash and De-esterification: After incubation, wash the cells at least twice with the physiological buffer (containing probenecid if used in the loading step) to remove extracellular this compound AM.

  • Incubation for De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for the complete de-esterification of the intracellular this compound AM by cellular esterases.

In Vitro Calibration and Determination of [Ca²⁺]i

To convert the measured fluorescence ratio into an absolute calcium concentration, an in vitro calibration is typically performed using the Grynkiewicz equation.[4]

Grynkiewicz Equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺] is the intracellular calcium concentration.

  • Kd is the dissociation constant of this compound for Ca²⁺.

  • R is the experimentally measured fluorescence ratio (F340/F380).

  • Rmin is the fluorescence ratio in the absence of Ca²⁺ (zero calcium).

  • Rmax is the fluorescence ratio at saturating Ca²⁺ concentrations.

  • Sf2 / Sb2 is the ratio of the fluorescence intensity of the Ca²⁺-free indicator to the Ca²⁺-bound indicator at 380 nm.

Materials:

  • This compound (salt form)

  • Calcium-free buffer (e.g., containing 10 mM EGTA)

  • Calcium-saturating buffer (e.g., containing 10 mM CaCl₂)

  • Ionophore (e.g., Ionomycin or Digitonin) to permeabilize the cell membrane.

Procedure for Determining Rmin and Rmax:

  • Rmin Determination: After recording the basal fluorescence ratio in your this compound loaded cells, perfuse the cells with a calcium-free buffer containing an ionophore (e.g., 5-10 µM Ionomycin). This will chelate any intracellular calcium and allow the determination of Rmin.

  • Rmax Determination: Following the Rmin measurement, perfuse the cells with a calcium-saturating buffer also containing the ionophore. This will saturate the intracellular this compound with calcium, allowing for the determination of Rmax.

  • Background Subtraction: It is crucial to subtract the background fluorescence from all measurements. This can be determined from a region of the coverslip without cells.

Visualizations

Signaling Pathway and this compound Mechanism

Fura2_Mechanism cluster_cell Intracellular Space cluster_measurement Ratiometric Measurement Fura2AM This compound AM (Lipophilic) Esterases Intracellular Esterases Fura2AM->Esterases Diffusion across cell membrane Fura2 This compound (Hydrophilic, Active) Esterases->Fura2 Cleavage of AM esters Ca_free Ca²⁺-free this compound (Excitation ~380nm) Fura2->Ca_free Trapped in cytosol Ca_bound Ca²⁺-bound this compound (Excitation ~340nm) Ca_free->Ca_bound Binds Ca²⁺ Emission Fluorescence Emission (~510nm) Ca_free->Emission Ca_bound->Ca_free Releases Ca²⁺ Ca_bound->Emission Calcium Ca²⁺ Calcium->Ca_bound Ratio Ratio (F340 / F380) ∝ [Ca²⁺]i Emission->Ratio Excitation340 Excitation at 340nm Excitation340->Ca_bound Excitation380 Excitation at 380nm Excitation380->Ca_free

Caption: Mechanism of this compound for intracellular calcium measurement.

Experimental Workflow

Fura2_Workflow cluster_prep Cell Preparation & Loading cluster_acq Data Acquisition cluster_calib Calibration & Analysis A 1. Prepare this compound AM loading buffer B 2. Incubate cells with loading buffer (30-60 min) A->B C 3. Wash cells to remove extracellular dye B->C D 4. Incubate for de-esterification (30 min) C->D E 5. Mount cells on microscope F 6. Excite sequentially at 340nm and 380nm E->F G 7. Record emission at 510nm F->G H 8. Calculate fluorescence ratio (F340/F380) G->H I 9. Determine Rmin (zero Ca²⁺ + ionophore) J 10. Determine Rmax (saturating Ca²⁺ + ionophore) I->J K 11. Calculate [Ca²⁺]i using Grynkiewicz equation J->K L 12. Data analysis and interpretation K->L

Caption: Experimental workflow for this compound based calcium imaging.

Potential Issues and Troubleshooting

  • Photobleaching: Prolonged exposure to excitation light can lead to photobleaching of this compound, which can affect the accuracy of measurements.[5] It is advisable to use the lowest possible excitation intensity and exposure times.

  • Compartmentalization: this compound AM can sometimes accumulate in intracellular organelles such as mitochondria and the endoplasmic reticulum. This can be minimized by lowering the incubation temperature during loading.

  • Incomplete De-esterification: Incomplete cleavage of the AM esters will result in a Ca²⁺-insensitive form of the dye, leading to an underestimation of [Ca²⁺]i. Ensure sufficient incubation time for de-esterification.

  • Dye Leakage: The de-esterified this compound can leak out of the cells over time. The use of probenecid can help to mitigate this issue.

By understanding the fundamental principles of this compound and adhering to optimized experimental protocols, researchers can effectively utilize this powerful tool to gain valuable insights into the complex dynamics of intracellular calcium signaling.

References

Fura-2 principle of calcium measurement

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Intracellular Calcium Measurement Using Fura-2

Introduction

Calcium ions (Ca²⁺) are ubiquitous intracellular second messengers that play a pivotal role in regulating a vast array of cellular processes, including gene expression, muscle contraction, neurotransmission, and apoptosis.[1][2] The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore fundamental to research in cell biology, neuroscience, and drug development. This compound, a fluorescent indicator dye, has been a cornerstone of intracellular calcium measurement since its development by Roger Tsien and colleagues in 1985.[3]

This technical guide provides a comprehensive overview of the principles and methodologies for using this compound to measure [Ca²⁺]i. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this powerful technique. This compound's most significant advantage is its ratiometric nature, which allows for highly accurate and quantitative measurements by minimizing artifacts from variable dye loading, cell thickness, or photobleaching.[1][3]

The Core Principle: Ratiometric Fluorescence

This compound is an aminopolycarboxylic acid and a BAPTA-based Ca²⁺ chelator that changes its fluorescence properties upon binding to calcium.[4][5] Unlike single-wavelength indicators, this compound is a dual-excitation ratiometric dye. This is the central principle of its function.

  • Calcium-Bound this compound : When bound to Ca²⁺, the molecule has a peak excitation wavelength of approximately 340 nm.[4][6]

  • Calcium-Free this compound : In its unbound state, the peak excitation wavelength shifts to approximately 380 nm.[4][6]

  • Emission : Critically, regardless of whether it is bound to calcium or not, this compound consistently emits light at a peak wavelength of around 510 nm.[5]

By alternately exciting the this compound-loaded cells with 340 nm and 380 nm light and measuring the intensity of the 510 nm emission at each excitation wavelength, a ratio (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration.[1][5] This ratiometric approach provides a robust internal control, correcting for confounding variables such as uneven dye loading, cell-to-cell variations in thickness, dye leakage, and photobleaching, which would otherwise introduce significant errors in measurements from single-wavelength dyes.[3][6]

G cluster_excitation Excitation cluster_cell Cell cluster_emission Emission & Detection 340nm_source 340 nm Light Ca_Bound This compound + Ca²⁺ 340nm_source->Ca_Bound Excites Ca²⁺-bound form 380nm_source 380 nm Light Ca_Free This compound (Free) 380nm_source->Ca_Free Excites Ca²⁺-free form Emission1 Emission ~510 nm Ca_Bound->Emission1 Emission2 Emission ~510 nm Ca_Free->Emission2 Detector Detector / Camera Emission1->Detector Emission2->Detector Ratio Ratio Calculation (F340 / F380) ∝ [Ca²⁺]i Detector->Ratio G cluster_out Extracellular Space cluster_in Intracellular Space (Cytosol) Fura_AM_Out This compound AM (Membrane-Permeable) Fura_AM_In This compound AM Fura_AM_Out->Fura_AM_In Passive Diffusion Esterases Cytosolic Esterases Fura_AM_In->Esterases Substrate Fura_Active This compound (Active) (Membrane-Impermeant) Esterases->Fura_Active Cleavage Byproducts Formaldehyde + Acetic Acid + AM Groups Esterases->Byproducts Fura_Active->Fura_Active Membrane G prep Cell Preparation & Seeding load This compound AM Loading (Protocol 4.1) prep->load wash Wash & De-esterify load->wash measure Measure Baseline & Stimulated Ratio (R) wash->measure calib In Situ Calibration measure->calib calc Calculate [Ca²⁺]i (Grynkiewicz Equation) measure->calc rmax Determine Rmax (Ionomycin + High Ca²⁺) calib->rmax rmin Determine Rmin (Ionomycin + EGTA) calib->rmin rmax->calc rmin->calc

References

An In-depth Technical Guide to Fura-2 Ratiometric Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura-2, a cornerstone tool for the quantitative measurement of intracellular calcium ([Ca²⁺]i). We will delve into the core principles of ratiometric fluorescence, provide detailed experimental protocols, and offer guidance on data interpretation and troubleshooting.

Introduction to this compound and Ratiometric Calcium Imaging

This compound is a high-affinity, UV-excitable fluorescent indicator widely used for measuring intracellular calcium concentrations.[1][2] Its popularity stems from its ratiometric properties, which offer significant advantages over single-wavelength indicators.[3] The acetoxymethyl (AM) ester form, this compound AM, is a cell-permeant molecule that can be loaded non-invasively into a wide variety of live cells.[4][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound molecule in the cytoplasm.[5]

The key feature of this compound is the spectral shift it undergoes upon binding to Ca²⁺.[5] When excited at approximately 340 nm, its fluorescence emission intensity increases as it binds to calcium. Conversely, when excited at 380 nm, its fluorescence intensity decreases with calcium binding.[6] The emission maximum for both states remains constant at around 510 nm.[1][4] By calculating the ratio of the fluorescence intensities emitted when excited at 340 nm and 380 nm, one can obtain a precise measure of [Ca²⁺]i that is largely independent of variables such as dye concentration, cell thickness, photobleaching, and dye leakage.[7][8][9] This ratiometric approach significantly enhances the accuracy and reproducibility of intracellular calcium measurements.[3][5]

Core Principles of this compound Fluorescence

The ratiometric nature of this compound is due to an isosbestic point in its excitation spectrum. When this compound binds to Ca²⁺, the peak excitation wavelength shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound).[2] The ratio of the fluorescence emission at 510 nm when excited at these two wavelengths (F340/F380) is directly proportional to the intracellular calcium concentration.[2]

.dot

Fura2_Principle cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytosol) cluster_fluorescence Fluorescence Properties Fura2AM_out This compound AM (Lipophilic, Non-fluorescent) Fura2AM_in This compound AM Fura2AM_out->Fura2AM_in Passive Diffusion Esterases Esterases Fura2AM_in->Esterases Cleavage of AM esters Fura2_active This compound (Hydrophilic, Ca²⁺-sensitive) Esterases->Fura2_active Ca_free Free Ca²⁺ Fura2_active->Ca_free Binding Emission Emission at 510 nm Fura2_active->Emission Fura2_Ca This compound-Ca²⁺ Complex Ca_free->Fura2_Ca Fura2_Ca->Emission Excitation Excitation Light Excitation->Fura2_active 380 nm (Ca²⁺-free) Excitation->Fura2_Ca 340 nm (Ca²⁺-bound) Ratio Ratio (F340 / F380) ∝ [Ca²⁺]i Emission->Ratio

Caption: this compound AM loading and ratiometric measurement principle.

Quantitative Data Summary

For accurate and reproducible experiments, understanding the key parameters of this compound is crucial. The following tables summarize the essential quantitative data.

Table 1: Spectral and Chemical Properties of this compound

PropertyValueReference(s)
Excitation Wavelength (Ca²⁺-bound)~335-340 nm[2][4]
Excitation Wavelength (Ca²⁺-free)~363-380 nm[2][4]
Emission Wavelength~505-510 nm[1][4][7]
Dissociation Constant (Kd) for Ca²⁺~145 nM (in vitro)[2]
~225-371 nM (in situ)[10][11]
Quantum Yield0.49[12]

Table 2: Recommended Experimental Concentrations

ReagentStock ConcentrationWorking ConcentrationPurposeReference(s)
This compound AM1-5 mM in anhydrous DMSO1-5 µMIntracellular Ca²⁺ indicator[13][14]
Pluronic® F-12710-20% (w/v) in DMSO0.02-0.08%Aids in dye solubilization[13]
Probenecid (B1678239)25-250 mM in aqueous buffer1-2.5 mMAnion-exchange inhibitor to prevent dye leakage[13]

Experimental Protocols

This section provides detailed methodologies for loading cells with this compound AM and performing a ratiometric calcium measurement experiment.

Reagent Preparation
  • This compound AM Stock Solution (1 mM): Dissolve 50 µg of lyophilized this compound AM in 50 µL of high-quality, anhydrous DMSO.[15] Vortex for at least one minute to ensure it is fully dissolved.[7] Aliquot and store at -20°C, protected from light and moisture.[14][15] Avoid repeated freeze-thaw cycles.[16]

  • Loading Buffer: Prepare a buffered physiological solution such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (HBS) at pH 7.4.[17] For a typical experiment, dilute the this compound AM stock solution into the buffer to a final concentration of 1-5 µM.[14] To aid in dye dispersion, Pluronic® F-127 can be added to a final concentration of 0.02-0.04%.[13] To prevent dye leakage from the cells, the anion-transport inhibitor probenecid can be included at a final concentration of 1-2.5 mM.[13]

Cell Loading Protocol (Adherent Cells)
  • Culture cells on coverslips or in microplates to the desired confluency (typically 80-90%).[4][17]

  • Aspirate the culture medium and gently wash the cells once with pre-warmed loading buffer (without this compound AM).[14]

  • Add the this compound AM loading solution to the cells.[14]

  • Incubate for 15-60 minutes at room temperature or 37°C, protected from light.[13][14] The optimal time and temperature are cell-type dependent and should be determined empirically.[13] Lowering the incubation temperature can sometimes reduce dye compartmentalization into organelles.[13]

  • After incubation, aspirate the loading solution and wash the cells at least twice with fresh, pre-warmed buffer (containing probenecid if used during loading) to remove extracellular dye.[13][14]

  • Incubate the cells for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the this compound AM by intracellular esterases.[13][14]

  • The cells are now ready for fluorescence imaging.

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Fura2_Workflow cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis prep_cells 1. Prepare Cells (Plate on coverslips) prep_reagents 2. Prepare Reagents (this compound AM Stock, Loading Buffer) prep_cells->prep_reagents wash1 3. Wash Cells (Remove media) prep_reagents->wash1 load_dye 4. Incubate with this compound AM (15-60 min, protected from light) wash1->load_dye wash2 5. Wash Cells (Remove extracellular dye) load_dye->wash2 deester 6. De-esterification (20-30 min) wash2->deester mount 7. Mount on Microscope deester->mount setup_imaging 8. Set Imaging Parameters (Excitation 340/380nm, Emission 510nm) mount->setup_imaging acquire_baseline 9. Acquire Baseline Fluorescence setup_imaging->acquire_baseline stimulate 10. Add Stimulus (e.g., Agonist) acquire_baseline->stimulate acquire_response 11. Record Fluorescence Change stimulate->acquire_response calc_ratio 12. Calculate Ratio (F340 / F380) acquire_response->calc_ratio calibrate 13. Calibrate Ratio to [Ca²⁺] (Using Rmin, Rmax, Kd) calc_ratio->calibrate plot_data 14. Plot [Ca²⁺] vs. Time calibrate->plot_data

Caption: Experimental workflow for this compound calcium imaging.

Data Analysis and Calibration

The primary data from a this compound experiment is the ratio of fluorescence intensities. To convert this ratio into an absolute intracellular calcium concentration, the following equation, derived by Grynkiewicz et al. (1985), is used:[10][15]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺]i is the intracellular free calcium concentration.

  • Kd is the dissociation constant of this compound for Ca²⁺.[10]

  • R is the experimentally measured ratio of fluorescence intensities (F340/F380).[7]

  • Rmin is the ratio in the absence of Ca²⁺ (zero calcium).[7]

  • Rmax is the ratio at saturating Ca²⁺ concentrations.[7]

  • Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.[10]

To determine Rmin, Rmax, and Sf2/Sb2, an in situ calibration is performed at the end of each experiment.[15]

  • Rmax determination: Cells are exposed to a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to saturate the intracellular this compound with Ca²⁺.[15]

  • Rmin determination: Subsequently, a calcium chelator (e.g., EGTA) is added in a calcium-free buffer to remove all Ca²⁺ from the cytosol and the dye.[15]

Application: Visualizing GPCR-Mediated Calcium Release

A common application for this compound is to monitor intracellular calcium release triggered by the activation of G protein-coupled receptors (GPCRs), specifically those coupled to the Gq alpha subunit.

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GPCR_Ca_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Agonist Agonist GPCR Gq-coupled Receptor Agonist->GPCR Binds Gq Gq Protein (α, β, γ) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (Ca²⁺ Channel) IP3->IP3R Binds Ca_ER Stored Ca²⁺ IP3R->Ca_ER Opens Ca_Cytosol ↑ [Ca²⁺]i (Measured by this compound) Ca_ER->Ca_Cytosol Release

Caption: Gq-coupled GPCR signaling pathway leading to Ca²⁺ release.

Troubleshooting

Common issues encountered during this compound experiments and their potential solutions are outlined below.

Table 3: Common Problems and Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Reference(s)
Low Fluorescence Signal - Incomplete de-esterification- Insufficient dye loading (concentration or time)- Poor cell health/viability- Increase post-loading incubation time to >30 min.- Increase this compound AM concentration or loading time.- Check cell viability (e.g., with Trypan Blue).[18]
High Background Fluorescence - Extracellular this compound AM or hydrolyzed this compound- Serum esterases cleaving dye extracellularly- Cell lysis- Wash cells thoroughly after loading.- Use a serum-free loading medium.- Handle cells gently during washing steps.[18]
Inconsistent Loading - Uneven cell plating or cell clumping- Incomplete solubilization of this compound AM- Ensure a uniform cell monolayer; disperse cell clumps.- Vortex this compound AM/Pluronic F-127 solution thoroughly before adding to cells.[18]
Dye Compartmentalization - Incubation at 37°C can promote uptake into organelles like mitochondria or ER.- Try loading cells at a lower temperature (e.g., room temperature).- Minimize loading time and dye concentration.[13][19]
Rapid Dye Leakage - Active transport out of the cell by organic anion transporters.- Include probenecid (1-2.5 mM) in loading and imaging buffers.[13]

References

Fura-2: A Comprehensive Technical Guide to its Excitation and Emission Spectra for Cellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles underlying the use of Fura-2, a ratiometric fluorescent indicator essential for the precise measurement of intracellular calcium concentrations. This document details its spectral properties, experimental applications, and the signaling pathways it helps to elucidate.

Core Principles of this compound Ratiometric Calcium Imaging

This compound is a UV-excitable, aminopolycarboxylic acid-based fluorescent dye that binds to free intracellular calcium (Ca²⁺).[1] Its enduring popularity in calcium imaging stems from its ratiometric properties, which allow for accurate and quantitative measurements of intracellular calcium, largely independent of confounding variables like dye concentration, cell thickness, and photobleaching.[1][2]

The fundamental principle of this compound lies in the spectral shift it undergoes upon binding to calcium. In its calcium-free state, this compound has a maximum excitation wavelength of approximately 380 nm.[3][4] When it binds to calcium, its excitation maximum shifts to a lower wavelength, around 340 nm.[3][4] Crucially, the fluorescence emission peak remains constant at approximately 510 nm regardless of its calcium-binding state.[1][2][3]

This dual-excitation characteristic enables ratiometric measurement. By alternately exciting the this compound loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration.[2][3] This ratiometric approach provides a more robust and reliable measurement compared to single-wavelength indicators.[2]

Photophysical and Spectral Properties of this compound

The quantitative data for this compound's spectral and photophysical properties are summarized in the table below. These values are crucial for designing experiments and calibrating imaging systems.

PropertyCa²⁺-Free this compoundCa²⁺-Bound this compoundNotes
Excitation Maximum (λex) ~380 nm~340 nmThe primary wavelengths used for ratiometric imaging.[3][4]
Emission Maximum (λem) ~510 nm~510 nmThe emission wavelength is largely independent of calcium concentration.[1][2][3]
Quantum Yield (Φf) 0.230.49The fluorescence quantum yield more than doubles upon calcium binding.[5][6][7]
Dissociation Constant (Kd) -~145 nMThis value can vary slightly depending on experimental conditions.[3]
Isobestic Point -~352 nmThe wavelength at which the absorption of both Ca²⁺-free and Ca²⁺-bound forms is equal.[6]

Experimental Protocol for Intracellular Calcium Measurement with this compound AM

This section provides a detailed methodology for a typical experiment involving the measurement of intracellular calcium using this compound AM, the cell-permeable form of this compound.

1. Reagent Preparation:

  • This compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for the cell type being studied. The buffer should be at a physiological pH (typically 7.2-7.4).

2. Cell Loading with this compound AM:

  • Cell Plating: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.

  • Dye Loading:

    • Dilute the this compound AM stock solution into the pre-warmed loading buffer to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

    • Remove the cell culture medium and wash the cells once with the loading buffer.

    • Incubate the cells with the this compound AM loading solution for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature will vary depending on the cell type.

  • De-esterification: After loading, wash the cells two to three times with fresh, pre-warmed loading buffer to remove extracellular this compound AM. Incubate the cells for an additional 30 minutes in the dark at the loading temperature to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active this compound inside the cells.[2]

3. Calcium Imaging:

  • Microscopy Setup: Use a fluorescence microscope equipped with a light source capable of providing excitation at 340 nm and 380 nm, a filter set for this compound (dichroic mirror and emission filter centered around 510 nm), and a sensitive camera (e.g., sCMOS or EMCCD).

  • Image Acquisition:

    • Acquire a baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 510 nm.

    • Introduce the stimulus (e.g., agonist, drug) to the cells.

    • Continue to acquire images at both excitation wavelengths over the desired time course to monitor changes in intracellular calcium.

4. Data Analysis and Calibration:

  • Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the fluorescence intensity from 380 nm excitation (F340/F380).

  • Calibration (Optional but Recommended): To convert the fluorescence ratio to absolute calcium concentrations, a calibration is necessary. This is typically performed at the end of the experiment using ionophores (e.g., ionomycin) to equilibrate intracellular and extracellular calcium concentrations.

    • Rmin (Minimum Ratio): Determine the ratio in the absence of calcium by adding a calcium chelator (e.g., EGTA).

    • Rmax (Maximum Ratio): Determine the ratio in saturating calcium conditions by adding a high concentration of calcium.

    • Grynkiewicz Equation: Use the following equation to calculate the intracellular calcium concentration: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where:

      • Kd is the dissociation constant of this compound for calcium.

      • R is the measured 340/380 ratio.

      • Rmin is the ratio at zero free calcium.

      • Rmax is the ratio at saturating calcium.

      • Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm for calcium-free and calcium-bound this compound, respectively.

Visualizing Core Concepts with Graphviz

To further clarify the principles and workflows, the following diagrams have been generated using Graphviz.

Fura2_Ratiometric_Principle cluster_excitation Excitation cluster_cell Cell with this compound cluster_emission Emission cluster_ratio Ratiometric Calculation 340nm 340 nm Light Fura2_Ca_Bound This compound-Ca²⁺ 340nm->Fura2_Ca_Bound Excites Ca²⁺-bound form 380nm 380 nm Light Fura2_Ca_Free This compound 380nm->Fura2_Ca_Free Excites Ca²⁺-free form Emission_510nm_340 Emission at 510 nm (High Intensity) Fura2_Ca_Bound->Emission_510nm_340 Emission_510nm_380 Emission at 510 nm (Low Intensity) Fura2_Ca_Free->Emission_510nm_380 Ratio Ratio = F(340) / F(380) Emission_510nm_340->Ratio Emission_510nm_380->Ratio Ca_Concentration [Ca²⁺] Ratio->Ca_Concentration Proportional to Gq_Signaling_Pathway Agonist Agonist GPCR Gq-coupled Receptor Agonist->GPCR Binds to Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) ER->IP3R Ca_Release Ca²⁺ Release IP3R->Ca_Release Opens Fura2_Measurement This compound Measures [Ca²⁺]i Increase Ca_Release->Fura2_Measurement Fura2_Experimental_Workflow Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Fura2_Loading 2. This compound AM Loading Cell_Culture->Fura2_Loading De_esterification 3. De-esterification Fura2_Loading->De_esterification Imaging 4. Fluorescence Imaging (Excitation at 340/380 nm) De_esterification->Imaging Stimulation 5. Cell Stimulation Imaging->Stimulation Data_Acquisition 6. Time-lapse Data Acquisition Stimulation->Data_Acquisition Ratio_Calculation 7. 340/380 Ratio Calculation Data_Acquisition->Ratio_Calculation Calibration 8. Calibration (Rmin, Rmax) Ratio_Calculation->Calibration Ca_Concentration 9. [Ca²⁺] Calculation Calibration->Ca_Concentration End End Ca_Concentration->End

References

Fura-2: A Comprehensive Technical Guide to the Quintessential Calcium Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, development, and application of Fura-2, a ratiometric fluorescent indicator that has revolutionized the study of intracellular calcium signaling. This document details the core principles of this compound, its photophysical properties, experimental protocols, and data analysis, serving as an essential resource for professionals in life sciences and drug discovery.

Introduction: The Dawn of Ratiometric Calcium Imaging

The measurement of intracellular calcium ([Ca²⁺]i) is paramount to understanding a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. Prior to the mid-1980s, the available tools for quantifying [Ca²⁺]i were limited and often fraught with technical challenges. The landscape of cellular biology was irrevocably changed in 1985 with the introduction of this compound by Roger Y. Tsien and his colleagues, Grzegorz Grynkiewicz and Martin Poenie.[1][2] this compound emerged as a significant improvement over its predecessor, Quin-2, offering superior fluorescence properties and, most importantly, the capability for ratiometric measurement.[1] This innovation provided a robust method to correct for experimental artifacts such as variations in dye concentration, cell thickness, and photobleaching, thereby enabling more accurate and reproducible quantification of intracellular calcium levels.[3][4]

The Chemistry and Mechanism of this compound

This compound is a synthetic aminopolycarboxylic acid-based chelator with a benzofuran (B130515) fluorophore.[1][3] Its fundamental structure is built upon the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) core, which provides high selectivity for Ca²⁺ over other divalent cations like Mg²⁺.[1]

The Ratiometric Principle

The key to this compound's utility lies in its dual-excitation ratiometric properties. When this compound binds to Ca²⁺, its fluorescence excitation spectrum undergoes a significant shift. In its Ca²⁺-free (unbound) state, this compound has a maximum excitation wavelength of approximately 380 nm.[5] Upon binding Ca²⁺, the excitation maximum shifts to a shorter wavelength, around 340 nm.[5] Crucially, the fluorescence emission peak remains constant at approximately 510 nm regardless of whether it is bound to calcium or not.[3][5]

By alternately exciting the this compound loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at 510 nm, a ratio of the two emission intensities (F340/F380) can be calculated. This ratio is directly proportional to the intracellular calcium concentration, allowing for quantitative measurements that are largely independent of the aforementioned experimental variables.[3][4]

Cell Loading: The AM Ester Form

To facilitate its entry into live cells, this compound is available in an acetoxymethyl (AM) ester form, this compound AM. The lipophilic AM ester groups mask the negative charges of the carboxyl groups, rendering the molecule membrane-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, regenerating the active, membrane-impermeable this compound molecule, which is then trapped within the cytosol.

Quantitative Data: Photophysical Properties of this compound

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental design and data interpretation.

Table 1: Spectral Properties of this compound

PropertyCa²⁺-Free this compoundCa²⁺-Bound this compound
Excitation Maximum (λex)~363-380 nm[5]~335-340 nm[5]
Emission Maximum (λem)~510-512 nm[6][7]~505-510 nm[6]
Isosbestic Point~360 nm

Table 2: Physicochemical and Binding Properties of this compound

PropertyValueConditions
Dissociation Constant (Kd) for Ca²⁺~140-225 nM[8]Varies with temperature, pH, and ionic strength
Quantum Yield (Φf)~0.23[7]In the absence of Ca²⁺
Quantum Yield (Φf)>0.49 (more than twofold increase)[7]In the presence of saturating Ca²⁺
Extinction Coefficient (ε) at 340 nmIncreases upon Ca²⁺ binding
Extinction Coefficient (ε) at 380 nmDecreases upon Ca²⁺ binding

Experimental Protocols

Accurate and reproducible measurements with this compound necessitate careful adherence to optimized experimental protocols. The following sections provide detailed methodologies for cell loading and calibration.

Preparation of this compound AM Stock Solution
  • Reagents and Materials:

    • This compound AM (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Allow the vial of this compound AM and the DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 1 mM stock solution of this compound AM by dissolving it in high-quality anhydrous DMSO. For example, add 50 µL of DMSO to a 50 µg vial of this compound AM.[9]

    • Vortex the solution for at least one minute to ensure the this compound AM is fully dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light and moisture. The DMSO stock solution is stable for several months under these conditions.[9]

Cell Loading with this compound AM

This protocol is a general guideline for adherent cells and should be optimized for each cell type and experimental condition.

  • Reagents and Materials:

    • Adherent cells cultured on glass coverslips or in clear-bottomed microplates

    • This compound AM stock solution (1 mM in DMSO)

    • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, pH 7.2-7.4, phenol (B47542) red-free)

    • Pluronic® F-127 (20% w/v solution in DMSO, optional)

    • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Procedure:

    • Prepare Loading Buffer: Dilute the this compound AM stock solution into the physiological buffer to a final concentration of 1-5 µM.[10]

    • (Optional) To aid in the dispersion of the hydrophobic this compound AM in the aqueous buffer, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02-0.04%. This is often achieved by mixing the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 before dilution in the buffer.[10]

    • (Optional) If dye leakage is a concern, the organic anion transport inhibitor probenecid can be added to the loading and subsequent imaging buffers at a final concentration of 1-2.5 mM.[10]

    • Cell Loading:

      • Remove the culture medium from the cells.

      • Wash the cells once with the physiological buffer.

      • Add the this compound AM loading solution to the cells.

      • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[10] The optimal loading time and temperature should be determined empirically for each cell type to ensure adequate dye loading without causing cytotoxicity or compartmentalization of the dye into organelles.[11]

    • Washing and De-esterification:

      • After incubation, aspirate the loading solution.

      • Wash the cells twice with fresh, pre-warmed physiological buffer (containing probenecid if used) to remove any extracellular this compound AM.[10]

      • Add fresh physiological buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the intracellular this compound AM by cellular esterases.[10]

In Situ Calibration of this compound

To convert the measured 340/380 nm fluorescence ratio into absolute intracellular Ca²⁺ concentrations, an in situ calibration is essential. This is typically performed at the end of each experiment using a calcium ionophore to equilibrate intracellular and extracellular calcium concentrations.

  • Reagents and Materials:

    • This compound loaded cells

    • Calcium-free buffer (e.g., HBSS with EGTA, a calcium chelator)

    • High calcium buffer (e.g., HBSS with a saturating concentration of CaCl₂)

    • Calcium ionophore (e.g., Ionomycin or 4-Bromo A23187)

    • Agent to quench extracellular this compound (e.g., MnCl₂) or a cell lysis agent (e.g., Triton X-100)

  • Procedure:

    • Determine Rmax (Maximum Ratio):

      • Expose the this compound loaded cells to a high calcium buffer.

      • Add a calcium ionophore (e.g., 5-10 µM Ionomycin) to allow the influx of Ca²⁺ and saturate the intracellular this compound.[9]

      • Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.

    • Determine Rmin (Minimum Ratio):

      • Wash the cells thoroughly with a calcium-free buffer containing a calcium chelator like EGTA (e.g., 5 mM).[9]

      • Add the calcium ionophore to chelate any remaining intracellular Ca²⁺ and equilibrate it with the calcium-free extracellular environment.

      • Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin.

    • Determine Sf2/Sb2: This is the ratio of the fluorescence intensity at 380 nm in calcium-free (Sf2) and calcium-saturating (Sb2) conditions. These values are obtained during the Rmin and Rmax measurements, respectively.

    • Calculate Intracellular Calcium Concentration: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:[8][9]

      [Ca²⁺]i = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2)

      Where:

      • [Ca²⁺]i is the intracellular free calcium concentration.

      • Kd is the dissociation constant of this compound for Ca²⁺ (~225 nM).[8]

      • R is the experimentally measured 340/380 nm fluorescence ratio.

      • Rmin is the minimum fluorescence ratio in the absence of calcium.

      • Rmax is the maximum fluorescence ratio at calcium saturation.

      • Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm for the calcium-free and calcium-bound forms of this compound.

Visualizing Cellular Processes with this compound

The versatility of this compound has made it an indispensable tool for visualizing a wide range of signaling pathways and cellular events. The following diagrams, rendered in DOT language, illustrate a typical experimental workflow and a common signaling pathway studied using this compound.

Experimental Workflow for this compound Calcium Imaging

Fura2_Workflow cluster_prep Cell Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cell_culture 1. Culture adherent cells on coverslips loading_solution 2. Prepare this compound AM loading solution loading 3. Incubate cells with this compound AM wash_deester 4. Wash and allow for de-esterification baseline 5. Acquire baseline fluorescence at 340nm and 380nm wash_deester->baseline stimulate 6. Apply stimulus (e.g., agonist) baseline->stimulate record 7. Record fluorescence changes over time stimulate->record ratio 8. Calculate 340/380nm ratio record->ratio calibrate 9. Perform in situ calibration (Rmin, Rmax) ratio->calibrate calculate_ca 10. Calculate [Ca²⁺]i using Grynkiewicz equation calibrate->calculate_ca interpret 11. Interpret results calculate_ca->interpret

A typical experimental workflow for this compound calcium imaging.
Gq-Coupled GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist Agonist gpcr Gq-coupled GPCR agonist->gpcr Binds g_protein Gq Protein gpcr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds ca_release Ca²⁺ Release ip3r->ca_release Opens fura2 This compound ca_release->fura2 Binds to fluorescence Fluorescence Ratio Change fura2->fluorescence Causes er Endoplasmic Reticulum

Gq-coupled GPCR signaling leading to intracellular calcium release measured by this compound.

Advantages and Limitations of this compound

While this compound remains a cornerstone of calcium imaging, it is essential to be aware of its advantages and limitations.

Table 3: Advantages and Disadvantages of this compound

AdvantagesDisadvantages
Ratiometric Measurement: Minimizes artifacts from uneven dye loading, cell thickness, and photobleaching.[3][4]Photobleaching and Phototoxicity: UV excitation can be damaging to cells over long imaging periods.
High Quantum Yield: Produces a bright fluorescent signal.[1]Leakage: The de-esterified form can leak out of some cell types over time.
High Affinity for Ca²⁺: Sensitive to small changes in resting calcium levels.[4]Compartmentalization: Can accumulate in organelles such as mitochondria and the endoplasmic reticulum.[11]
Well-Characterized: Extensive literature and established protocols are available.Calcium Buffering: At high intracellular concentrations, this compound can buffer intracellular calcium, potentially altering cellular responses.
Relatively Fast Kinetics: Can resolve rapid calcium transients.[3]pH Sensitivity: Its fluorescence properties can be influenced by changes in intracellular pH.[11]

Troubleshooting Common Issues

Successful this compound experiments require attention to detail. The following table addresses common problems and their potential solutions.

Table 4: Troubleshooting Guide for this compound Experiments

ProblemPossible Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Incomplete de-esterification of this compound AM- Insufficient dye loading- Photobleaching- Increase the de-esterification time after washing.- Optimize loading concentration and incubation time.- Use neutral density filters to reduce excitation light intensity.
High Background Fluorescence - Incomplete removal of extracellular this compound AM- Autofluorescence from cells or media- Ensure thorough washing after loading.- Use phenol red-free media.- Acquire a background image from an area without cells and subtract it from the experimental images.
Uneven Dye Loading - Cell clumping- Poor dispersion of this compound AM in loading buffer- Ensure cells are in a single-cell suspension before loading.- Use Pluronic® F-127 to improve dye solubility.
Rapid Signal Loss (Dye Leakage) - Active transport of this compound out of the cell- Use an organic anion transport inhibitor like probenecid in the loading and imaging buffers.[10]
No Response to Stimulus - Unhealthy cells- Receptor desensitization- Problem with the stimulus- Check cell viability.- Allow for a sufficient recovery period between stimuli.- Confirm the activity and concentration of the stimulus.

Conclusion

Since its development, this compound has been an instrumental tool in elucidating the multifaceted roles of intracellular calcium in cellular physiology and pathophysiology. Its ratiometric nature provides a level of accuracy and reliability that has made it a gold standard in the field. While newer generations of calcium indicators, including genetically encoded sensors, have emerged, this compound remains a widely used and valuable tool for its high sensitivity, well-characterized properties, and the wealth of established protocols. A thorough understanding of its principles, proper execution of experimental procedures, and awareness of its limitations will continue to empower researchers to unravel the complexities of calcium signaling in health and disease.

References

Fura-2 for Quantitative Calcium Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core advantages of using Fura-2, a ratiometric fluorescent indicator, for the precise measurement of intracellular calcium concentrations. We will delve into the fundamental principles of this compound-based calcium imaging, provide detailed experimental protocols, and present key quantitative data to empower researchers in their cellular signaling and drug discovery endeavors.

The Core Advantages of this compound

This compound remains a cornerstone in cellular calcium research due to a unique combination of properties that ensure accurate and reproducible measurements.[1] Its primary advantage lies in its ratiometric nature , which corrects for many of the confounding variables inherent in fluorescence microscopy.[2][3][4]

Upon binding to free intracellular calcium (Ca²⁺), the this compound molecule undergoes a conformational change that shifts its excitation spectrum. Specifically, the peak excitation wavelength shifts from approximately 380 nm in the Ca²⁺-free state to around 340 nm when bound to Ca²⁺, while the emission maximum remains constant at about 510 nm.[2][3][5] By calculating the ratio of the fluorescence intensity emitted when excited at 340 nm to the intensity when excited at 380 nm, a quantitative measure of the intracellular Ca²⁺ concentration can be obtained.[2]

This ratiometric approach provides several key benefits:

  • Independence from Dye Concentration: Variations in dye loading between cells or within different regions of the same cell do not affect the final ratio, as both fluorescence measurements are proportionally affected.[1][3][4][6]

  • Correction for Cell Thickness: The ratio is independent of the optical path length, meaning differences in cell thickness do not skew the results.[1][3][4][6]

  • Minimization of Photobleaching Effects: While photobleaching can reduce the overall fluorescence signal, the ratio of the two excitation wavelengths is less affected, leading to more stable measurements over time.[1][4][6]

  • Reduced Artifacts from Uneven Loading: Inconsistent dye distribution within a cell or across a cell population is a common issue that is effectively mitigated by the ratiometric measurement.[2][4]

These properties make this compound a robust and reliable tool for quantifying intracellular calcium, particularly in complex experimental settings.[2]

Quantitative Data and Spectral Properties

The precise quantification of intracellular calcium with this compound relies on its well-characterized spectral properties and its affinity for calcium, defined by the dissociation constant (Kd).

PropertyValueConditions
Excitation Maximum (Ca²⁺-bound) ~335-340 nmIn the presence of saturating Ca²⁺
Excitation Maximum (Ca²⁺-free) ~363-380 nmIn a Ca²⁺-free environment
Emission Maximum ~505-512 nmIndependent of Ca²⁺ concentration
Isosbestic Point ~360 nmWavelength at which excitation is independent of Ca²⁺ concentration
Dissociation Constant (Kd) ~145 nM100 mM KCl, 10 mM MOPS, pH 7.20, 22°C
~224 nMIn the presence of 1 mM Mg²⁺, 37°C, 100mM KCl, 10 mM MOPS, pH 7.0
Quantum Yield (Φf) (Ca²⁺-free) 0.23
Quantum Yield (Φf) (Ca²⁺-bound) 0.49

Note: The Kd value can be influenced by factors such as temperature, pH, ionic strength, and the presence of other ions like magnesium. It is often recommended to perform an in situ calibration for the specific cell type and experimental conditions being used.[7][8][9]

Experimental Protocols

Accurate and reproducible data acquisition with this compound requires careful attention to experimental procedures, from cell loading to calibration.

This compound AM Loading Protocol for Adherent Cells

This compound is typically introduced into cells in its acetoxymethyl (AM) ester form (this compound AM), which is membrane-permeant.[2][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of this compound in the cytoplasm.[2][10]

Materials:

  • This compound AM (stored as a 1-5 mM stock solution in anhydrous DMSO at -20°C)[10][11]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% w/v stock solution in DMSO)[11]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)[10]

  • Probenecid (B1678239) (optional, to reduce dye leakage)[11][12]

Procedure:

  • Cell Preparation: Culture adherent cells on coverslips or in microplates to the desired confluency.

  • Loading Solution Preparation:

    • Prepare a 2x working solution of this compound AM in your chosen physiological buffer. A typical final concentration is between 1-5 µM.[10]

    • To aid in the dispersion of the hydrophobic this compound AM in the aqueous buffer, first mix the required volume of the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting it into the buffer.[11] The final Pluronic® F-127 concentration is typically 0.02-0.04%.[10]

    • If using, add probenecid to the loading solution (final concentration 1-2.5 mM).[11][12]

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 15-60 minutes at 20-37°C, protected from light.[10][11] The optimal time and temperature should be determined empirically for each cell type. Lowering the temperature can sometimes reduce compartmentalization of the dye into organelles.[11]

  • Washing and De-esterification:

    • After incubation, aspirate the loading solution and wash the cells at least twice with fresh, pre-warmed physiological buffer (without this compound AM) to remove any extracellular dye.[10]

    • Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for the complete de-esterification of the this compound AM by intracellular esterases.[10][11]

  • Imaging: The cells are now ready for fluorescence imaging.

Calcium Calibration Protocol (In Situ)

To convert the measured fluorescence ratios into absolute intracellular calcium concentrations, an in situ calibration is essential to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.[13]

Materials:

  • This compound loaded cells

  • Calcium-free buffer (containing a calcium chelator like EGTA)

  • High calcium buffer (containing a saturating concentration of calcium)

  • Ionophore (e.g., Ionomycin or Br-A23187) to permeabilize the cell membrane to calcium.[14]

Procedure:

  • Determine Rmin:

    • Perfuse the this compound loaded cells with the calcium-free buffer containing the ionophore.

    • Measure the 340/380 nm fluorescence ratio once it has stabilized. This value represents Rmin, the ratio in the absence of calcium.[13]

  • Determine Rmax:

    • Perfuse the same cells with the high calcium buffer containing the ionophore.

    • Measure the 340/380 nm fluorescence ratio once it has stabilized. This value represents Rmax, the ratio at calcium saturation.[13]

  • Calculate Intracellular Calcium: The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation:[13]

    [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    Where:

    • Kd is the dissociation constant of this compound for Ca²⁺.

    • R is the experimentally measured 340/380 nm fluorescence ratio.

    • Rmin is the ratio in the absence of Ca²⁺.

    • Rmax is the ratio at Ca²⁺ saturation.

    • Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-bound conditions, respectively.[13]

Visualizing Experimental Workflows and Signaling Pathways

This compound Experimental Workflow

The following diagram illustrates the key steps involved in a typical this compound calcium imaging experiment.

Fura2_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_wash Washing & De-esterification cluster_imaging Imaging & Analysis Cell_Culture Culture Adherent Cells Prepare_Loading_Solution Prepare this compound AM Loading Solution Incubate_Cells Incubate Cells with This compound AM Prepare_Loading_Solution->Incubate_Cells Wash_Cells Wash to Remove Extracellular Dye Incubate_Cells->Wash_Cells De_esterify Incubate for De-esterification Wash_Cells->De_esterify Acquire_Images Acquire Images at 340nm & 380nm Excitation De_esterify->Acquire_Images Calculate_Ratio Calculate 340/380 Ratio Acquire_Images->Calculate_Ratio Calibration Perform In Situ Calibration (Rmin/Rmax) Calculate_Ratio->Calibration Calibration Parameters Calculate_Ca Calculate [Ca²⁺]i Calculate_Ratio->Calculate_Ca Calibration->Calculate_Ca

Caption: Experimental workflow for intracellular Ca²⁺ measurement using this compound AM.

GPCR-Mediated Calcium Signaling Pathway

This compound is extensively used to study calcium signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). The diagram below outlines a canonical GPCR signaling cascade leading to intracellular calcium release.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Release ↑ [Ca²⁺]i Ca_Store->Ca_Release Release

Caption: A typical GPCR signaling pathway leading to intracellular calcium release.

Conclusion

This compound remains an invaluable tool for researchers and drug development professionals investigating the intricate roles of calcium in cellular physiology and pathophysiology.[2] Its ratiometric properties provide a robust and reliable method for quantifying intracellular calcium concentrations, minimizing artifacts and enhancing data accuracy.[1][2] By following well-defined experimental protocols and understanding the principles of ratiometric imaging, researchers can leverage the power of this compound to gain deeper insights into the complex world of cellular signaling.

References

Fura-2 in Neuroscience: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Fura-2, a ratiometric fluorescent indicator for calcium (Ca2+), has been a cornerstone of neuroscience research for decades, enabling the precise measurement of intracellular calcium dynamics.[1][2] Its ability to provide quantitative data on Ca2+ concentrations has revolutionized our understanding of a vast array of neuronal processes, from synaptic transmission and plasticity to neurotoxicity and drug discovery.[3][4][5] This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of this compound in neuroscience research.

Core Principles of this compound Calcium Imaging

This compound is a high-affinity Ca2+ indicator that exhibits a shift in its fluorescence excitation spectrum upon binding to calcium.[4][6] When unbound to Ca2+, this compound is maximally excited by light at a wavelength of approximately 380 nm.[4][7] Upon binding Ca2+, the peak excitation wavelength shifts to around 340 nm.[4][7] In both states, the dye emits fluorescence at a peak wavelength of approximately 505-510 nm.[3][7][8]

This dual-excitation property is the foundation of ratiometric imaging with this compound.[9] By alternately exciting the this compound-loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence emission at ~510 nm, a ratio of the two fluorescence intensities (F340/F380) can be calculated.[7][8] This ratio is directly proportional to the intracellular Ca2+ concentration and offers significant advantages over single-wavelength indicators.[2][3][10]

Advantages of Ratiometric Measurement:

  • Independence from Dye Concentration: The ratio measurement corrects for variations in dye loading between cells, leakage of the dye over time, and changes in cell thickness.[1][3][10]

  • Reduced Photobleaching Effects: Ratiometric imaging minimizes artifacts caused by photobleaching.[1][3]

  • Quantitative Measurements: The F340/F380 ratio can be calibrated to provide an accurate determination of absolute intracellular Ca2+ concentrations.[10][11]

This compound Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data for this compound.

PropertyValueReferences
Chemical Formula (AM Ester) C44H47N3O24[6][12]
Molecular Weight (AM Ester) 1001.9 g/mol [6][12][13]
Excitation Wavelength (Ca2+-bound) ~335-340 nm[6][8][12]
Excitation Wavelength (Ca2+-free) ~363-380 nm[6][8][12]
Emission Wavelength ~505-512 nm[6][10][12]
Dissociation Constant (Kd) ~145 nM (in vitro, 22°C, pH 7.2)[6][13][14]
~225 nM (typical in vivo assumption)[11]
~371 nM (in ATP-depleted cardiac cells, 37°C)[15]
Extinction Coefficient (Ca2+-bound) ~35,000 M-1cm-1 at 335 nm[6][12]
Extinction Coefficient (Ca2+-free) ~27,000 M-1cm-1 at 363 nm[6][12]

Note: The in vivo Kd of this compound can be influenced by factors such as temperature, pH, and the intracellular environment.[16] It is often higher than the in vitro value.

Experimental Protocols

Accurate and reproducible data acquisition with this compound hinges on meticulous experimental protocols. The following sections detail the key steps for this compound AM ester loading, imaging, and calibration in neuronal preparations.

This compound AM Ester Loading Protocol for Cultured Neurons

The acetoxymethyl (AM) ester form of this compound is membrane-permeable and allows for non-invasive loading of the dye into live cells.[3][17] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, Ca2+-sensitive form of this compound in the cytoplasm.[3][4]

Materials:

  • This compound AM (lyophilized)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (optional, aids in dye solubilization)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, phenol (B47542) red-free)[4][10]

  • Probenecid (B1678239) (optional, anion-transport inhibitor to reduce dye leakage)[17]

Procedure:

  • Prepare this compound AM Stock Solution: Dissolve 50 µg of this compound AM in 50 µL of anhydrous DMSO to create a 1 mM stock solution.[4][10] This stock solution is stable for several months when stored at -20°C, protected from light and moisture.[10][12][18]

  • Prepare Loading Buffer: Dilute the this compound AM stock solution into a physiological buffer to a final concentration of 1-5 µM.[10][17] The optimal concentration should be determined empirically for each cell type.[3][10]

    • Optional: To aid in the dispersion of this compound AM in the aqueous loading buffer, it can be premixed with an equal volume of 20% (w/v) Pluronic F-127 in DMSO.[17]

    • Optional: Add probenecid (1-2.5 mM) to the loading buffer to inhibit organic anion transporters and reduce dye extrusion from the cells.[17]

  • Cell Loading:

    • Wash cultured neurons twice with the physiological buffer.[19]

    • Replace the buffer with the this compound AM loading solution.

    • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[10][17] Incubation at room temperature may reduce dye compartmentalization into organelles.[12]

  • De-esterification:

    • Wash the cells twice with fresh, dye-free physiological buffer to remove extracellular this compound AM.[3][17][19]

    • Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the this compound AM by intracellular esterases.[17][18]

This compound Imaging: Setup and Data Acquisition

Equipment:

  • Inverted fluorescence microscope

  • Light source capable of providing excitation at 340 nm and 380 nm (e.g., xenon arc lamp with filter wheel or LEDs).[7]

  • Excitation and emission filters appropriate for this compound (Excitation: 340 nm and 380 nm; Emission: ~510 nm).[7]

  • Dichroic mirror

  • Sensitive camera (e.g., sCMOS or EMCCD).[7]

  • Image acquisition and analysis software.

Acquisition Protocol:

  • Mount the coverslip with this compound-loaded cells onto the microscope stage.

  • Focus on the cells and adjust the camera gain and exposure settings. The fluorescence intensity at 380 nm excitation should be bright but not saturated, while the intensity at 340 nm should be well below saturation in resting cells.[10][18]

  • Acquire a time-lapse series of images, alternating between 340 nm and 380 nm excitation. The acquisition frequency will depend on the kinetics of the calcium signals being studied.[18]

  • For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380) on a pixel-by-pixel basis.[7]

  • Define regions of interest (ROIs) over individual cells or subcellular compartments to analyze the change in the F340/F380 ratio over time.[10][18]

Intracellular Calcium Concentration ([Ca2+]) Calibration

To convert the this compound ratio values into absolute intracellular Ca2+ concentrations, a calibration procedure is necessary.[4][11] The most common method is the in situ calibration using the following equation developed by Grynkiewicz and colleagues:

[Ca2+] = Kd * (R - Rmin) / (Rmax - R) * (Sf2 / Sb2) [11]

Where:

  • [Ca2+] is the intracellular free calcium concentration.

  • Kd is the dissociation constant of this compound for Ca2+.

  • R is the experimentally measured F340/F380 ratio.

  • Rmin is the F340/F380 ratio in the absence of Ca2+ (zero Ca2+).

  • Rmax is the F340/F380 ratio at saturating Ca2+ concentrations.

  • Sf2 is the fluorescence intensity at 380 nm excitation in the absence of Ca2+.

  • Sb2 is the fluorescence intensity at 380 nm excitation at saturating Ca2+ concentrations.

In Situ Calibration Protocol:

  • After recording the experimental Ca2+ signals, perfuse the cells with a Ca2+-free solution containing a Ca2+ chelator (e.g., 5 mM EGTA) and a calcium ionophore (e.g., 1 µM ionomycin) to determine Rmin and Sf2 .[18]

  • Next, perfuse the cells with a high Ca2+ solution (e.g., 10 mM Ca2+) containing the calcium ionophore to determine Rmax and Sb2 .[18]

Visualizing Workflows and Pathways

This compound AM Loading and De-esterification Workflow

Fura2_Loading_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Fura2AM_ext This compound AM Fura2AM_int This compound AM Fura2AM_ext->Fura2AM_int Passive Diffusion (Membrane Permeable) Fura2_active This compound (Active) Fura2AM_int->Fura2_active Cleavage Esterases Esterases Esterases->Fura2AM_int Ratiometric_Principle cluster_excitation Excitation Light cluster_cell This compound Loaded Neuron cluster_emission Emission Detection Exc_340 340 nm Fura2_Ca This compound + Ca²⁺ Exc_340->Fura2_Ca Exc_380 380 nm Fura2_free This compound Exc_380->Fura2_free Em_510_1 Emission at ~510 nm (F340) Fura2_Ca->Em_510_1 Em_510_2 Emission at ~510 nm (F380) Fura2_free->Em_510_2 Ratio Ratio Calculation (F340 / F380) Em_510_1->Ratio Em_510_2->Ratio Ca_Conc Intracellular [Ca²⁺] Ratio->Ca_Conc Calcium_Signaling Stimulus Neurotransmitter/ Depolarization Ca_Influx Ca²⁺ Influx (Channels/ER) Stimulus->Ca_Influx Fura2_Ratio ↑ this compound Ratio Ca_Influx->Fura2_Ratio Calmodulin Calmodulin Ca_Influx->Calmodulin PKC PKC Ca_Influx->PKC NT_Release Neurotransmitter Release Ca_Influx->NT_Release Gene_Exp Gene Expression Calmodulin->Gene_Exp PKC->Gene_Exp

References

Probing the Heartbeat: An In-depth Technical Guide to Fura-2 in Cardiac Myocyte Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of calcium ions within cardiac myocytes is paramount to unraveling cardiovascular physiology and pathology. Fura-2, a ratiometric fluorescent indicator, remains a cornerstone for quantifying intracellular calcium concentrations ([Ca²⁺]i) and providing critical insights into the excitation-contraction coupling that drives every heartbeat. This technical guide offers a comprehensive overview of the principles, protocols, and data interpretation associated with the use of this compound in the study of cardiac myocytes.

The Core Principle: Ratiometric Measurement of Intracellular Calcium

This compound's power lies in its ability to provide ratiometric measurements of [Ca²⁺]i, a technique that minimizes many of the confounding variables inherent in fluorescence microscopy.[1][2][3] The acetoxymethyl (AM) ester form of this compound is cell-permeant, allowing it to be readily loaded into live cardiac myocytes.[1][4][5] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, calcium-sensitive form of this compound within the cytoplasm.[1][6]

The fluorescence excitation spectrum of this compound shifts upon binding to calcium. In its calcium-free state, this compound is optimally excited at approximately 380 nm.[2][6] When it binds to calcium, the excitation maximum shifts to around 340 nm.[2][6] Critically, the fluorescence emission remains constant at approximately 510 nm regardless of calcium binding.[2][6] By measuring the ratio of the fluorescence intensity emitted when excited at 340 nm to the intensity when excited at 380 nm, a precise and quantitative measure of [Ca²⁺]i can be obtained. This ratiometric approach corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reliable data.[1][3]

This compound mechanism of action and ratiometric measurement.

Quantitative Data Summary

For accurate and reproducible experiments, a clear understanding of this compound's properties is essential.

ParameterValueNotes
Excitation Wavelength (Ca²⁺-bound) ~335-340 nmThe peak excitation wavelength when this compound is saturated with calcium.[6][7]
Excitation Wavelength (Ca²⁺-free) ~363-380 nmThe peak excitation wavelength in the absence of calcium.[6][7]
Emission Wavelength ~505-512 nmThe emission wavelength is largely independent of calcium concentration.[1][7]
Dissociation Constant (Kd) for Ca²⁺ 140-371 nMThis value can be influenced by the intracellular environment and temperature.[8][9][10]
Typical Loading Concentration 1-5 µMThe optimal concentration should be determined empirically for each cell type.[5][11]
Loading Time 15-60 minutesVaries depending on cell type and temperature.[5]
De-esterification Time 20-30 minutesCrucial for ensuring all this compound AM is converted to the active form.[11]

Detailed Experimental Protocols

Protocol 1: this compound AM Loading of Isolated Cardiac Myocytes

This protocol is adapted for freshly isolated cardiac myocytes in suspension.[4]

  • Prepare this compound AM Stock Solution: Dissolve this compound AM in anhydrous DMSO to a final concentration of 1-5 mM.[5][11] Aliquot and store at -20°C, protected from light and moisture.[11]

  • Prepare Cell Suspension: Take 1 ml of the cardiac myocyte suspension.

  • Dilute this compound AM: Add the this compound AM stock solution to the cell suspension to achieve a final working concentration of 1-2 µM.[4]

  • Incubation: Gently mix the suspension by inverting the tube. Incubate for 15-60 minutes at 20-37°C, protected from light.[4][5] Lowering the temperature can help reduce dye compartmentalization into organelles.[7]

  • Washing: After incubation, pellet the cells by centrifugation. Remove the supernatant and wash the cells by resuspending them in fresh, pre-warmed physiological buffer (e.g., Tyrode's solution). Repeat the wash step at least twice to remove extracellular this compound AM.[11]

  • De-esterification: Resuspend the final cell pellet in fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound AM.[11] The cells are now ready for fluorescence measurements.

Protocol 2: In Situ Calibration of Intracellular Calcium Concentration

To convert the measured fluorescence ratio into an absolute calcium concentration, an in situ calibration is necessary.[12][13] This procedure uses a calcium ionophore to equilibrate intracellular and extracellular calcium concentrations.

  • Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio (R) from the this compound loaded cardiac myocytes in a standard physiological buffer.

  • Determination of Rmax (Maximum Ratio): Perfuse the cells with a high calcium calibration buffer (e.g., containing 10 mM CaCl₂). Add a calcium ionophore such as 4-Bromo A23187 (5-10 µM) or ionomycin (B1663694) to equilibrate the intracellular and extracellular Ca²⁺.[13] Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax.[13]

  • Determination of Rmin (Minimum Ratio): Thoroughly wash the cells with a calcium-free calibration buffer containing a calcium chelator like EGTA (5-10 mM).[13] Add the same ionophore to chelate any remaining intracellular Ca²⁺ and equilibrate with the extracellular environment. Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin.[13]

  • Background Subtraction: Determine the background fluorescence from cells that have not been loaded with this compound and subtract this from all measurements.[12][13]

  • Calculation of [Ca²⁺]i: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) Where Kd is the dissociation constant of this compound for Ca²⁺, and Sf2/Sb2 is the ratio of the fluorescence intensities at 380 nm excitation in calcium-free and calcium-saturating conditions, respectively.[12]

Experimental_Workflow Start Start: Isolate Cardiac Myocytes Load Load with this compound AM Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Deesterify Allow for De-esterification Wash->Deesterify Measure Measure Baseline Fluorescence Ratio (R) Deesterify->Measure Stimulate Apply Experimental Stimulus (e.g., Electrical Pacing, Agonist) Measure->Stimulate Record Record Dynamic Changes in Fluorescence Ratio Stimulate->Record Calibrate Perform In Situ Calibration Record->Calibrate Rmax Determine Rmax (High Ca²⁺ + Ionophore) Calibrate->Rmax Rmin Determine Rmin (Ca²⁺-free + Ionophore) Calibrate->Rmin Calculate Calculate [Ca²⁺]i Rmax->Calculate Rmin->Calculate Analyze Data Analysis and Interpretation Calculate->Analyze

A typical experimental workflow for this compound studies.

Excitation-Contraction Coupling in Cardiac Myocytes: A Key Application

A primary application of this compound in cardiac research is the study of excitation-contraction (E-C) coupling, the process by which an electrical stimulus is converted into mechanical contraction.[14][15][16]

The process begins with an action potential that propagates along the sarcolemma and into the T-tubules.[14] This depolarization opens voltage-sensitive L-type calcium channels (dihydropyridine receptors), allowing a small amount of calcium to enter the cell.[14] This initial calcium influx triggers a much larger release of calcium from the sarcoplasmic reticulum (SR) through ryanodine (B192298) receptors (RyR2), a process known as calcium-induced calcium release (CICR).[14][17][18] The resulting sharp increase in cytosolic calcium concentration, which can be precisely measured using this compound, leads to calcium binding to troponin C, initiating the cross-bridge cycling of actin and myosin filaments and ultimately, muscle contraction.[14]

For relaxation to occur, intracellular calcium levels must be lowered. This is achieved primarily by the re-uptake of calcium into the SR by the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) and to a lesser extent, by extrusion from the cell via the sodium-calcium exchanger (NCX).[14] this compound allows for the detailed characterization of the kinetics of both the calcium transient upstroke and decay, providing valuable information on the function of these key regulatory proteins in health and disease.

ECC_Pathway cluster_membrane Sarcolemma & T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_myofilaments Myofilaments AP Action Potential LTCC L-type Ca²⁺ Channel (DHPR) AP->LTCC Depolarizes Ca_influx Ca²⁺ Influx LTCC->Ca_influx Opens RyR Ryanodine Receptor (RyR2) Ca_influx->RyR Triggers Ca_release Ca²⁺ Release (CICR) RyR->Ca_release Opens SERCA SERCA Pump Ca_release->SERCA Pumped by TroponinC Troponin C Ca_release->TroponinC Binds to Ca_uptake Ca²⁺ Re-uptake SERCA->Ca_uptake Contraction Muscle Contraction TroponinC->Contraction Initiates

Signaling pathway of cardiac excitation-contraction coupling.

References

Fura-2: A Technical Guide to a Core Calcium Chelator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fura-2 is a ratiometric, fluorescent indicator dye widely used for the quantitative measurement of intracellular calcium ([Ca²⁺]i).[1][2] Developed by Roger Y. Tsien and colleagues, it was one of the first widely adopted tools for real-time calcium imaging in living cells and remains highly popular in research.[2] Its core advantage lies in its dual-excitation ratiometric properties, which permit precise [Ca²⁺]i determination that corrects for confounding variables like uneven dye loading, cell thickness, and photobleaching.[1][2][3]

This guide provides an in-depth overview of the fundamental properties of this compound, detailed protocols for its use, and visualization of its application in cellular signaling.

Mechanism of Action

This compound is typically introduced to cells in its acetoxymethyl (AM) ester form, this compound AM. This lipophilic version readily permeates the cell membrane.[3][4] Once inside the cytosol, ubiquitous intracellular esterases cleave the AM ester groups, converting the molecule into its membrane-impermeable, active form, this compound.[3][4] This process effectively traps the dye inside the cell. The active this compound molecule is a high-affinity chelator of Ca²⁺. Upon binding to calcium, this compound undergoes a conformational change that alters its fluorescence excitation spectrum.[1][3] Specifically, the peak excitation wavelength shifts from approximately 380 nm in the Ca²⁺-free state to 340 nm when bound to Ca²⁺, while the emission maximum remains constant at around 510 nm.[1][2][3] By measuring the ratio of fluorescence intensity emitted at 510 nm when the dye is excited at 340 nm and 380 nm, the intracellular calcium concentration can be accurately calculated.

Quantitative Properties of this compound

The essential physicochemical and spectral properties of this compound are summarized below. These values are critical for experimental design and data analysis.

PropertyValueNotes
Dissociation Constant (K_d) ~145 - 240 nMValue can be influenced by temperature, pH, ionic strength, and intracellular environment.[5] In situ calibration is recommended.
Excitation Wavelengths λ_max ≈ 340 nm (Ca²⁺-bound) λ_max ≈ 380 nm (Ca²⁺-free)These are the standard wavelengths used for ratiometric imaging.[1][2][3]
Emission Wavelength λ_max ≈ 505 - 510 nmEmission peak is stable regardless of calcium binding state.[1][2][3]
Molar Extinction Coeff. (ε) 28,000 M⁻¹cm⁻¹ (at 335 nm, Ca²⁺-bound)Measured in standard buffer conditions.[6]
Quantum Yield (Φ_f) 0.49 (Ca²⁺-bound) 0.23 (Ca²⁺-free)The quantum yield more than doubles upon binding to calcium, contributing to the strong signal change.[6][7]
Molecular Weight 1001.9 g/mol (this compound AM) 831.99 g/mol (this compound, Pentapotassium Salt)The AM ester form is used for cell loading, while the salt form is used for in vitro calibration.[2]

Experimental Workflow and Signaling

This compound Experimental Workflow

The general procedure for using this compound AM to measure intracellular calcium involves several key steps, from loading the cells with the dye to calculating the final calcium concentration.

Fura2_Workflow cluster_loading Cell Loading & Preparation cluster_imaging Ratiometric Imaging cluster_calibration Calibration & Calculation Fura2AM This compound AM Stock (in DMSO) LoadingSolution Prepare Loading Solution (this compound AM in buffer, ± Pluronic F-127) Fura2AM->LoadingSolution Incubate Incubate Cells (30-60 min) LoadingSolution->Incubate Wash Wash to Remove External Dye Incubate->Wash DeEsterify De-esterification (allow 30 min) Wash->DeEsterify Ex340 Excite at 340 nm Ex380 Excite at 380 nm Em510 Measure Emission at 510 nm Ex340->Em510 F_340 Ex380->Em510 F_380 Ratio Calculate Ratio F_340 / F_380 Em510->Ratio Grynkiewicz Calculate [Ca²⁺]i (Grynkiewicz Equation) Ratio->Grynkiewicz Rmax Determine R_max (Ionomycin + Ca²⁺) Rmax->Grynkiewicz Rmin Determine R_min (Ionomycin + EGTA) Rmin->Grynkiewicz

Workflow for intracellular calcium measurement using this compound AM.
G_q-Protein Coupled Receptor (GPCR) Signaling Pathway

This compound is frequently used to study signaling pathways that modulate intracellular calcium. A classic example is the pathway initiated by a Gq-coupled GPCR, which leads to the release of calcium from intracellular stores.

GPCR_Ca_Signaling cluster_er Endoplasmic Reticulum (ER) Ligand Ligand (e.g., ATP, Carbachol) GPCR Gq-Coupled GPCR Ligand->GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (Ca²⁺ Channel) IP3->IP3R binds & opens Downstream Downstream Effects (e.g., PKC Activation) DAG->Downstream ER_Ca Stored Ca²⁺ IP3R->ER_Ca releases Cytosolic_Ca ↑ [Ca²⁺]i (Measured by this compound) ER_Ca->Cytosolic_Ca Cytosolic_Ca->Downstream

GPCR-mediated calcium release from the endoplasmic reticulum.

Detailed Experimental Protocols

Protocol 1: Cell Loading with this compound AM

This protocol provides a general guideline for loading adherent cells with this compound AM. Optimization for specific cell types and experimental conditions is recommended.

A. Reagent Preparation:

  • This compound AM Stock Solution (1 mM): Dissolve 50 µg of this compound AM in 50 µL of high-quality, anhydrous DMSO.[3][8] Vortex thoroughly. Aliquot into single-use volumes and store at -20°C, protected from light and moisture.

  • Physiological Buffer (e.g., HBSS): Prepare Hanks' Balanced Salt Solution (HBSS) containing calcium, magnesium, and buffered with 10-20 mM HEPES to pH 7.4.[1][3] Ensure the buffer is phenol (B47542) red-free to minimize background fluorescence.

  • Pluronic™ F-127 Solution (20% w/v in DMSO): This non-ionic detergent aids in the dispersion of this compound AM in aqueous solutions.

  • Probenecid (B1678239) Stock Solution (250 mM): Dissolve probenecid in 1 M NaOH and adjust the final volume with buffer. Probenecid is an anion-exchange inhibitor that can reduce the leakage of de-esterified this compound from the cells.[9][10]

B. Loading Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Grow cells to 70-90% confluency.[3]

  • Prepare Loading Solution: For a final concentration of 2-5 µM this compound AM, dilute the 1 mM stock solution into the physiological buffer.[9]

    • Optional: To aid solubilization, first mix the this compound AM stock solution with an equal volume of 20% Pluronic™ F-127 before diluting into the buffer. The final Pluronic™ F-127 concentration should be around 0.02-0.04%.[3][10]

    • Optional: Add probenecid to the loading buffer (final concentration 1-2.5 mM) to improve dye retention.[9]

  • Incubation: Remove the culture medium from the cells and wash once with physiological buffer. Add the this compound AM loading solution to the cells.

  • Loading: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[3][9] Optimal time and temperature should be determined empirically for each cell line.

  • Wash and De-esterification: After loading, gently wash the cells two to three times with the physiological buffer (containing probenecid, if used) to remove extracellular dye.[3]

  • Resting: Add fresh buffer and incubate for an additional 30 minutes at room temperature in the dark to ensure complete de-esterification of the dye by cytosolic esterases.[8][9] The cells are now ready for imaging.

Protocol 2: Ratiometric Measurement and In Situ Calibration

To convert the fluorescence ratio into an absolute calcium concentration, an in situ calibration is performed using the Grynkiewicz equation.[3][8]

A. Data Acquisition:

  • Mount the coverslip with loaded cells onto a fluorescence microscope equipped with a light source capable of rapidly alternating excitation between 340 nm and 380 nm, and a detector (e.g., PMT or camera) to capture emission at ~510 nm.

  • Acquire a baseline recording of the 340/380 ratio in resting cells.

  • Apply the experimental stimulus (e.g., agonist, ion channel opener) and record the change in the 340/380 ratio over time.

B. Calibration Procedure (Post-Experiment):

  • Determine R_max (Maximum Ratio): At the end of the experiment, perfuse the cells with a buffer containing a calcium ionophore (e.g., 1-2 µM Ionomycin) and a high concentration of extracellular calcium (e.g., 2-10 mM CaCl₂).[3][8] This will saturate the intracellular this compound with Ca²⁺, yielding the maximum fluorescence ratio (R_max).

  • Determine R_min (Minimum Ratio): Following the R_max measurement, perfuse the cells with a calcium-free buffer containing the ionophore and a strong calcium chelator (e.g., 5-10 mM EGTA).[3][8] This removes all Ca²⁺ from the dye, providing the minimum fluorescence ratio (R_min).

  • Determine S_f2/S_b2: This factor is the ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free (F_380_free) and Ca²⁺-saturating (F_380_bound) conditions.[3] These values are obtained during the R_min and R_max steps, respectively.

C. Grynkiewicz Equation:

Calculate the intracellular calcium concentration ([Ca²⁺]i) using the following equation:

[Ca²⁺]_i = K_d * [(R - R_min) / (R_max - R)] * (S_f2 / S_b2)

Where:

  • [Ca²⁺]_i: Intracellular free calcium concentration.

  • K_d: Dissociation constant of this compound for Ca²⁺ (~224 nM at 37°C).[11]

  • R: The experimentally measured 340/380 fluorescence ratio.

  • R_min: The ratio in zero Ca²⁺ conditions.[3]

  • R_max: The ratio in Ca²⁺-saturating conditions.[3]

  • S_f2 / S_b2: Ratio of fluorescence at 380 nm for Ca²⁺-free and Ca²⁺-bound this compound.[3]

References

Methodological & Application

Application Notes and Protocols for F-2 AM Loading in Adherent Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fura-2 AM, a ratiometric fluorescent indicator, to measure intracellular calcium [Ca2+]i concentrations in adherent cells. This document outlines the fundamental principles of this compound AM, detailed protocols for cell loading, and troubleshooting strategies to ensure high-quality, reproducible data.

Introduction

Intracellular calcium is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis.[1] this compound AM is a cell-permeant acetoxymethyl (AM) ester of the ratiometric calcium indicator this compound.[2] Its ability to provide accurate measurements of [Ca2+]i makes it an invaluable tool in diverse research areas such as neuroscience, muscle physiology, and drug discovery.[3]

The key advantage of this compound lies in its ratiometric properties. Upon binding to Ca2+, the dye undergoes a shift in its excitation wavelength. The fluorescence intensity is measured at two excitation wavelengths, typically 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), while the emission is monitored at ~510 nm.[2][3] The ratio of the fluorescence intensities at these two wavelengths is directly proportional to the intracellular calcium concentration.[2] This ratiometric measurement minimizes issues arising from uneven dye loading, photobleaching, and variations in cell thickness, thus enhancing data reliability.[3][4]

Signaling Pathway and Mechanism of Action

The process begins with the loading of the cell-permeant this compound AM across the plasma membrane. Inside the cell, cytosolic esterases cleave the AM ester groups, trapping the now membrane-impermeant this compound molecule within the cytoplasm. This de-esterification is a critical step for the dye to become active and bind to intracellular calcium.

G cluster_outside Extracellular Space cluster_inside Cytosol cluster_measurement Fluorescence Measurement This compound AM_ext This compound AM This compound AM_int This compound AM This compound AM_ext->this compound AM_int Passive Diffusion This compound This compound (Active) This compound AM_int->this compound De-esterification Esterases Cytosolic Esterases Esterases->this compound AM_int Fura-2_Ca2 This compound-Ca²⁺ Complex This compound->Fura-2_Ca2 Ca2 Ca²⁺ Ca2->Fura-2_Ca2 Excitation Excitation (340nm / 380nm) Fura-2_Ca2->Excitation Emission Emission (~510nm) Excitation->Emission

Caption: Mechanism of this compound AM loading and calcium detection.

Experimental Protocols

Successful this compound AM loading requires careful optimization of several parameters, including dye concentration, incubation time, and temperature, as these can be cell-type dependent.[2][5]

Reagent Preparation and Storage
ReagentPreparationStorage
This compound AM Stock Solution Prepare a 1-5 mM stock solution in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[5][6]Store in small, single-use aliquots at -20°C, protected from light and moisture.[7] Avoid repeated freeze-thaw cycles.[7]
Pluronic® F-127 Stock Solution Prepare a 20% (w/v) stock solution in anhydrous DMSO.[8]Store at room temperature. If precipitation occurs, warm to ~40°C and vortex to redissolve.[2]
Probenecid (B1678239) Stock Solution Prepare a 25 mM to 250 mM stock solution. For a 25 mM solution, dissolve 72 mg in 0.3 mL of 1 M NaOH, then add buffer to a final volume of 10 mL.[8][9]Aliquot and store at -20°C.[9]
Loading Buffer HEPES-buffered saline (HBS) or other physiological buffers (e.g., HBSS) are commonly used. Ensure the buffer is at the desired temperature before use.[2][10] The buffer should be free of phenol (B47542) red to avoid fluorescence interference.[2]Store HBS at 4°C and warm to room temperature before use.[2]
Standard Loading Protocol for Adherent Cells

This protocol is a general guideline and should be optimized for specific cell lines.

  • Cell Preparation:

    • Plate adherent cells on glass-bottom dishes or coverslips to reach 80-90% confluency on the day of the experiment.[2][7]

  • Preparation of Loading Solution:

    • Warm the required volume of physiological buffer to the desired loading temperature (typically 20-37°C).[5]

    • To aid in the dispersion of this compound AM, it is recommended to first mix the this compound AM stock solution with an equal volume of 20% Pluronic® F-127 stock solution before diluting it into the loading buffer.[5]

    • Dilute the this compound AM/Pluronic® F-127 mixture into the pre-warmed buffer to achieve the final desired concentrations.

    • If using, add probenecid to the loading solution.

    • Vortex the final loading solution vigorously for at least one minute to ensure the dye is fully dispersed.[8]

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the pre-warmed physiological buffer.[11]

    • Add the this compound AM loading solution to the cells.

    • Incubate the cells for 15-60 minutes at a controlled temperature (20-37°C), protected from light.[5][6]

  • Washing and De-esterification:

    • After incubation, aspirate the loading solution.

    • Wash the cells two to three times with fresh, pre-warmed indicator-free buffer (containing probenecid if used in the loading step) to remove extracellular dye.[5]

    • Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the intracellular this compound AM.[5][7]

  • Fluorescence Measurement:

    • The cells are now ready for fluorescence imaging.

    • Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.[7]

    • The ratio of the fluorescence intensities (F340/F380) is then used to determine the intracellular calcium concentration.

Experimental Workflow Diagram

G A Plate Adherent Cells (80-90% Confluency) C Wash Cells with Buffer A->C B Prepare Loading Solution (this compound AM, Pluronic F-127, Probenecid) D Incubate with Loading Solution (15-60 min, 20-37°C, protected from light) B->D C->D E Wash Cells 2-3x with Indicator-Free Buffer D->E F Incubate for De-esterification (30 min) E->F G Fluorescence Measurement (Ex: 340/380 nm, Em: ~510 nm) F->G

Caption: A generalized workflow for this compound AM loading in adherent cells.

Quantitative Data and Optimization Parameters

The optimal conditions for this compound AM loading can vary significantly between different cell types.[2] The following table summarizes typical ranges for key experimental parameters.

ParameterRecommended RangeNotes
This compound AM Concentration 1-5 µM[5][6]Higher concentrations can lead to cytotoxicity and Ca2+ buffering effects.[3][6] Start with 2-5 µM and optimize.[9]
Pluronic® F-127 Concentration 0.02-0.04%[8][9]A non-ionic detergent that aids in the dispersion of the hydrophobic this compound AM in aqueous solutions.[5][8]
Probenecid Concentration 1-2.5 mM[5]An organic anion-transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[5]
Loading Incubation Time 15-60 minutes[5][6]Should be determined empirically for each cell type.[6]
Loading Temperature 20-37°C[5][6]Lowering the incubation temperature may reduce dye compartmentalization into organelles.[5][8]
De-esterification Time 20-30 minutes[11]Essential to allow intracellular esterases to cleave the AM ester, trapping the active dye.[5]

Troubleshooting

Common issues encountered during this compound AM loading and their potential solutions are outlined below.

IssuePotential Cause(s)Recommended Solution(s)
Low Fluorescence Signal / Poor Dye Loading - Suboptimal dye concentration or incubation time.[6]- Poor cell health.[6]- Incomplete de-esterification.[6]- Increase this compound AM concentration or extend incubation time.[6]- Ensure cells are healthy and viable before loading.[6]- Increase the de-esterification incubation period.[6]
High Background Fluorescence - Incomplete removal of extracellular dye.- Ensure thorough washing after the loading step.
Uneven Dye Loading / Patchy Fluorescence - Poor dye solubility and dispersion.[8]- Cell clumping.- Use Pluronic® F-127 and vortex the loading solution vigorously.[8]- Ensure cells are in a monolayer and not clumped.
Dye Compartmentalization - Sequestration of this compound into organelles (e.g., mitochondria, ER).[2][8]- Lower the loading incubation temperature.[5][8]
Rapid Signal Loss / Dye Leakage - Active transport of the de-esterified dye out of the cell.- Include probenecid in the loading and final incubation buffers.[5]

By carefully considering these protocols and optimization parameters, researchers can effectively utilize this compound AM to obtain reliable and quantitative measurements of intracellular calcium dynamics in adherent cells.

References

Application Notes and Protocols for Fura-2 Loading in Suspension Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-2, a ratiometric calcium indicator, is a powerful tool for investigating intracellular calcium signaling in various cell types, including non-adherent suspension cells. This document provides a detailed, step-by-step protocol for loading this compound acetoxymethyl ester (this compound AM) into suspension cells, along with key considerations for experimental success. This compound AM is a membrane-permeant derivative of this compound that can be loaded into cells, where it is cleaved by intracellular esterases to the membrane-impermeant, calcium-sensitive form, this compound.[1][2] The ratiometric nature of this compound allows for accurate measurement of intracellular calcium concentrations by comparing the fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm), which minimizes issues such as uneven dye loading and photobleaching.[3]

Core Principles of this compound Loading and Calcium Measurement

The fundamental principle behind using this compound AM is its ability to passively diffuse across the cell membrane. Once inside the cell, cytosolic esterases hydrolyze the acetoxymethyl ester groups, trapping the now fluorescently active and calcium-sensitive this compound molecule within the cytoplasm.[1][2] When intracellular calcium ions bind to this compound, its fluorescence excitation spectrum shifts. By exciting the this compound loaded cells at both 340 nm (where fluorescence increases with calcium binding) and 380 nm (where fluorescence decreases with calcium binding) and calculating the ratio of the emitted fluorescence (at ~510 nm), a quantitative measure of the intracellular calcium concentration can be obtained.[1][4]

Experimental Protocols

This protocol is a general guideline for loading this compound AM into suspension cells. Optimal conditions, such as dye concentration and incubation time, may vary depending on the specific cell type and experimental setup and should be determined empirically.[1][5]

Materials:

  • This compound AM (CAS 108964-32-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (optional, but recommended)

  • Probenecid (B1678239) (optional, but recommended)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4)

  • Suspension cells of interest

  • Microcentrifuge tubes

  • Water bath or incubator

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging

Stock Solution Preparation:

  • This compound AM Stock Solution (1-5 mM): Prepare a stock solution of this compound AM in high-quality anhydrous DMSO.[3] For example, to make a 1 mM solution, dissolve 50 µg of this compound AM in 50 µL of anhydrous DMSO.[6] Vortex thoroughly to ensure complete dissolution. Aliquot into single-use volumes and store at -20°C, protected from light and moisture.[6][7]

  • Pluronic F-127 Stock Solution (10-20% w/v in DMSO): Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the hydrophobic this compound AM in aqueous media, preventing dye precipitation and ensuring more uniform cell loading.[8] Prepare a 10% stock solution by dissolving 100 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. Store at room temperature.

  • Probenecid Stock Solution (25-250 mM): Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified this compound from the cells, which is a common issue in some cell types.[2][8] To prepare a 250 mM stock, dissolve probenecid in a suitable solvent, which may require initial solubilization in 1 M NaOH followed by dilution in buffer.[9]

This compound Loading Protocol for Suspension Cells:

  • Cell Preparation: Harvest suspension cells by centrifugation (e.g., 5 minutes at 200 x g). Discard the supernatant and resuspend the cell pellet in a pre-warmed physiological buffer (e.g., HBSS) at a suitable density (e.g., 1 x 10^6 cells/mL).[7]

  • Preparation of Loading Buffer: Prepare the this compound AM loading buffer immediately before use. For a final this compound AM concentration of 2 µM, add the appropriate volume of the this compound AM stock solution to the physiological buffer. If using, add Pluronic F-127 to a final concentration of 0.02-0.04% and probenecid to a final concentration of 1-2.5 mM.[7][8] It is recommended to first mix the this compound AM stock with the Pluronic F-127 stock before diluting into the final buffer to improve dispersion.[8]

  • Dye Loading: Add the prepared loading buffer to the cell suspension. Mix gently by inverting the tube.[10]

  • Incubation: Incubate the cells for 15-60 minutes.[7] The optimal incubation time and temperature should be determined for each cell type. Incubation is often performed at room temperature or 37°C.[7] To minimize compartmentalization of the dye into organelles, loading at a lower temperature (e.g., room temperature) can be beneficial.[6][8] Protect the cells from light during this step by wrapping the tube in aluminum foil.[10]

  • Washing: After incubation, pellet the cells by centrifugation (e.g., 5 minutes at 200 x g). Carefully remove the supernatant containing the loading buffer.[7]

  • Resuspension and Washing (Repeat): Resuspend the cell pellet in fresh, pre-warmed physiological buffer (containing probenecid if used in the loading step). Centrifuge again and discard the supernatant. Repeat this wash step at least once more to ensure complete removal of extracellular this compound AM.[7]

  • De-esterification: Resuspend the final cell pellet in fresh physiological buffer and incubate for an additional 20-30 minutes at room temperature.[7][10] This allows for the complete hydrolysis of the AM ester groups by intracellular esterases, which is crucial for a responsive calcium signal.[1][11]

  • Measurement: The this compound loaded cells are now ready for fluorescence measurements. Transfer the cell suspension to a suitable cuvette for a fluorometer or to a chamber for fluorescence microscopy. Measure the fluorescence emission at approximately 510 nm while alternating the excitation wavelengths between 340 nm and 380 nm.[2][4]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for this compound AM loading in suspension cells. These values should be used as a starting point and optimized for specific experimental conditions.

ParameterRecommended RangeNotes
This compound AM Stock Concentration 1 - 5 mM in anhydrous DMSOPrepare fresh and store in single-use aliquots at -20°C.[3][6]
Final this compound AM Concentration 1 - 5 µMHigher concentrations can lead to cytotoxicity and calcium buffering.[1][7]
Pluronic F-127 Final Concentration 0.02 - 0.04% (w/v)Aids in dye solubilization and prevents precipitation.[7][8]
Probenecid Final Concentration 1 - 2.5 mMInhibits organic anion transporters to reduce dye leakage.[2][8]
Incubation Time 15 - 60 minutesCell type dependent; longer times may be needed but can increase compartmentalization.[7][8]
Incubation Temperature Room Temperature to 37°CLower temperatures can reduce dye sequestration into organelles.[6][8]
De-esterification Time 20 - 30 minutesEssential for complete activation of the dye.[7][10]
Excitation Wavelengths 340 nm and 380 nmFor ratiometric measurement of calcium-bound and unbound this compound.[4]
Emission Wavelength ~510 nmPeak emission for both calcium-bound and unbound this compound.[1]

Visualizing the Process

This compound Loading and Measurement Workflow

Fura2_Workflow prep Cell Preparation (Harvest and Resuspend) loading_buffer Prepare Loading Buffer (this compound AM, Pluronic F-127, Probenecid) incubation Dye Loading (Incubate Cells with Loading Buffer) loading_buffer->incubation wash1 Wash Cells (Centrifuge and Resuspend) incubation->wash1 deester De-esterification (Incubate in Fresh Buffer) wash1->deester measure Fluorescence Measurement (Ex: 340/380nm, Em: 510nm) deester->measure Fura2_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Fura2_AM This compound AM Fura2_AM_inside This compound AM Fura2_AM->Fura2_AM_inside Passive Diffusion Fura2 This compound (Active) Fura2_AM_inside->Fura2 Cleavage Esterases Esterases Ca2_Fura2 Ca2+ - this compound Complex Fura2->Ca2_Fura2 Binding Ca2_Fura2->Fura2 Dissociation Ca2 Ca2+

References

Optimizing Fura-2 AM Concentration for Primary Neurons: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-2 acetoxymethyl ester (this compound AM) is a high-affinity, ratiometric fluorescent indicator widely used for measuring intracellular calcium ([Ca²⁺]i) concentrations in live cells, particularly primary neurons.[1] Its ratiometric nature, where the excitation wavelength shifts upon binding to calcium, allows for accurate quantification of [Ca²⁺]i, minimizing issues related to uneven dye loading, photobleaching, and variable cell thickness.[2][3] Proper optimization of this compound AM concentration and loading conditions is critical for achieving a robust signal-to-noise ratio while maintaining neuronal health and viability.[1] This document provides detailed protocols and application notes to guide researchers in optimizing this compound AM for their specific primary neuronal cultures.

Calcium ions are pivotal second messengers in neurons, regulating a vast array of cellular processes including neurotransmission, synaptic plasticity, gene expression, and apoptosis.[1] Dysregulation of calcium signaling is implicated in various neurological disorders, making the accurate measurement of [Ca²⁺]i a cornerstone of neuroscience research and drug development.[1]

Key Experimental Considerations

Optimizing this compound AM loading involves balancing sufficient dye concentration for a strong fluorescent signal with minimizing potential cytotoxicity and artifacts.[1] Several factors influence this balance:

  • This compound AM Concentration: Higher concentrations can lead to increased fluorescence intensity but also risk cytotoxicity and intracellular buffering of calcium signals.[1] A concentration range of 1-10 µM is commonly reported for primary neurons.[2][4]

  • Loading Time: Incubation time needs to be sufficient for de-esterification of the AM ester by intracellular esterases, trapping the active this compound dye inside the neuron. Typical loading times range from 15 minutes to 2 hours.[2][5]

  • Temperature: Loading is often performed at either room temperature or 37°C.[2][5] 37°C can facilitate faster loading but may also increase metabolic stress on the cells.

  • Cell Density and Health: The optimal conditions can vary depending on the specific type of primary neurons and their overall health and density on the culture substrate.

  • Pluronic F-127: This non-ionic surfactant is often used to aid the dispersion of the lipophilic this compound AM in aqueous media and facilitate its entry into the cells.[6][7]

  • Probenecid (B1678239): In some cases, probenecid, an anion-exchange inhibitor, can be used to prevent the active transport of the de-esterified this compound out of the cell, thereby improving dye retention.[7]

Experimental Protocols

Reagent Preparation

This compound AM Stock Solution (1 mM):

  • Dissolve 50 µg of this compound AM in 50 µL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][5]

  • Vortex thoroughly for at least 1 minute to ensure complete dissolution.[2]

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. This compound AM in DMSO is stable for several months under these conditions.[2][8]

Loading Buffer:

  • Prepare a physiological buffer appropriate for your primary neurons, such as Hanks' Balanced Salt Solution (HBSS) or a custom artificial cerebrospinal fluid (aCSF). Ensure the buffer is free of phenol (B47542) red, as it can increase background fluorescence.[2][5]

  • For a working solution, dilute the this compound AM stock solution into the loading buffer to the desired final concentration (e.g., 1-10 µM).

  • If using, add Pluronic F-127 (typically at a final concentration of 0.02-0.1%) to the loading buffer before adding the this compound AM to aid in its dispersal.[6]

Primary Neuron Loading Protocol

This protocol is a general guideline and should be optimized for your specific experimental needs.

  • Cell Preparation: Culture primary neurons on glass coverslips or in imaging-compatible plates. Ensure the neurons are healthy and well-adhered.

  • Washing: Gently wash the neurons twice with pre-warmed (37°C) loading buffer to remove any residual culture medium.

  • Loading: Add the this compound AM loading solution to the neurons. Incubate the cells for a predetermined time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C or room temperature) in the dark.[2]

  • Washing: After incubation, gently wash the neurons two to three times with pre-warmed loading buffer to remove extracellular this compound AM.

  • De-esterification: Incubate the neurons in fresh, dye-free buffer for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the this compound AM by intracellular esterases.[8][9]

  • Imaging: The neurons are now ready for calcium imaging. Mount the coverslip onto an imaging chamber and perfuse with the appropriate physiological solution.[8]

Data Presentation: Optimizing this compound AM Concentration

The following table summarizes typical starting points and ranges for optimizing this compound AM concentration in primary neurons. It is crucial to empirically determine the optimal conditions for each specific neuronal culture and experimental setup.

ParameterTypical RangeStarting PointConsiderations
This compound AM Concentration 1 - 10 µM[2][4]2-5 µMHigher concentrations may lead to cytotoxicity and calcium buffering.[1]
Loading Time 15 - 120 minutes[2]30 - 45 minutes[2]Longer times may improve loading but can also increase cell stress.
Loading Temperature Room Temperature - 37°C[2]37°C[2][5]37°C facilitates faster loading; room temperature may be gentler on cells.
Pluronic F-127 0.02 - 0.1%0.02%Aids in dye solubilization and cell loading.[6][7]
De-esterification Time 30 - 60 minutes30 minutes[8][9]Essential for trapping the active form of this compound inside the neurons.

Visualization of Workflows and Pathways

Experimental Workflow for this compound AM Loading

Fura2_Loading_Workflow cluster_prep Preparation cluster_loading Loading Procedure cluster_imaging Imaging prep_cells Prepare Primary Neurons on Coverslips wash1 Wash Neurons with Buffer prep_cells->wash1 prep_reagents Prepare this compound AM Stock & Loading Buffer load_dye Incubate with this compound AM Loading Solution prep_reagents->load_dye wash1->load_dye Add Loading Solution wash2 Wash to Remove Extracellular Dye load_dye->wash2 Incubation Complete deester De-esterification wash2->deester image Perform Calcium Imaging deester->image

Caption: Experimental workflow for loading primary neurons with this compound AM.

Simplified Neuronal Calcium Signaling Pathway

Calcium_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) receptor Neurotransmitter Receptor ip3r IP₃ Receptor receptor->ip3r IP₃ Production vgcc Voltage-Gated Ca²⁺ Channel (VGCC) ca_influx ↑ [Ca²⁺]i vgcc->ca_influx Ca²⁺ Influx downstream Downstream Effectors (e.g., Calmodulin, Kinases) ca_influx->downstream response Cellular Response (e.g., Neurotransmission, Gene Expression) downstream->response ip3r->ca_influx Ca²⁺ Release stimulus Stimulus (e.g., Neurotransmitter, Depolarization) stimulus->receptor stimulus->vgcc Depolarization

Caption: Simplified overview of key neuronal calcium signaling pathways.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Fluorescence Signal - Incomplete de-esterification.- Suboptimal dye concentration or loading time.- Photobleaching.- Increase de-esterification time.- Optimize this compound AM concentration and incubation time.- Reduce excitation light intensity or exposure time.[10][11]
High Background Fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from media components (e.g., phenol red).[5]- Perform additional washing steps.- Use phenol red-free imaging buffer.
Uneven Dye Loading - Poor cell health or adherence.- Inadequate dispersion of this compound AM.- Ensure a healthy, confluent monolayer of neurons.- Use Pluronic F-127 and vortex the loading solution thoroughly.[6][7]
Altered Neuronal Response - Cytotoxicity from high this compound AM concentration.- Calcium buffering by the indicator.- Decrease this compound AM concentration.- Reduce loading time.
Rapid Signal Loss - Active transport of this compound out of the cells.- Consider using probenecid to inhibit anion transporters.[7]

By systematically optimizing these parameters and following the detailed protocols, researchers can reliably employ this compound AM to investigate the intricate dynamics of calcium signaling in primary neurons, paving the way for new discoveries in neuroscience and the development of novel therapeutics.

References

Application Notes and Protocols for Fura-2 Calibration Using Ionomycin and EGTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neuronal communication. Consequently, the accurate measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) is fundamental to many areas of biological research and drug development. Fura-2, a ratiometric fluorescent indicator, is one of the most widely used tools for quantifying [Ca²⁺]i.[1][2] Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeant and is readily loaded into a wide variety of cell types.[3] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active this compound molecule in the cytoplasm.[4]

This compound exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. When excited at approximately 340 nm, its fluorescence emission at ~510 nm increases as [Ca²⁺]i rises. Conversely, when excited at approximately 380 nm, its fluorescence emission decreases with increasing [Ca²⁺]i.[1][4] The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) is directly proportional to the [Ca²⁺]i and offers a robust method for its quantification, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[2][5]

To accurately convert the 340/380 fluorescence ratio into absolute [Ca²⁺]i values, a calibration procedure is essential. This involves determining the minimum ratio (Rmin) in a Ca²⁺-free environment and the maximum ratio (Rmax) in a Ca²⁺-saturating environment. This is typically achieved by using a calcium ionophore, such as ionomycin (B1663694), to permeabilize the cell membrane to Ca²⁺, and a Ca²⁺ chelator, like EGTA, to create a Ca²⁺-depleted state.[6][7]

Principle of this compound Calibration

The relationship between the fluorescence ratio (R) and the intracellular calcium concentration is described by the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) [7]

Where:

  • [Ca²⁺]i is the intracellular free calcium concentration.

  • Kd is the dissociation constant of the this compound-Ca²⁺ complex, which is approximately 225 nM under physiological conditions but can be influenced by factors like temperature, pH, and ionic strength.[7]

  • R is the experimentally measured ratio of fluorescence intensities at 340 nm and 380 nm excitation.

  • Rmin is the 340/380 ratio in the absence of Ca²⁺ (determined using EGTA).

  • Rmax is the 340/380 ratio at saturating Ca²⁺ concentrations (determined using ionomycin in the presence of high extracellular Ca²⁺).

  • Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters and reagent concentrations for a typical this compound calibration experiment.

ParameterTypical Value/ConcentrationNotes
This compound AM Loading Concentration 1 - 5 µMOptimal concentration should be determined empirically for each cell type to ensure adequate signal without causing significant Ca²⁺ buffering.[3]
This compound AM Loading Time 30 - 60 minutesIncubation time can be adjusted based on the cell type and experimental conditions.[3]
This compound AM Loading Temperature Room Temperature or 37°CLower temperatures may reduce dye compartmentalization.[3]
Pluronic F-127 0.02% - 0.04% (w/v)A non-ionic surfactant used to aid the dispersion of this compound AM in aqueous media.[8]
Probenecid (B1678239) 1 - 2.5 mMAn anion transport inhibitor that can be used to reduce the leakage of de-esterified this compound from the cells.[3][8]
Ionomycin Concentration 1 - 10 µMA calcium ionophore used to equilibrate intracellular and extracellular Ca²⁺ concentrations for Rmax determination.[6]
EGTA Concentration 5 - 10 mMA calcium chelator used to create a Ca²⁺-free environment for Rmin determination.[6][9]
High Calcium Buffer 1 - 10 mM Ca²⁺Used in conjunction with ionomycin to determine Rmax.
This compound Kd for Ca²⁺ ~145 nM - 225 nMCan vary with temperature, pH, and ionic strength.[7][10]
Excitation Wavelengths 340 nm and 380 nmFor Ca²⁺-bound and Ca²⁺-free this compound, respectively.[1]
Emission Wavelength ~510 nm[4]

Experimental Protocols

Reagent Preparation
  • This compound AM Stock Solution (1-5 mM): Dissolve 50 µg of this compound AM in 10-50 µL of high-quality, anhydrous DMSO.[5][6] Store in small aliquots at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of DMSO. This may require gentle warming and vortexing. Store at room temperature.

  • Probenecid Stock Solution (250 mM): Dissolve probenecid in an equal molar amount of 1 M NaOH, and then bring to the final volume with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The pH should be adjusted to 7.4. Store at 4°C.

  • Ionomycin Stock Solution (1-10 mM): Dissolve ionomycin in DMSO. Store in small aliquots at -20°C.

  • Physiological Buffer (e.g., HBSS): Prepare HBSS containing CaCl₂ (e.g., 1.3 mM), glucose (e.g., 5.5 mM), and NaHCO₃ (e.g., 4.2 mM), and adjust the pH to 7.4. For experiments, ensure the buffer is free of phenol (B47542) red.[5]

  • High Calcium Calibration Buffer: Physiological buffer supplemented with a final concentration of 1-10 mM CaCl₂.

  • Calcium-Free Calibration Buffer: Physiological buffer without CaCl₂ and supplemented with 5-10 mM EGTA.

Cell Loading with this compound AM
  • Plate cells on coverslips or in a microplate suitable for fluorescence imaging. Allow cells to adhere and reach the desired confluency.

  • Prepare the this compound AM loading solution. Dilute the this compound AM stock solution into the physiological buffer to a final concentration of 1-5 µM.[3]

  • To aid in dye solubilization, first mix the this compound AM stock solution with an equal volume of 20% Pluronic F-127 stock solution before diluting it into the buffer.[3]

  • If dye leakage is a concern, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[3]

  • Remove the culture medium from the cells and wash once with the physiological buffer.

  • Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[3][6]

  • After incubation, wash the cells twice with the physiological buffer to remove extracellular this compound AM.

  • Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the dye by intracellular esterases.[3]

This compound Calibration Protocol
  • Mount the coverslip with this compound-loaded cells onto a fluorescence microscope imaging chamber or place the microplate in a fluorescence plate reader.

  • Perfuse the cells with the physiological buffer and acquire baseline fluorescence ratio images or readings by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm. This provides the resting [Ca²⁺]i.

  • Determination of Rmax:

    • Perfuse the cells with the High Calcium Calibration Buffer containing 1-10 µM ionomycin.[6]

    • Allow sufficient time for the fluorescence ratio to reach a stable maximum. This indicates that the intracellular this compound is saturated with Ca²⁺.

    • Record the stable maximum 340/380 fluorescence ratio (Rmax) and the fluorescence intensity at 380 nm excitation (Sb2).

  • Determination of Rmin:

    • Thoroughly wash the cells with the Calcium-Free Calibration Buffer to remove the ionomycin and high calcium.

    • Perfuse the cells with the Calcium-Free Calibration Buffer containing 1-10 µM ionomycin and 5-10 mM EGTA.[6]

    • Allow sufficient time for the fluorescence ratio to reach a stable minimum. This indicates that all intracellular Ca²⁺ has been chelated by EGTA.

    • Record the stable minimum 340/380 fluorescence ratio (Rmin) and the fluorescence intensity at 380 nm excitation (Sf2).

  • Background Subtraction: For imaging applications, it is crucial to subtract the background fluorescence from a region of the image that does not contain cells.[5]

Data Analysis

Once R, Rmin, Rmax, Sf2, and Sb2 have been determined, the intracellular calcium concentration ([Ca²⁺]i) for each experimental condition can be calculated using the Grynkiewicz equation mentioned above.[5][7]

Visualizations

Experimental Workflow for this compound Calibration

Fura2_Calibration_Workflow prep Reagent Preparation (this compound AM, Buffers, Ionomycin, EGTA) loading Cell Loading with this compound AM (30-60 min incubation) prep->loading wash Wash and De-esterification (30 min) loading->wash baseline Measure Baseline Ratio (R) in Physiological Buffer wash->baseline rmax_step Add High Ca²⁺ Buffer + Ionomycin baseline->rmax_step rmax_measure Measure Maximum Ratio (Rmax) and F at 380nm (Sb2) rmax_step->rmax_measure wash2 Wash with Ca²⁺-Free Buffer rmax_measure->wash2 rmin_step Add Ca²⁺-Free Buffer + EGTA + Ionomycin wash2->rmin_step rmin_measure Measure Minimum Ratio (Rmin) and F at 380nm (Sf2) rmin_step->rmin_measure calculate Calculate [Ca²⁺]i using Grynkiewicz Equation rmin_measure->calculate

Caption: Workflow for this compound ratiometric calcium measurement and calibration.

Mechanism of this compound Calibration

Fura2_Mechanism cluster_cell Cell cluster_extracellular Extracellular fura2_free This compound (Ca²⁺-free) Ex: 380nm fura2_bound This compound (Ca²⁺-bound) Ex: 340nm fura2_free->fura2_bound + Ca²⁺ low_ca For Rmin fura2_bound->fura2_free - Ca²⁺ high_ca For Rmax ca_ion Ca²⁺ ionomycin Ionomycin (Ca²⁺ Ionophore) ionomycin->ca_ion Equilibrates [Ca²⁺] egta EGTA (Ca²⁺ Chelator) egta->high_ca Chelates Ca²⁺ to create

Caption: Role of Ionomycin and EGTA in this compound calibration.

References

Application Note and Protocol: In Situ Calibration of Fura-2 for Accurate Intracellular Calcium Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fura-2 is a ratiometric fluorescent indicator widely used for the precise measurement of intracellular calcium concentration ([Ca²⁺]i).[1][2] Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeant and readily loads into live cells.[1][2][3] Once inside, cytosolic esterases cleave the AM group, trapping the active this compound molecule in the cytoplasm.[1][2] this compound exhibits a characteristic shift in its fluorescence excitation maximum from approximately 380 nm in the Ca²⁺-free form to 340 nm when bound to Ca²⁺, with an emission maximum around 510 nm for both states.[1][4][5] The ratio of fluorescence intensities at these two excitation wavelengths (340/380 nm) is directly proportional to the [Ca²⁺]i, allowing for quantitative measurements that are largely independent of dye concentration, cell thickness, and photobleaching.[1][2][6]

To convert the measured fluorescence ratio into an absolute Ca²⁺ concentration, an in situ calibration is essential.[1][7] This process, performed within the experimental cells, accounts for the specific intracellular environment, including viscosity, pH, and protein interactions, which can influence the dye's spectral properties and its dissociation constant (Kd) for Ca²⁺.[8] This application note provides a detailed protocol for performing in situ calibration of this compound using a calcium ionophore to determine the key calibration parameters: Rmin, Rmax, and the Sf2/Sb2 ratio.

Principle of this compound Ratiometric Measurement and Calibration

The relationship between the fluorescence ratio (R) and the intracellular calcium concentration is described by the Grynkiewicz equation:

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) [7]

Where:

  • [Ca²⁺]i is the intracellular free calcium concentration.

  • Kd is the dissociation constant of the this compound/Ca²⁺ complex. The in vitro value is approximately 145 nM, but it can vary in the intracellular environment.[5][9]

  • R is the experimentally measured ratio of fluorescence intensities at 340 nm and 380 nm excitation (F340/F380) after background subtraction.[1]

  • Rmin is the 340/380 nm ratio in the absence of Ca²⁺ (zero calcium).[1][7]

  • Rmax is the 340/380 nm ratio at saturating Ca²⁺ concentrations.[1][7]

  • Sf2/Sb2 is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free (Sf2) and Ca²⁺-saturating (Sb2) conditions. This factor corrects for any Ca²⁺-dependent changes in fluorescence at the isosbestic wavelength.[7]

The in situ calibration procedure aims to experimentally determine Rmin, Rmax, and Sf2/Sb2 in the cells of interest. This is achieved by using a calcium ionophore, such as ionomycin (B1663694) or 4-bromo A23187, to permeabilize the cell membrane to Ca²⁺ and equilibrate the intracellular and extracellular Ca²⁺ concentrations.[1][7]

Grynkiewicz_Equation cluster_inputs Experimental Measurements cluster_calculation Grynkiewicz Equation R R (F340/F380) Ca_concentration [Ca²⁺]i R->Ca_concentration (R - Rmin) Rmin Rmin Rmin->Ca_concentration Rmax Rmax Rmax->Ca_concentration (Rmax - R) Sf2_Sb2 Sf2/Sb2 Sf2_Sb2->Ca_concentration Kd Kd Kd->Ca_concentration

Caption: Relationship of experimental parameters in the Grynkiewicz equation.

Experimental Protocols

This section provides a detailed methodology for loading cells with this compound AM and performing the subsequent in situ calibration.

Materials and Reagents
  • This compound AM: Stock solution (1-5 mM in anhydrous DMSO)

  • Pluronic F-127: 20% (w/v) solution in DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Calcium Ionophore: Ionomycin or 4-Bromo A23187 (1-10 mM stock in DMSO)

  • High Calcium Calibration Buffer: Physiological buffer supplemented with 5-10 mM CaCl₂

  • Zero Calcium Calibration Buffer: Physiological buffer with no added CaCl₂ and supplemented with 5-10 mM EGTA

  • Cell Lysis Reagent: Digitonin (B1670571) or Triton X-100 (for background fluorescence)

  • Adherent or suspension cells of interest

  • Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm and emission detection at ~510 nm.[10]

This compound AM Loading Protocol
  • Prepare Loading Buffer: For a final this compound AM concentration of 2-5 µM, dilute the this compound AM stock solution into HBSS. To aid in dispersion, first mix the this compound AM stock with an equal volume of 20% Pluronic F-127 before diluting in HBSS. Vortex thoroughly.

  • Cell Loading:

    • Adherent Cells: Replace the culture medium with the this compound AM loading solution.

    • Suspension Cells: Pellet the cells and resuspend them in the loading solution.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time may vary depending on the cell type.

  • Wash: After incubation, wash the cells twice with fresh HBSS to remove extracellular this compound AM.

  • De-esterification: Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the this compound AM by cytosolic esterases.

In Situ Calibration Protocol

This protocol should be performed on a separate population of this compound-loaded cells from the same experiment.

  • Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio from the this compound loaded cells in standard physiological buffer.

  • Determination of Rmax (Maximum Ratio): a. Perfuse the cells with the High Calcium Calibration Buffer. b. Add the calcium ionophore (e.g., 5-10 µM ionomycin) to equilibrate the intracellular and extracellular Ca²⁺.[1] c. Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax . The fluorescence intensity at 380 nm under these conditions is Sb2 .

  • Determination of Rmin (Minimum Ratio): a. Wash the cells thoroughly with the Zero Calcium Calibration Buffer to remove the ionophore and high calcium solution. b. Perfuse the cells with the Zero Calcium Calibration Buffer containing the calcium ionophore (e.g., 5-10 µM ionomycin). This will chelate any intracellular Ca²⁺ and equilibrate the cells with the Ca²⁺-free environment. c. Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin . The fluorescence intensity at 380 nm under these conditions is Sf2 .

  • Background Fluorescence Subtraction: a. After determining Rmin, lyse the cells using a detergent like digitonin or Triton X-100 to release the this compound into the buffer. b. The remaining fluorescence intensity at both 340 nm and 380 nm is the background fluorescence, which should be subtracted from all measurements.[1] Alternatively, background can be measured from a cell-free region of interest.

InSitu_Calibration_Workflow cluster_loading Cell Preparation cluster_calibration Calibration Steps cluster_calculation Data Analysis Load_Fura2 Load Cells with this compound AM Wash Wash Extracellular Dye Load_Fura2->Wash Deesterify Allow De-esterification Wash->Deesterify Measure_Rmax Determine Rmax (High Ca²⁺ + Ionophore) Deesterify->Measure_Rmax Measure_Rmin Determine Rmin (Zero Ca²⁺ + EGTA + Ionophore) Measure_Rmax->Measure_Rmin Calculate_Ratio Calculate R, Rmin, Rmax, Sf2/Sb2 Measure_Rmax->Calculate_Ratio Measure_Bkg Measure Background (Lysis with Detergent) Measure_Rmin->Measure_Bkg Measure_Rmin->Calculate_Ratio Measure_Bkg->Calculate_Ratio Calculate_Ca Calculate [Ca²⁺]i Calculate_Ratio->Calculate_Ca

Caption: Experimental workflow for in situ calibration of this compound.

Data Presentation and Analysis

Summarize the quantitative data from the calibration experiments in a clearly structured table.

ParameterDescriptionTypical Value RangeExperimental Value
Rmin F340/F380 ratio in zero Ca²⁺0.2 - 0.8Insert Value
Rmax F340/F380 ratio in saturating Ca²⁺2.0 - 8.0Insert Value
Sf2 Fluorescence intensity at 380 nm in zero Ca²⁺VariableInsert Value
Sb2 Fluorescence intensity at 380 nm in saturating Ca²⁺VariableInsert Value
Sf2/Sb2 Ratio of fluorescence at 380 nm (zero/sat. Ca²⁺)1.5 - 4.0Insert Value
Kd Dissociation constant~224 nM (in situ)Use literature value or determine experimentally

Note: The typical value ranges are approximate and can vary significantly depending on the cell type, temperature, viscosity of the cytoplasm, and the specific optical setup of the fluorescence imaging system.[7][8] It is crucial to determine these parameters for each experimental setup.

Troubleshooting and Considerations

  • Incomplete AM Ester Hydrolysis: Incomplete de-esterification can lead to compartmentalization of the dye in organelles and inaccurate measurements. Ensure sufficient de-esterification time.

  • Dye Leakage: Over time, this compound can leak from the cells. Perform experiments promptly after loading and washing.

  • Phototoxicity and Photobleaching: Minimize exposure to the excitation light to prevent cell damage and dye bleaching. Use neutral density filters if necessary.

  • Autofluorescence: Some cells exhibit significant autofluorescence. It is essential to measure and subtract this background fluorescence for accurate ratio calculations.[7]

  • Kd Variation: The Kd of this compound is sensitive to temperature, pH, and ionic strength.[6][11] Ensure that the calibration conditions mimic the experimental conditions as closely as possible. The in situ Kd can be significantly different from the in vitro value.[8]

References

Application Notes and Protocols for Calculating Intracellular Calcium Concentration from Fura-2 Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-2 is a ratiometric fluorescent indicator widely used for the precise measurement of intracellular calcium concentration ([Ca²⁺]i).[1][2][3] Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeant and readily loaded into live cells.[3][4][5] Once inside, cellular esterases cleave the AM group, trapping the active this compound molecule within the cytoplasm.[3][4][5] this compound exhibits a characteristic shift in its fluorescence excitation maximum upon binding to Ca²⁺. In its Ca²⁺-free form, it is optimally excited at approximately 380 nm, while in its Ca²⁺-bound form, the excitation maximum shifts to around 340 nm.[4][5][6] The emission wavelength for both states remains constant at approximately 510 nm.[4][5][7] This ratiometric property allows for the accurate quantification of [Ca²⁺]i by measuring the ratio of fluorescence intensities at the two excitation wavelengths (340/380 nm). This approach effectively minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[1][4][8]

Principle of Measurement: The Grynkiewicz Equation

The conversion of the this compound 340/380 nm fluorescence ratio to an absolute intracellular calcium concentration is achieved using the Grynkiewicz equation:[9][10]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

Where:

  • [Ca²⁺]i : Intracellular calcium concentration.

  • Kd : The dissociation constant of the this compound:Ca²⁺ complex. This value represents the concentration of Ca²⁺ at which half of the this compound molecules are bound to calcium.

  • R : The experimentally measured ratio of fluorescence intensities at 340 nm and 380 nm excitation (F340/F380).

  • Rmin : The 340/380 nm ratio in the complete absence of Ca²⁺ (calcium-free conditions).[3][9]

  • Rmax : The 340/380 nm ratio when this compound is completely saturated with Ca²⁺.[3][9]

  • Sf2 / Sb2 : The ratio of fluorescence intensities at 380 nm for Ca²⁺-free (Sf2) and Ca²⁺-bound (Sb2) this compound, respectively. This factor is determined during the calibration procedure.[11]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound for intracellular calcium measurements.

ParameterTypical ValueConditionsNotes
Kd (Dissociation Constant) 145 nM[6][12]In vitro, room temperatureCan vary with temperature, pH, and ionic strength. In situ Kd can be higher (e.g., ~225 nM or 371 nM at 37°C).[11][13]
Excitation Wavelength (Ca²⁺-bound) ~340 nm[4][5][6]-
Excitation Wavelength (Ca²⁺-free) ~380 nm[4][5][6]-
Emission Wavelength ~510 nm[4][5][7]-
Rmin (Minimum Ratio) Instrument-dependentDetermined by in situ or in vitro calibrationTypically a low value, representing the ratio in a zero Ca²⁺ environment.
Rmax (Maximum Ratio) Instrument-dependentDetermined by in situ or in vitro calibrationTypically a high value, representing the ratio in a Ca²⁺-saturating environment.
Sf2 / Sb2 Instrument-dependentDetermined by in situ or in vitro calibrationRatio of fluorescence at 380 nm in zero and saturating Ca²⁺.

Experimental Protocols

Protocol 1: this compound AM Loading of Adherent Cells

This protocol provides a general guideline for loading adherent cells with this compound AM. Optimal conditions, such as dye concentration and incubation time, should be empirically determined for each cell type.[14][15]

Materials:

  • This compound AM (acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS) or other suitable physiological buffer (pH 7.2-7.4), phenol (B47542) red-free.

  • Probenecid (B1678239) (optional, to inhibit dye leakage)

Procedure:

  • Prepare a this compound AM stock solution: Dissolve this compound AM in anhydrous DMSO to a final concentration of 1-5 mM.[10][15] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Prepare the loading solution: On the day of the experiment, dilute the this compound AM stock solution in the physiological buffer to a final concentration of 1-5 µM.[15] To aid in dye dispersion, first mix the this compound AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.[15] If using probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.[15]

  • Cell Loading:

    • Grow cells to a suitable confluency on coverslips or in a black-walled, clear-bottom microplate.

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark.[10][15]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with the physiological buffer (containing probenecid if used previously) to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the this compound AM to its active, calcium-sensitive form.[15]

Protocol 2: In Situ Calibration for Rmin, Rmax, and Sf2/Sb2 Determination

This protocol describes the determination of the calibration constants within the cells, which is the preferred method as it accounts for the intracellular environment.[3]

Materials:

  • This compound loaded cells (from Protocol 1)

  • Ca²⁺-free calibration buffer (e.g., physiological buffer with 5-10 mM EGTA)

  • High Ca²⁺ calibration buffer (e.g., physiological buffer with 10 mM CaCl₂)

  • Calcium ionophore (e.g., Ionomycin or 4-Bromo A23187, 5-10 µM final concentration)

  • Digitonin (B1670571) or Triton X-100 (for background fluorescence determination)

Procedure:

  • Baseline Measurement: Record the baseline 340/380 nm fluorescence ratio from the this compound loaded cells in the standard physiological buffer.

  • Determination of Rmax:

    • Perfuse the cells with the high Ca²⁺ calibration buffer.

    • Add the calcium ionophore to equilibrate the intracellular and extracellular Ca²⁺ concentrations.[3]

    • Record the stable, maximal 340/380 nm fluorescence ratio. This value represents Rmax .[3]

    • Record the fluorescence intensity at 380 nm excitation. This is proportional to Sb2 .

  • Determination of Rmin:

    • Thoroughly wash the cells with the Ca²⁺-free calibration buffer.

    • Add the calcium ionophore to ensure intracellular Ca²⁺ is chelated by the EGTA.

    • Record the stable, minimal 340/380 nm fluorescence ratio. This value represents Rmin .[3]

    • Record the fluorescence intensity at 380 nm excitation. This is proportional to Sf2 .

  • Background Subtraction: At the end of the experiment, add a quenching agent like digitonin or Triton X-100 to lyse the cells and measure the background fluorescence, which should be subtracted from all measurements.

  • Calculate Sf2/Sb2: Divide the background-corrected fluorescence intensity at 380 nm obtained in the Ca²⁺-free condition (Sf2) by the intensity obtained in the Ca²⁺-saturating condition (Sb2).

Data Analysis and Visualization

Logical Workflow for [Ca²⁺]i Calculation

G cluster_experiment Experimental Measurement cluster_calibration In Situ Calibration cluster_calculation Data Processing F340 Measure Fluorescence at 340 nm Excitation (F340) Ratio_calc Calculate Ratio (R = F340 / F380) F340->Ratio_calc F380 Measure Fluorescence at 380 nm Excitation (F380) F380->Ratio_calc Rmax_det Determine Rmax (High Ca²⁺ + Ionomycin) Grynkiewicz Apply Grynkiewicz Equation Rmax_det->Grynkiewicz Rmin_det Determine Rmin (Zero Ca²⁺ + EGTA + Ionomycin) Rmin_det->Grynkiewicz Sf2_Sb2_det Determine Sf2/Sb2 Sf2_Sb2_det->Grynkiewicz Ratio_calc->Grynkiewicz Ca_conc Intracellular Ca²⁺ Concentration ([Ca²⁺]i) Grynkiewicz->Ca_conc

Caption: Workflow for calculating intracellular calcium concentration.

Signaling Pathway Illustration

G cluster_cell Cell cluster_detection Fluorescence Detection Fura2_free This compound (Ca²⁺-free) Fura2_bound This compound (Ca²⁺-bound) Fura2_free->Fura2_bound Binds Ca²⁺ Emission510 Emission at 510 nm Fura2_free->Emission510 Fura2_bound->Fura2_free Releases Ca²⁺ Fura2_bound->Emission510 Ca_ion Ca²⁺ Signal External Stimulus Receptor Receptor Signal->Receptor 1. Activation PLC PLC Receptor->PLC 2. Signal Transduction IP3 IP3 PLC->IP3 3. IP3 Production ER Endoplasmic Reticulum (ER) IP3->ER 4. Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release 5. Ca²⁺ Release Ca_release->Ca_ion Excitation380 Excitation at 380 nm Excitation380->Fura2_free Excitation340 Excitation at 340 nm Excitation340->Fura2_bound Ratio_calc Calculate Ratio (340/380) Emission510->Ratio_calc

Caption: this compound based detection of intracellular calcium signaling.

Troubleshooting

  • Low this compound Signal: Increase this compound AM concentration or incubation time. Ensure the DMSO used is anhydrous.[10]

  • High Background Fluorescence: Ensure complete removal of extracellular dye by thorough washing. Use phenol red-free media. Check for cellular autofluorescence at the excitation and emission wavelengths.[10]

  • Dye Compartmentalization: this compound AM can sometimes accumulate in organelles. This can be minimized by lowering the incubation temperature and optimizing dye concentration and loading time.[7][15]

  • Photobleaching: While ratiometric measurements reduce the impact of photobleaching, it can still be a concern. Minimize exposure to excitation light and use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[1][16]

By following these protocols and understanding the principles of this compound ratiometric imaging, researchers can obtain reliable and quantitative measurements of intracellular calcium dynamics, providing valuable insights into a wide range of cellular processes.

References

Application Notes and Protocols for Fura-2 Imaging with Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Fura-2 AM, a ratiometric fluorescent indicator, to measure intracellular calcium ([Ca²⁺]i) concentrations using fluorescence microscopy. This technique is pivotal for studying cellular signaling pathways, screening drug candidates, and understanding the role of calcium in various physiological and pathological processes.

Introduction to this compound Calcium Imaging

This compound is a high-affinity, ratiometric fluorescent dye used for the quantification of intracellular calcium.[1] Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeable and upon entering the cell, it is cleaved by intracellular esterases into the active, membrane-impermeable this compound.[2] The key advantage of this compound is its dual-excitation ratiometric properties.[1][2] When excited at 340 nm, fluorescence emission increases upon calcium binding, while excitation at 380 nm leads to a decrease in fluorescence emission.[1] The emission peak for both excitation wavelengths is approximately 510 nm.[1][2] The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is directly proportional to the intracellular calcium concentration, allowing for accurate measurements that are largely independent of variations in dye concentration, cell thickness, and photobleaching.[2][3]

Core Components of the this compound Imaging Setup

A fluorescence microscope equipped for ratiometric imaging is essential for this compound experiments. The key components include:

  • Light Source: A light source capable of providing intense, near-monochromatic illumination at 340 nm and 380 nm is required.[4][5] Common sources include xenon arc lamps or mercury-vapor lamps coupled with appropriate filters, or more advanced systems with high-power LEDs or lasers.[4][6]

  • Excitation Filters: Two bandpass filters are necessary to selectively allow light at 340 nm and 380 nm to excite the sample.[4][6]

  • Dichroic Mirror (Beamsplitter): This mirror reflects the excitation light towards the objective and transmits the emitted fluorescence to the detector.[4][6]

  • Emission Filter: A bandpass filter that selectively transmits the emitted fluorescence from this compound (centered around 510 nm) while blocking scattered excitation light.[4][6][7]

  • Objective Lens: A high-quality objective lens is crucial for efficient light collection and high-resolution imaging.[7]

  • Detector: A sensitive camera, such as a CCD or sCMOS camera, is required to capture the fluorescence images at both excitation wavelengths.[4]

  • Software: Specialized software is needed to control the excitation filter wheel, acquire images, and perform the ratiometric calculations and data analysis.[2]

Quantitative Data Summary

The following table summarizes the key spectral properties and parameters for this compound.

ParameterValueReference
Excitation Wavelength (Ca²⁺-bound)~340 nm[1][2]
Excitation Wavelength (Ca²⁺-free)~380 nm[1][2]
Emission Wavelength~510 nm[1][2]
Dissociation Constant (Kd) for Ca²⁺~145 nM[8]
Rmin (Ratio in zero Ca²⁺)Determined experimentally[9][10]
Rmax (Ratio in saturating Ca²⁺)Determined experimentally[9][10]

Signaling Pathway and Experimental Workflow Diagrams

Fura2_Signaling_Pathway This compound Calcium Signaling Pathway Fura2AM This compound AM (Cell Permeable) CellMembrane Cell Membrane Fura2AM->CellMembrane Diffuses across Esterases Intracellular Esterases CellMembrane->Esterases Cleavage Fura2 This compound (Active Form) Esterases->Fura2 Trapped in cytosol Fura2_Ca2 This compound-Ca²⁺ Complex Fura2->Fura2_Ca2 Excitation380 Excitation at 380 nm Fura2->Excitation380 Excitation Ca2_free Free Intracellular Ca²⁺ Ca2_free->Fura2 Binds to Excitation340 Excitation at 340 nm Fura2_Ca2->Excitation340 Excitation Emission510_low Low Fluorescence Emission at 510 nm Excitation380->Emission510_low Emission510_high High Fluorescence Emission at 510 nm Excitation340->Emission510_high

Caption: this compound AM enters the cell and is converted to its active form, this compound.

Fura2_Experimental_Workflow This compound Imaging Experimental Workflow cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis Cell_Culture 1. Plate cells on coverslips Fura2_Loading 2. Load cells with this compound AM Cell_Culture->Fura2_Loading De_esterification 3. Allow for de-esterification Fura2_Loading->De_esterification Mount_Sample 4. Mount coverslip on microscope De_esterification->Mount_Sample Acquire_340 5. Acquire image at 340 nm excitation Mount_Sample->Acquire_340 Acquire_380 6. Acquire image at 380 nm excitation Acquire_340->Acquire_380 Stimulation 7. Apply stimulus (optional) Acquire_380->Stimulation Time_Lapse 8. Repeat acquisition for time-lapse Stimulation->Time_Lapse Background_Subtraction 9. Background Subtraction Time_Lapse->Background_Subtraction Ratio_Calculation 10. Calculate F340/F380 ratio Background_Subtraction->Ratio_Calculation Calibration 11. Calibrate to [Ca²⁺]i Ratio_Calculation->Calibration Data_Interpretation 12. Interpret results Calibration->Data_Interpretation

Caption: A streamlined workflow for conducting a this compound calcium imaging experiment.

Detailed Experimental Protocols

I. Reagent Preparation

  • This compound AM Stock Solution: Prepare a 1-5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.[11] Aliquot and store at -20°C, protected from light and moisture.[12]

  • Pluronic F-127 Stock Solution (Optional but Recommended): Prepare a 10-20% (w/v) solution of Pluronic F-127 in DMSO.[11][13] This non-ionic detergent helps to disperse the this compound AM in aqueous solutions.[11]

  • Probenecid (B1678239) Stock Solution (Optional but Recommended): Prepare a 25 mM stock solution of probenecid.[13] Probenecid is an organic anion transport inhibitor that can reduce the leakage of de-esterified this compound from the cells.[11]

  • Physiological Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution, ensuring it is free of phenol (B47542) red, which can increase background fluorescence.[9]

II. Cell Loading Protocol

  • Cell Plating: Plate cells on glass coverslips suitable for microscopy 24-48 hours prior to the experiment to allow for adherence.[9]

  • Loading Solution Preparation: On the day of the experiment, prepare the loading solution. Dilute the this compound AM stock solution into the physiological buffer to a final concentration of 1-5 µM.[11] For improved dye loading, first mix the this compound AM stock with an equal volume of 20% Pluronic F-127 solution before diluting in the buffer.[11] If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[11]

  • Cell Incubation: Remove the culture medium from the cells and wash gently with the physiological buffer. Add the this compound AM loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C.[11] The optimal loading time and temperature should be determined empirically for each cell type.[9][11] Protect the cells from light during incubation.[14]

  • Washing and De-esterification: After loading, wash the cells two to three times with the physiological buffer (containing probenecid if used) to remove extracellular dye.[11] Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-esterification of the this compound AM by intracellular esterases.[11][15]

III. Fluorescence Microscopy and Image Acquisition

  • Microscope Setup: Turn on the fluorescence light source and allow it to stabilize. Set up the microscope with the appropriate filters for this compound imaging (340 nm and 380 nm excitation, ~510 nm emission).[2]

  • Sample Mounting: Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber.

  • Image Acquisition:

    • Focus on the cells using brightfield or phase-contrast microscopy.

    • Switch to fluorescence and acquire images sequentially at 340 nm and 380 nm excitation. Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the detector.[12]

    • For time-lapse imaging, set the desired interval between image pairs.[9][12]

    • To study cellular responses, establish a stable baseline recording before adding agonists or other stimuli.[9]

IV. Data Analysis

  • Background Subtraction: For each image, subtract the background fluorescence from a region of interest (ROI) that does not contain cells.[2][9]

  • Ratio Calculation: Calculate the ratio of the fluorescence intensities (F340/F380) for each pixel or for defined ROIs within the cells.[2]

  • Calcium Concentration Calibration: To convert the fluorescence ratio to an absolute intracellular calcium concentration, a calibration is required. This is typically done using the following equation:

    [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) [10]

    Where:

    • Kd: The dissociation constant of this compound for Ca²⁺ (~145 nM).[8]

    • R: The experimentally measured F340/F380 ratio.[9]

    • Rmin: The F340/F380 ratio in the absence of Ca²⁺ (determined by adding a calcium chelator like EGTA).[9][10]

    • Rmax: The F340/F380 ratio at saturating Ca²⁺ concentrations (determined by adding a calcium ionophore like ionomycin (B1663694) in the presence of high extracellular Ca²⁺).[9][10]

    • Sf2/Sb2: The ratio of fluorescence intensities at 380 nm excitation in Ca²⁺-free and Ca²⁺-saturating conditions, respectively.[10]

    Calibration can be performed either in vitro using standard calcium solutions or in situ at the end of each experiment.[9][10]

Troubleshooting Common Issues

  • Low Fluorescence Signal:

    • Cause: Inefficient dye loading.

    • Solution: Optimize this compound AM concentration, loading time, and temperature.[9] Ensure cells are healthy and adherent.[15]

  • High Background Fluorescence:

    • Cause: Incomplete removal of extracellular dye or presence of phenol red in the media.

    • Solution: Wash cells thoroughly after loading.[15] Use phenol red-free buffer.[9]

  • Uneven Dye Loading:

    • Cause: Inhomogeneous cell monolayer or inadequate mixing of the loading solution.

    • Solution: Ensure a uniform cell distribution.[15] Thoroughly vortex the loading solution before application.[15]

  • Dye Leakage:

    • Cause: Active transport of the dye out of the cells.

    • Solution: Include an anion transport inhibitor like probenecid in the loading and imaging buffers.[11] Lowering the incubation temperature may also help.[11]

  • Photobleaching:

    • Cause: Excessive exposure to excitation light.

    • Solution: Minimize exposure time and light intensity. Use neutral density filters if necessary. The ratiometric nature of this compound helps to mitigate the effects of photobleaching.[2]

References

Application Notes and Protocols for High-Throughput Screening of Intracellular Calcium Using Fura-2 AM with a Plate Reader

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis.[1][2] Consequently, the measurement of intracellular Ca²⁺ dynamics is a cornerstone of cell-based assays in drug discovery and biomedical research. Fura-2, a ratiometric fluorescent indicator, is a widely used and reliable tool for quantifying intracellular Ca²⁺ concentrations.[3][4][5] Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeant, allowing for easy loading into live cells.[2][5] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active this compound dye in the cytoplasm.[5]

This compound exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺.[3][5][6] When unbound to calcium, this compound has an excitation maximum at approximately 380 nm.[3][4] Upon binding Ca²⁺, the excitation peak shifts to around 340 nm, while the emission wavelength remains constant at approximately 510 nm.[3][4][5] By measuring the ratio of fluorescence intensity at these two excitation wavelengths, a quantitative measure of the intracellular Ca²⁺ concentration can be obtained that is largely independent of dye concentration, cell number, and photobleaching.[3][5][6][7] This ratiometric approach provides robust and reproducible data, making this compound an ideal probe for high-throughput screening (HTS) applications using fluorescence plate readers.[1][8]

These application notes provide detailed protocols for using this compound AM with a fluorescence plate reader to perform high-throughput screening for modulators of intracellular calcium signaling. Both standard and no-wash protocols are described, along with guidelines for data analysis and troubleshooting.

Signaling Pathway: Gq-Coupled GPCR Calcium Mobilization

A common application for this compound-based HTS is the screening of compounds that modulate G-protein coupled receptors (GPCRs), particularly those that couple to the Gq alpha subunit. Activation of Gq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[2]

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR Gq-Coupled GPCR Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_cytosol [Ca²⁺]i Increase Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release HTS_Workflow A 1. Cell Plating (e.g., 96- or 384-well plates) B 2. This compound AM Loading (Incubation with dye) A->B C 3. Wash Step (For standard protocols) B->C D 4. Compound Addition (Test compounds and controls) B->D No-Wash Protocol C->D E 5. Plate Reading (Kinetic fluorescence measurement at Ex: 340/380 nm, Em: 510 nm) D->E F 6. Data Analysis (Calculate 340/380 ratio, determine response) E->F

References

Measuring Intracellular Calcium Influx Using Fura-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a pivotal role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmission, and gene expression.[1] The ability to accurately measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is crucial for researchers in various fields, from basic cell biology to drug discovery. Fura-2, a ratiometric fluorescent indicator, has long been a cornerstone for these measurements.[2]

This compound AM, a cell-permeant ester derivative of this compound, readily crosses the cell membrane.[1] Once inside the cell, cytosolic esterases cleave the acetoxymethyl (AM) ester groups, trapping the active, Ca²⁺-sensitive this compound dye in the cytoplasm.[1] The key advantage of this compound lies in its dual-excitation ratiometric properties.[3] When unbound to Ca²⁺, this compound has an excitation maximum at approximately 380 nm. Upon binding Ca²⁺, the excitation peak shifts to around 340 nm, while the emission maximum remains constant at approximately 510 nm.[2] By calculating the ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm, one can obtain a quantitative measure of [Ca²⁺]i that is largely independent of confounding variables like dye concentration, cell thickness, or photobleaching.[1][3] This makes this compound a robust and reliable tool for dynamic, real-time monitoring of calcium signaling.[1]

This document provides a detailed protocol for measuring Ca²⁺ influx in cultured cells using this compound AM, aimed at researchers, scientists, and drug development professionals.

Signaling Pathway and Experimental Workflow

A common application for this compound is to measure Ca²⁺ mobilization following the activation of G protein-coupled receptors (GPCRs).[4][5] Specifically, the Gαq pathway activation leads to the production of inositol (B14025) trisphosphate (IP₃), which triggers the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum.[4][6]

GPCR_Calcium_Signaling GPCR-Mediated Calcium Signaling Pathway cluster_cytosol Cytosol GPCR GPCR Gq Gq GPCR->Gq 2. Activation PLC PLC PIP2 PIP₂ PLC->PIP2 4. Cleavage Gq->PLC 3. Activation IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor Ca_release IP3R->Ca_release 6. Channel Opening Agonist Agonist Agonist->GPCR 1. Binding IP3->IP3R Ca_influx Ca²⁺ Influx (Increased [Ca²⁺]i) Ca_release->Ca_influx

A typical GPCR-mediated calcium signaling pathway.[6]

The general experimental procedure involves preparing the cells, loading them with the this compound AM dye, measuring the baseline fluorescence ratio, stimulating the cells to induce calcium influx, and recording the subsequent changes in the fluorescence ratio.

Fura2_Workflow This compound Calcium Influx Assay Workflow cluster_prep Phase 1: Preparation cluster_loading Phase 2: Dye Loading cluster_measurement Phase 3: Measurement & Analysis A1 Prepare Reagents (this compound Stock, Buffers) A2 Seed Cells in Plate (e.g., 96-well black wall, clear bottom) A1->A2 B1 Prepare this compound AM Loading Solution A2->B1 B2 Incubate Cells with Loading Solution (e.g., 30-60 min) B1->B2 B3 Wash Cells to Remove Extracellular Dye B2->B3 B4 Incubate for De-esterification (e.g., 20-30 min) B3->B4 C1 Measure Baseline Fluorescence Ratio (Ex: 340/380nm, Em: 510nm) B4->C1 C2 Add Stimulus (Agonist/Compound) C1->C2 C3 Record Fluorescence Ratio Over Time C2->C3 C4 Data Analysis: Calculate Ratio Change, Normalize Data C3->C4

General experimental workflow for a this compound assay.[7]

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound AM Stock Solution (1-5 mM):

    • Dissolve 1 mg of this compound AM in 200-1000 µL of high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[8][9]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.[10][11]

  • Pluronic™ F-127 Stock Solution (20% w/v):

    • Dissolve 200 mg of Pluronic™ F-127 in 1 mL of DMSO. This non-ionic detergent aids in the dispersion of the hydrophobic this compound AM in aqueous buffers.[9][12]

    • Store at room temperature. If precipitation occurs, warm to ~40°C and vortex to redissolve.[8]

  • Probenecid (B1678239) Stock Solution (250 mM, Optional):

    • Probenecid is an anion-exchange inhibitor that can reduce the leakage of de-esterified this compound from the cells.[9]

    • Dissolve probenecid in 1 M NaOH and then dilute with buffer to the final desired concentration (e.g., 250 mM).[13] Store aliquots at -20°C.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES):

    • Prepare Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, pH 7.2-7.4.[7] Ensure the buffer is at the desired experimental temperature (room temperature or 37°C) before use.

Protocol 2: Cell Preparation and this compound Loading

The optimal loading conditions (dye concentration, time, temperature) should be determined empirically for each cell type.[14][15]

For Adherent Cells (e.g., in a 96-well plate):

  • Seed cells in a black-wall, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment (e.g., 40,000–80,000 cells/well).[8][10] Culture overnight.

  • Prepare Loading Solution: For a 96-well plate, you might need ~10 mL of loading buffer.

    • Warm the Assay Buffer to the desired temperature.

    • In a separate tube, mix an appropriate volume of this compound AM stock solution (final concentration typically 1-5 µM) with an equal volume of 20% Pluronic™ F-127 stock solution (final concentration ~0.02-0.04%).[9][13]

    • Vortex this mixture, then dilute it into the pre-warmed Assay Buffer. If using probenecid, add it to the buffer (final concentration 1-2.5 mM).[9][13] Vortex the final solution thoroughly.

  • Aspirate the culture medium from the cells.

  • Wash the cells once with pre-warmed Assay Buffer.[7][8]

  • Add 100 µL/well of the this compound AM Loading Solution.[10]

  • Incubate the plate for 30-60 minutes at room temperature or 37°C, protected from light.[9][14] Incubation at room temperature may reduce dye compartmentalization into organelles.[16]

  • Aspirate the loading solution and wash the cells twice with pre-warmed Assay Buffer (containing probenecid, if used).[7]

  • Add 100-200 µL of fresh Assay Buffer to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.[7][8]

For Suspension Cells:

  • Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Resuspend the cell pellet in pre-warmed Assay Buffer at the desired density (e.g., 125,000–250,000 cells/100 µL).[10]

  • Add this compound AM Loading Solution to the cell suspension.

  • Incubate for 15-60 minutes at the desired temperature with gentle agitation, protected from light.[7][17]

  • Centrifuge the cells to pellet them and remove the supernatant.

  • Wash the cell pellet twice by resuspending in fresh Assay Buffer and centrifuging.[7]

  • Resuspend the final cell pellet in fresh Assay Buffer and incubate for 20-30 minutes for de-esterification before transferring to a measurement plate.[7]

Protocol 3: Measurement of Calcium Influx

This protocol is for a fluorescence plate reader equipped with injectors.

  • Instrument Setup:

    • Set the plate reader to measure fluorescence kinetically.

    • Excitation wavelengths: alternate between 340 nm and 380 nm.[3]

    • Emission wavelength: 510 nm.[3]

    • Set the reading interval (e.g., every 1-3 seconds).[8]

    • Prime the instrument's injector with your stimulus (e.g., agonist, ionophore).

  • Data Acquisition:

    • Place the cell plate into the reader.

    • Begin recording to establish a stable baseline fluorescence ratio for 15-30 seconds.

    • Inject the stimulus and continue recording to capture the resulting change in the 340/380 nm ratio. The total read time will depend on the kinetics of the response.

Data Analysis and Presentation

  • Ratio Calculation: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F₃₄₀/F₃₈₀).[1][18]

  • Background Subtraction: If necessary, subtract the background fluorescence from wells containing no cells.

  • Normalization: Data is often normalized to the baseline ratio. This can be expressed as a fold change (Ratio / Baseline Ratio) or as a change from baseline (Ratio - Baseline Ratio).[15]

  • [Ca²⁺]i Calculation (Optional): To convert the fluorescence ratio to absolute intracellular calcium concentration, the Grynkiewicz equation can be used:[19][20] [Ca²⁺]i = Kd * (R - Rmin) / (Rmax - R) * (S_f2 / S_b2) Where:

    • Kd: The dissociation constant of this compound for Ca²⁺ (~224 nM).[19]

    • R: The experimental F₃₄₀/F₃₈₀ ratio.

    • Rmin: The ratio in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).

    • Rmax: The ratio at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore like ionomycin (B1663694) in the presence of excess Ca²⁺).

    • S_f2 / S_b2: The ratio of fluorescence intensities at 380 nm for Ca²⁺-free (S_f2) and Ca²⁺-bound (S_b2) this compound.

Data Summary Table

The results of a calcium influx experiment can be summarized in a table for easy comparison between different treatment groups.

Treatment GroupBaseline Ratio (F₃₄₀/F₃₈₀)Peak Ratio (F₃₄₀/F₃₈₀)Fold Change (Peak/Baseline)Amplitude (Peak - Baseline)
Vehicle Control 0.85 ± 0.040.88 ± 0.051.04 ± 0.020.03 ± 0.01
Agonist (10 µM) 0.86 ± 0.053.44 ± 0.214.00 ± 0.252.58 ± 0.19
Antagonist + Agonist 0.84 ± 0.031.26 ± 0.111.50 ± 0.130.42 ± 0.09

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Troubleshooting

Common issues in this compound assays include low signal, high background, and inconsistent results.

ProblemPossible Cause(s)Recommended Solution(s)
Low Fluorescence Signal - Inadequate dye concentration or incubation time.[21]- Poor cell health/viability.[21]- Incomplete de-esterification.[21]- this compound AM stock has degraded (hydrolyzed).- Optimize this compound AM concentration (titrate 1-10 µM) and incubation time.[21]- Ensure cells are healthy before starting. Use fresh this compound AM stock for each experiment.[21]- Extend the post-loading incubation time to 30 minutes.[21]
High Background Fluorescence - Extracellular this compound AM or hydrolyzed dye.[21]- Serum in the loading buffer contains esterases.[21]- Cell lysis and dye leakage.- Wash cells thoroughly (2-3 times) after loading.[21]- Use serum-free buffer for the loading and washing steps.[21]- Handle cells gently to prevent membrane damage.
Inconsistent Loading / Variable Signal - Uneven cell density.[21]- Inadequate mixing of this compound AM in buffer (precipitation).[12]- Dye compartmentalization into organelles.[12]- Ensure a uniform, confluent cell monolayer.[21]- Vortex the loading solution thoroughly. Ensure Pluronic F-127 is used to aid solubilization.[12]- Lower the loading temperature (e.g., to room temperature) to reduce sequestration.[12][16]
Signal Decreases Over Time (Photobleaching) - Excessive exposure to excitation light.[12]- Reduce the intensity and/or duration of UV light exposure. Use neutral density filters if available.[11]

References

Application Notes and Protocols for Fura-2 AM De-esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for the use of Fura-2 AM, a ratiometric fluorescent indicator essential for the measurement of intracellular calcium concentrations. Accurate de-esterification of this compound AM is critical for reliable and reproducible results in calcium signaling studies.

Introduction

This compound AM (this compound acetoxymethyl ester) is a cell-permeant derivative of the ratiometric calcium indicator this compound.[1][2] Its membrane permeability allows it to be readily loaded into live cells via incubation.[2][3] Once inside the cell, cytosolic esterases hydrolyze the acetoxymethyl (AM) ester groups, converting the non-fluorescent this compound AM into its active, fluorescent, and membrane-impermeant form, this compound.[1][2][4] This active form is trapped within the cell and can bind to free intracellular calcium ions (Ca²⁺).[1][4]

The fluorescence excitation maximum of this compound shifts from approximately 363-380 nm in the absence of Ca²⁺ to around 335-340 nm when bound to Ca²⁺, while the emission maximum remains relatively constant at about 510 nm.[2][4][5] This ratiometric property allows for the accurate determination of intracellular Ca²⁺ concentrations by measuring the ratio of fluorescence intensities at the two excitation wavelengths, which minimizes artifacts from uneven dye loading, photobleaching, and variations in cell thickness.[1][4][5]

The efficiency of de-esterification is a critical step that is influenced by several factors, including cell type, intracellular esterase activity, incubation time, and temperature.[6] Incomplete hydrolysis can lead to compartmentalization of the dye in organelles or a lack of responsiveness to calcium.[7][8] Therefore, optimizing the de-esterification process is paramount for obtaining accurate and reliable data.

Signaling Pathway and Experimental Workflow

The process of measuring intracellular calcium using this compound AM involves several key steps, from the initial loading of the cells with the dye to the final analysis of the fluorescence data. The following diagrams illustrate the de-esterification pathway and the general experimental workflow.

Fura2_Deesterification cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Fura2AM_ext This compound AM Fura2AM_int This compound AM Fura2AM_ext->Fura2AM_int Passive Diffusion Fura2 This compound (Active) Fura2AM_int->Fura2 Hydrolysis Esterases Cytosolic Esterases Esterases->Fura2AM_int Fura2_Ca This compound-Ca²⁺ Complex Fura2->Fura2_Ca Ca2 Ca²⁺ Ca2->Fura2_Ca Fura2_Workflow Cell_Prep 1. Cell Preparation (Plating/Harvesting) Loading_Sol 2. Prepare this compound AM Loading Solution Cell_Prep->Loading_Sol Incubation 3. Cell Loading (Incubation with this compound AM) Loading_Sol->Incubation Wash 4. Wash Cells (Remove extracellular dye) Incubation->Wash Deester 5. De-esterification (Incubation in dye-free medium) Wash->Deester Imaging 6. Fluorescence Imaging (Ex: 340nm & 380nm, Em: 510nm) Deester->Imaging Analysis 7. Data Analysis (Calculate 340/380 ratio) Imaging->Analysis

References

Application Notes and Protocols for the Use of Pluronic F-127 with Fura-2 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of Pluronic F-127 in conjunction with Fura-2 AM for the measurement of intracellular calcium. Pluronic F-127, a non-ionic surfactant, is instrumental in the solubilization and cellular loading of the hydrophobic acetoxymethyl (AM) ester form of this compound, a ratiometric calcium indicator.

Introduction to this compound AM and Pluronic F-127

This compound AM is a cell-permeant dye widely used for quantifying intracellular calcium concentrations ([Ca²⁺]i).[1] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active this compound molecule in the cytoplasm.[1] this compound exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The ratio of fluorescence intensity at 340 nm (Ca²⁺-bound) to 380 nm (Ca²⁺-free) excitation, with emission at ~510 nm, provides a quantitative measure of [Ca²⁺]i, which is largely independent of dye concentration and cell thickness.[1][2][3]

A significant challenge in using this compound AM is its poor solubility in aqueous solutions, which can lead to dye precipitation and inefficient cellular loading.[4] Pluronic F-127 is a non-ionic surfactant that acts as a dispersing agent, preventing the formation of this compound AM micelles in aqueous media and facilitating its entry into cells.[5][6] This results in more uniform and efficient dye loading.[3]

Key Experimental Parameters and Optimization

The optimal conditions for loading cells with this compound AM and Pluronic F-127 are cell-type dependent and require empirical determination.[2][3][5] Key parameters to optimize include this compound AM concentration, Pluronic F-127 concentration, incubation time, and temperature.

Data Presentation: Recommended Concentration Ranges

The following table summarizes the generally recommended concentration ranges for stock solutions and working solutions for this compound AM and Pluronic F-127.

ParameterRecommended RangeNotes
This compound AM Stock Solution 1-5 mM in anhydrous DMSOPrepare fresh or store in small, single-use aliquots at -20°C, protected from light and moisture.[1][5]
Pluronic F-127 Stock Solution 10% (w/v) in dH₂O or 20% (w/v) in DMSOStore at room temperature. Do not refrigerate, as it may solidify. If solidified, warm to ~40-50°C to re-dissolve.[2][7]
Final this compound AM Concentration 1-5 µMThe minimal concentration that provides an adequate signal-to-noise ratio should be used.[1][5][7]
Final Pluronic F-127 Concentration 0.02-0.04% (w/v)Higher concentrations may affect cell membrane permeability and alter cellular responses.[1][7][8]
Probenecid (B1678239) (Optional) 1-2.5 mMAn organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[5][7]
Incubation Time 15-60 minutesShould be optimized to ensure sufficient dye loading without causing cytotoxicity.[1][5]
Incubation Temperature 20-37°CLowering the temperature can sometimes reduce the compartmentalization of the dye into organelles.[1][5]
De-esterification Time 20-30 minutesAllows for the complete cleavage of the AM ester group by intracellular esterases.[1]

Experimental Protocols

The following are generalized protocols for preparing solutions and loading adherent and suspension cells with this compound AM using Pluronic F-127.

Preparation of Stock Solutions
  • This compound AM Stock Solution (1 mM):

    • Bring a vial of this compound AM (e.g., 1 mg) to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration. For a 1 mg vial with a molecular weight of approximately 1001 g/mol , this would be ~1 mL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • For storage, create small, single-use aliquots and store at -20°C, protected from light and moisture.[1]

  • Pluronic F-127 Stock Solution (20% w/v in DMSO):

    • Add 2 g of Pluronic F-127 to 10 mL of anhydrous DMSO.

    • Warm the solution to 40-50°C and vortex until the Pluronic F-127 is completely dissolved.[7]

    • Store the solution at room temperature. Do not refrigerate. [7]

Cell Loading Protocol for Adherent Cells
  • Cell Preparation: Plate cells on glass-bottom dishes or black-walled, clear-bottom microplates suitable for fluorescence measurements. Culture cells to the desired confluency.

  • Preparation of Loading Solution:

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES).

    • In a microcentrifuge tube, mix equal volumes of the this compound AM stock solution and the 20% Pluronic F-127 stock solution.[9] For example, mix 5 µL of 1 mM this compound AM with 5 µL of 20% Pluronic F-127. Vortex briefly.

    • Dilute this mixture into the pre-warmed loading buffer to achieve the final desired this compound AM concentration (typically 1-5 µM).[5] For example, to make 1 mL of 5 µM loading solution, add the 10 µL mixture to 990 µL of buffer.

    • If using, add probenecid to the loading solution at this stage to a final concentration of 1-2.5 mM.[5]

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the loading buffer (without this compound AM).

    • Add the prepared loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[1][5]

  • Wash and De-esterification:

    • Aspirate the loading solution.

    • Wash the cells twice with fresh, pre-warmed loading buffer (containing probenecid if used during loading).[1]

    • Add fresh buffer to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the this compound AM.[1]

  • Fluorescence Measurement: The cells are now ready for intracellular calcium measurements using a fluorescence microscope or plate reader with excitation at 340 nm and 380 nm, and emission at ~510 nm.[7]

Cell Loading Protocol for Suspension Cells
  • Cell Preparation: Harvest cells by centrifugation and resuspend the cell pellet in the loading buffer at an appropriate density.

  • Preparation of Loading Solution: Prepare the loading solution as described for adherent cells.

  • Cell Loading:

    • Add the this compound AM stock solution/Pluronic F-127 mixture to the cell suspension to achieve the desired final concentration.

    • Incubate the cells for 15-60 minutes at 20-37°C with gentle agitation, protected from light.[1]

  • Wash and De-esterification:

    • Centrifuge the cells to pellet them and remove the supernatant.

    • Wash the cells by resuspending them in fresh, pre-warmed loading buffer and centrifuging again. Repeat this wash step twice.[1]

    • Resuspend the final cell pellet in fresh buffer and incubate for an additional 20-30 minutes at room temperature for de-esterification.[1]

  • Fluorescence Measurement: The cells can then be transferred to a suitable chamber for fluorescence measurements.

Visualizations

Experimental Workflow for this compound AM Loading

Fura_2_AM_Loading_Workflow cluster_prep Solution Preparation cluster_loading Cell Loading cluster_post_loading Post-Loading cluster_measurement Measurement prep_fura Prepare this compound AM Stock (1-5 mM in DMSO) mix_solutions Mix this compound AM and Pluronic F-127 Stocks prep_fura->mix_solutions prep_pluronic Prepare Pluronic F-127 Stock (20% in DMSO) prep_pluronic->mix_solutions prep_buffer Prepare Loading Buffer (e.g., HBSS) dilute Dilute Mixture into Loading Buffer prep_buffer->dilute mix_solutions->dilute incubate Incubate Cells with Loading Solution (15-60 min) dilute->incubate wash Wash Cells to Remove Excess Dye incubate->wash deesterify Incubate for De-esterification (20-30 min) wash->deesterify measure Measure Fluorescence (Ex: 340/380 nm, Em: 510 nm) deesterify->measure

Caption: Experimental workflow for loading cells with this compound AM.

G-Protein Coupled Receptor (GPCR) Mediated Calcium Signaling Pathway

GPCR_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ligand Ligand gpcr GPCR ligand->gpcr Binds g_protein Gq Protein gpcr->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds pkc PKC dag->pkc Activates cellular_response Cellular Response pkc->cellular_response Phosphorylates Targets ca_release Ca²⁺ Release ca_release->pkc Activates ca_release->cellular_response Directly Activates ca_store Ca²⁺ Store ip3r->ca_store Opens ca_store->ca_release

Caption: GPCR-mediated calcium signaling pathway.

Potential Considerations and Troubleshooting

  • Cytotoxicity: While Pluronic F-127 is generally considered biocompatible, high concentrations or prolonged exposure can be cytotoxic to some cell types.[10][11] It is crucial to determine the optimal concentration and incubation time that maximizes dye loading while minimizing cell death.

  • Dye Compartmentalization: this compound AM can sometimes accumulate in organelles such as mitochondria, leading to inaccurate measurements of cytosolic calcium.[2] This can often be mitigated by lowering the loading temperature or dye concentration.[5]

  • Incomplete De-esterification: Incomplete hydrolysis of the AM ester results in a calcium-insensitive form of the dye, leading to a low fluorescence signal. Ensure an adequate de-esterification period after loading.[1]

  • Dye Leakage: The de-esterified this compound can leak out of some cell types. The use of an anion transport inhibitor like probenecid can help to reduce this leakage.[5][7]

  • Effects on Calcium Signaling: Some studies have suggested that Pluronic F-127 itself may alter calcium transients in certain cell types, such as neurons.[10][11] It is important to perform appropriate controls to ensure that the observed calcium signals are not artifacts of the loading procedure.

By carefully optimizing the experimental conditions and being mindful of these potential issues, researchers can effectively utilize Pluronic F-127 to facilitate reliable and reproducible measurements of intracellular calcium with this compound AM.

References

Application Notes and Protocols for Preventing Fura-2 Leakage Using Probenecid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura-2, a ratiometric calcium indicator, is a cornerstone for measuring intracellular calcium ([Ca²⁺]i) dynamics in a multitude of cell types. A significant challenge in utilizing this compound is its progressive leakage from the cytoplasm into the extracellular medium. This phenomenon, mediated by organic anion transporters (OATs), leads to a diminished fluorescent signal and can introduce artifacts in [Ca²⁺]i measurements, compromising data accuracy and reproducibility. Probenecid (B1678239), a well-established inhibitor of OATs, is widely employed to counteract this leakage, ensuring stable and reliable intracellular this compound concentrations throughout the experiment.

These application notes provide a comprehensive guide for the effective use of probenecid to prevent this compound leakage, including detailed protocols, data presentation, and troubleshooting strategies.

Mechanism of Action: Probenecid and this compound Retention

This compound AM, the acetoxymethyl ester form of this compound, is membrane-permeant and readily loads into cells. Once inside, intracellular esterases cleave the AM ester groups, converting this compound into its membrane-impermeant, calcium-sensitive form. However, many cell types express OATs that can recognize the anionic this compound and actively transport it out of the cell.[1][2]

Probenecid acts as a competitive inhibitor of these OATs, occupying the transporter's binding sites and thereby preventing the efflux of this compound.[1][3][4] This inhibition significantly enhances the retention of the dye within the cytoplasm, leading to a more stable and robust fluorescent signal for accurate [Ca²⁺]i measurements.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fura-2_ext This compound Probenecid_ext Probenecid OAT Organic Anion Transporter (OAT) Probenecid_ext->OAT Inhibition OAT->Fura-2_ext Fura-2_int This compound Fura-2_int->OAT Efflux Probenecid_int Probenecid Probenecid_int->OAT

Mechanism of Probenecid Action

Data Presentation: Efficacy of Probenecid in Preventing this compound Leakage

The use of probenecid significantly improves the quality of intracellular calcium assays by stabilizing the this compound signal. While the rate of this compound leakage is cell-type dependent, the inhibitory effect of probenecid is consistently observed.

Cell TypeConditionObservationReference
N2A and PC12 cellsWithout Probenecid~20-25% of intracellular this compound is excreted within 10 minutes at 37°C.[5]
N2A and PC12 cellsWith ProbenecidThis compound excretion is inhibited.[5]
J774.2 MacrophagesWithout ProbenecidThis compound is efficiently secreted from the cells.[1]
J774.2 MacrophagesWith 2.5 mM ProbenecidSecretion and sequestration of this compound are prevented.[1]
Rat Aorta Smooth MuscleWithout ProbenecidGradual decrease in the amount of intracellular this compound during washout.[2]
Rat Aorta Smooth MuscleWith ProbenecidThis compound leakage is inhibited.[2]
TRPM7-HEK293 cellsWith 2 mM ProbenecidStronger positive influence on assay window quality compared to the surfactant Pluronic F-127 alone.[6]

Experimental Protocols

Reagent Preparation

This compound AM Stock Solution (1 mM):

  • Allow the vial of this compound AM and anhydrous DMSO to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to achieve a 1 mM concentration (e.g., for a 50 µg vial, add approximately 50 µL of DMSO).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot into smaller volumes and store at -20°C, protected from light and moisture.

Probenecid Stock Solution (250 mM):

  • Dissolve 71.3 mg of probenecid in 1 mL of 1 M NaOH.

  • Adjust the volume to 10 mL with a suitable buffer such as Hanks' Balanced Salt Solution (HBSS).

  • The final concentration will be approximately 25 mM in a slightly basic solution. Some protocols dissolve 72mg in 0.3mL of 1M NaOH and then add buffer to a final volume of 10mL to make a 25mM solution.[4]

  • Store aliquots at -20°C.

Loading Buffer (for one 96-well plate):

  • Prepare 10 mL of a buffered physiological saline solution (e.g., HBSS), pH 7.2-7.4. A phenol (B47542) red-free medium is recommended to reduce background fluorescence.

  • (Optional but recommended) Add Pluronic F-127 to a final concentration of 0.02-0.04% (w/v) to aid in the dispersion of this compound AM.

  • Add probenecid stock solution to the loading buffer to achieve a final concentration of 1-2.5 mM.

  • Just before use, add this compound AM stock solution to the loading buffer to a final concentration of 1-5 µM.

Experimental Workflow: this compound AM Loading with Probenecid

A Cell Seeding (e.g., 96-well plate) C Wash cells with buffer A->C B Prepare this compound AM Loading Buffer with Probenecid (1-2.5 mM) D Incubate with this compound AM Loading Buffer (15-60 min) B->D C->D E Wash cells to remove extracellular dye D->E F De-esterification (20-30 min in buffer with probenecid) E->F G Measure Intracellular Calcium (Fluorescence Imaging) F->G

This compound AM Loading Workflow
Detailed Protocol for Adherent Cells

  • Cell Plating: Plate cells on glass coverslips or in a clear-bottom, black-walled microplate and culture to the desired confluency.

  • Reagent Preparation: Prepare the this compound AM loading solution containing probenecid as described above.

  • Cell Washing: Aspirate the culture medium and wash the cells once with the loading buffer (without this compound AM and probenecid).

  • Dye Loading: Add the this compound AM loading solution with probenecid to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 20-37°C, protected from light. The optimal time and temperature should be determined empirically for each cell type.

  • Washing: After incubation, aspirate the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (containing probenecid but without this compound AM).

  • De-esterification: Add fresh buffer containing probenecid to the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound AM.

  • Imaging: The cells are now ready for fluorescence imaging. Maintain probenecid in the imaging buffer throughout the experiment to ensure continued inhibition of this compound leakage.

Troubleshooting

IssuePossible CauseSuggested Solution
Rapid Signal Loss (Leakage) Active transport of de-esterified this compound out of the cell.Add probenecid (1-2.5 mM) to the medium during and after loading.[1]
Low Fluorescence Signal - Insufficient loading (concentration too low or incubation too short).- Cell death.- Increase this compound AM concentration or incubation time.- Verify cell viability.
High Background Fluorescence - Incomplete removal of extracellular this compound AM.- Autofluorescence from cells or media.- Ensure thorough washing after loading.- Use phenol red-free medium.
Dye Compartmentalization - Incubation temperature is too high.- Cell type is prone to sequestering the dye in organelles.- Load cells at a lower temperature (e.g., room temperature).- Test different loading times and concentrations.

Conclusion

The use of probenecid is a simple and effective method to prevent the leakage of this compound from cells, thereby significantly improving the accuracy and reliability of intracellular calcium measurements. By inhibiting organic anion transporters, probenecid ensures stable intracellular dye concentrations, leading to a higher signal-to-noise ratio and more robust data. The protocols and guidelines presented here offer a comprehensive framework for researchers to successfully incorporate probenecid into their this compound based calcium imaging experiments.

References

Troubleshooting & Optimization

how to reduce Fura-2 compartmentalization in organelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during intracellular calcium measurements using Fura-2, with a specific focus on reducing its compartmentalization in organelles.

Frequently Asked Questions (FAQs)

Q1: What is this compound compartmentalization and why is it a problem?

A1: this compound compartmentalization refers to the accumulation of the this compound dye within intracellular organelles, such as mitochondria and lysosomes, instead of remaining freely distributed in the cytoplasm. The cell-permeant form of the dye, this compound AM, is designed to be cleaved by cytosolic esterases, trapping the active this compound inside the cell. However, if this compound AM is cleaved by esterases within organelles, the dye becomes trapped in these compartments.[1][2] This is problematic because it leads to a non-homogenous intracellular dye distribution, where the fluorescence signal originates from both the cytosol and organelles.[2] This can result in an inaccurate measurement of cytosolic calcium concentrations, as the dye in organelles may not be responsive to the same calcium dynamics as the cytosolic pool.

Q2: What are the visible signs of this compound compartmentalization?

A2: The primary visual indicator of this compound compartmentalization is a punctate or "spotty" fluorescence pattern within the cell when viewed under a fluorescence microscope, often concentrated in the perinuclear region.[2][3] In contrast, properly loaded cells with minimal compartmentalization will exhibit a more diffuse and uniform fluorescence throughout the cytoplasm.[2]

Q3: How does loading temperature affect this compound compartmentalization?

A3: Loading cells with this compound AM at a lower temperature, such as room temperature (20-25°C), is a widely recommended strategy to reduce dye compartmentalization.[3][4] At physiological temperatures (e.g., 37°C), cellular processes, including organellar activity and dye sequestration mechanisms, are more active, leading to increased accumulation of this compound in organelles.[4] Lowering the temperature slows down these processes, allowing for more of the dye to be de-esterified and retained in the cytoplasm.

Q4: What is the role of Pluronic F-127 and probenecid (B1678239) in this compound loading?

A4:

  • Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the hydrophobic this compound AM in aqueous loading buffers.[5][6] This helps to prevent the formation of this compound AM micelles and facilitates a more uniform loading of the dye into the cells.[6]

  • Probenecid is an organic anion transport inhibitor.[7] Once this compound AM is de-esterified in the cytoplasm, the resulting this compound is a negatively charged molecule that can be actively transported out of the cell by anion exchangers.[4] Probenecid helps to block this extrusion, improving the intracellular retention of the dye and leading to a stronger and more stable fluorescent signal.[7][8]

Q5: Are there alternatives to this compound that are less prone to compartmentalization?

A5: Yes, there are several alternatives:

  • Indo-1: This ratiometric calcium indicator has been reported to be less subject to compartmentalization within subcellular organelles compared to this compound.[2][9]

  • Dextran-conjugated this compound: In this formulation, the this compound molecule is attached to a large, biologically inert dextran (B179266) polymer. This prevents the dye from being sequestered into organelles.[4] However, dextran-conjugated dyes cannot be loaded into cells using the AM ester method and require alternative loading techniques such as microinjection or scrape-loading.

Troubleshooting Guides

Problem: Punctate or spotty fluorescence, indicating dye compartmentalization.
Possible CauseSuggested SolutionExpected Outcome
High Loading Temperature Load cells at room temperature (20-25°C) instead of 37°C.[3][4]Reduced activity of organellar sequestration mechanisms, leading to more diffuse cytosolic staining.
Prolonged Incubation Time Optimize the incubation time. Start with a shorter duration (e.g., 30 minutes) and incrementally increase if the signal is too low.Minimized time for organelles to sequester the dye.
High Dye Concentration Reduce the this compound AM concentration to the lowest level that provides an adequate signal-to-noise ratio (typically 1-5 µM).Less excess dye available for uptake into organelles.
Problem: Weak or declining fluorescence signal.
Possible CauseSuggested SolutionExpected Outcome
Dye Leakage Include probenecid (1-2.5 mM) in the loading and experimental buffers to inhibit anion transporters.[7][8]Improved intracellular retention of de-esterified this compound, leading to a more stable signal over time.
Incomplete De-esterification After loading, wash the cells and incubate them in indicator-free medium for an additional 30 minutes to allow for complete hydrolysis of the AM ester.The dye becomes fluorescent and is trapped inside the cell.
Poor Dye Solubility Use Pluronic F-127 (typically 0.02-0.04%) in the loading buffer to improve the solubility of this compound AM.[5][6]More efficient and uniform loading of the dye into the cells.

Quantitative Data Summary

Table 1: Effect of Loading Temperature on this compound Compartmentalization

Loading TemperatureObservationQuantitative EffectReference
37°C Increased sequestration of this compound in organelles.Higher incidence of punctate fluorescence.[3][4]
Room Temperature (20-25°C) Reduced compartmentalization, more diffuse cytosolic signal.Optimal for this compound/AM loading, leading to a better carbachol-induced calcium signal compared to 37°C loading.[10]
15°C No appearance of fluorescent spots; cells remain diffusely labeled.Prevents the accumulation of dye within acidic organelles.[3]

Table 2: Comparison of this compound and Alternative Calcium Indicators

IndicatorLoading MethodCompartmentalizationReference
This compound AM Incubation with AM esterProne to compartmentalization, especially at 37°C. Approximately one-third of the intracellular dye can be non-diffusible.[2][11]
Indo-1 AM Incubation with AM esterLess subject to compartmentalization than this compound. Shows a more diffuse intracellular distribution.[2][9]
This compound Dextran Microinjection, Scrape-loadingRemains homogeneously distributed in the cytoplasm; avoids sequestration.[4]

Experimental Protocols

Protocol 1: Optimized this compound AM Loading to Minimize Compartmentalization
  • Prepare this compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Use a buffered physiological saline solution (e.g., HBSS) at pH 7.2-7.4. For a final this compound AM concentration of 5 µM, add the following to your buffer:

    • This compound AM stock solution to a final concentration of 5 µM.

    • Pluronic F-127 to a final concentration of 0.02-0.04% (w/v).

    • Probenecid to a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Culture cells on coverslips or in a microplate to the desired confluency.

    • Remove the culture medium and wash the cells once with the loading buffer (without this compound AM and other components).

    • Add the prepared this compound AM loading solution to the cells.

    • Incubate for 30-45 minutes at room temperature , protected from light.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with fresh, pre-warmed loading buffer (containing probenecid but without this compound AM).

    • Add fresh buffer (with probenecid) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound AM.

    • The cells are now ready for fluorescence imaging.

Protocol 2: Scrape-Loading of Dextran-Conjugated this compound in Adherent Cells

This method is an alternative for loading membrane-impermeant indicators like this compound dextran.

  • Cell Preparation: Grow adherent cells to confluency on a culture dish.

  • Prepare Dye Solution: Dissolve dextran-conjugated this compound in a suitable buffer (e.g., PBS) to the desired concentration.

  • Loading Procedure:

    • Aspirate the culture medium from the cells.

    • Add a small volume of the this compound dextran solution to the dish, just enough to cover the cell monolayer.

    • Immediately scrape the cells from the dish using a rubber policeman.

    • Transfer the cell suspension to a tube containing ice-cold culture medium.

  • Washing and Recovery:

    • Pellet the cells by centrifugation at a low speed.

    • Wash the cells by resuspending the pellet in fresh, cold medium and centrifuging again. Repeat this wash step twice.

    • Resuspend the final cell pellet in fresh culture medium and re-plate them onto new culture dishes or coverslips.

    • Allow the cells to recover and adhere for several hours before imaging.

Visualizations

Fura2_Loading_Workflow cluster_prep Reagent Preparation cluster_loading Cell Loading cluster_wash Washing & De-esterification Fura2_stock This compound AM Stock (1-5 mM in DMSO) Add_loading_solution Add Loading Solution Fura2_stock->Add_loading_solution Loading_buffer Loading Buffer (HBSS, pH 7.2-7.4) Loading_buffer->Add_loading_solution Pluronic Pluronic F-127 (0.02-0.04%) Pluronic->Add_loading_solution Probenecid Probenecid (1-2.5 mM) Probenecid->Add_loading_solution Prepare_cells Prepare Adherent Cells Prepare_cells->Add_loading_solution Incubate Incubate (30-45 min, Room Temp) Add_loading_solution->Incubate Wash_cells Wash Cells (2x) Incubate->Wash_cells De_esterify De-esterify (30 min, Room Temp) Wash_cells->De_esterify Image Fluorescence Imaging De_esterify->Image

Caption: Workflow for optimized this compound AM loading.

Caption: this compound AM cleavage and compartmentalization pathway.

References

Fura-2 Technical Support Center: Troubleshooting High Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura-2. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during intracellular calcium measurements. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you resolve high background fluorescence and other related problems in your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using this compound AM?

High background fluorescence in this compound experiments can originate from several sources, complicating the accurate measurement of intracellular calcium levels. The most common culprits include:

  • Incomplete Hydrolysis of this compound AM: The acetoxymethyl (AM) ester form of this compound is not fluorescent and must be cleaved by intracellular esterases to become the active, calcium-sensitive dye. Incomplete hydrolysis can lead to a high background signal as the partially hydrolyzed, lipophilic intermediates may accumulate in the cell membrane.[1][2][3]

  • Extracellular this compound: The presence of this compound AM or hydrolyzed this compound in the extracellular medium can significantly contribute to background fluorescence. This can be due to insufficient washing after loading or leakage of the dye from the cells.[4][5]

  • Dye Leakage: Once this compound AM is hydrolyzed, the resulting this compound is trapped in the cytoplasm. However, some cell types can actively transport the dye out of the cell, leading to its accumulation in the extracellular space where it can bind to calcium and fluoresce.[4][6][7]

  • Autofluorescence: Many cell types and components of cell culture media (like phenol (B47542) red) exhibit endogenous fluorescence, which can interfere with the this compound signal.[8][9][10]

  • Dye Compartmentalization: this compound can be sequestered into intracellular organelles such as mitochondria or the endoplasmic reticulum.[2][3][4][7][11] This can lead to a non-uniform distribution of the dye and a high background signal that does not reflect cytosolic calcium concentrations.

Q2: My background fluorescence is high. How can I determine if it's due to extracellular this compound?

A common method to check for and mitigate high background from extracellular this compound is to use a manganese (Mn²⁺) quenching assay.[12][13] Manganese can enter the cell through some calcium channels and has a high affinity for this compound, quenching its fluorescence upon binding.[12][13][14][15] By adding a small amount of MnCl₂ to the extracellular medium, you can quench the fluorescence of any extracellular this compound. If you observe a significant drop in your baseline fluorescence upon adding MnCl₂, it indicates a substantial amount of extracellular this compound.

Here is a simplified workflow for identifying the source of high background fluorescence:

Start High Background Fluorescence Observed Check_Extracellular Perform Mn²⁺ Quench Test Start->Check_Extracellular Extracellular_Signal Significant Signal Drop: Extracellular this compound Present Check_Extracellular->Extracellular_Signal Yes No_Extracellular_Signal No Significant Drop: Intracellular Issue Check_Extracellular->No_Extracellular_Signal No Troubleshoot_Extracellular Improve Washing Steps Use Probenecid (B1678239) Extracellular_Signal->Troubleshoot_Extracellular Troubleshoot_Intracellular Optimize Loading Conditions Check for Autofluorescence Consider Dye Compartmentalization No_Extracellular_Signal->Troubleshoot_Intracellular

Troubleshooting workflow for high background fluorescence.
Q3: What steps can I take to reduce this compound leakage from my cells?

Dye leakage is a common issue, particularly at physiological temperatures (37°C), as many cell types actively extrude this compound via organic anion transporters.[4] To minimize this:

  • Use Probenecid: Probenecid is an organic anion transport inhibitor that can be added to the loading and imaging buffers to reduce the active extrusion of this compound from the cells.[16][17]

  • Lower the Temperature: Performing experiments at room temperature or slightly below physiological temperature can reduce the rate of dye leakage.[6][7]

Reagent Typical Final Concentration Purpose
Probenecid1-2.5 mM[16][18]Inhibits organic anion transporters to reduce dye leakage.[6]
Q4: How can I ensure complete hydrolysis of this compound AM?

Incomplete de-esterification of this compound AM is a frequent cause of high background.[1][2][3] To promote complete hydrolysis:

  • Optimize Loading Time and Temperature: The optimal loading conditions are cell-type dependent.[19][20] A common starting point is a 30-60 minute incubation at 37°C.[18][19]

  • Include a De-esterification Step: After loading, wash the cells and incubate them in a dye-free buffer for an additional 30 minutes to allow for complete cleavage of the AM esters by intracellular esterases.[18][20][21]

The following diagram illustrates the process of this compound AM loading and activation within a cell:

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Fura2AM_ext This compound AM (Membrane Permeant) Fura2AM_int This compound AM Fura2AM_ext->Fura2AM_int Passive Diffusion Fura2 This compound (Active, Ca²⁺ Sensitive) Fura2AM_int->Fura2 Hydrolysis Esterases Intracellular Esterases Esterases->Fura2

This compound AM loading and activation pathway.
Q5: What are the recommended loading conditions for this compound AM?

Optimizing the loading protocol is crucial for achieving a good signal-to-noise ratio. The ideal conditions can vary between cell types.[19][20]

Parameter Recommended Range Notes
This compound AM Concentration 1-5 µM[18][21][22]Higher concentrations can lead to cytotoxicity and calcium buffering.[23]
Loading Time 15-60 minutes[18][19]Longer times may be needed for some cells, but can also lead to compartmentalization.[19]
Loading Temperature 20-37°C[18]Lower temperatures can reduce compartmentalization.[3][7][18]
Pluronic® F-127 0.02-0.04%[16][18][21]A non-ionic detergent that aids in dispersing the this compound AM in aqueous solutions.[24][18][17][25]

Experimental Protocols

Protocol 1: Standard this compound AM Loading Protocol for Adherent Cells
  • Cell Preparation: Plate cells on coverslips or in a black-walled, clear-bottom microplate and culture to 70-90% confluency.[17][19]

  • Prepare Loading Buffer: Prepare a buffered physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS) with a pH of 7.2-7.4.[21] For reduced background, use a phenol red-free medium.[9][21]

  • Prepare this compound AM Working Solution:

    • Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.[18]

    • Dilute the this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM.[18][21]

    • (Optional) Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.[16][18][21]

    • (Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.[16][18][21]

  • Cell Loading:

    • Aspirate the culture medium from the cells and wash once with the loading buffer (without this compound AM).[21]

    • Add the this compound AM working solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[18][21]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells two to three times with fresh, pre-warmed loading buffer (containing probenecid if used during loading) to remove extracellular dye.[18][21][23]

    • Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound AM.[18][20][21]

  • Imaging: The cells are now ready for fluorescence imaging. Measure the ratio of fluorescence emission at ~510 nm with excitation at ~340 nm and ~380 nm.[17][23][26]

Protocol 2: Manganese (Mn²⁺) Quenching of Extracellular this compound

This protocol is designed to be performed after the standard this compound loading and de-esterification protocol.

  • Establish a Baseline: Begin fluorescence measurements to establish a stable baseline signal.

  • Introduce Manganese: Add a small volume of a concentrated MnCl₂ solution to the imaging buffer to achieve a final concentration of approximately 50-100 µM.

  • Monitor Fluorescence: Continue to record the fluorescence at the isosbestic point of this compound (~360 nm) where the fluorescence is independent of the calcium concentration.[12][27] A decrease in fluorescence at this wavelength indicates quenching by manganese.[27][28]

  • Interpretation: A rapid and significant decrease in fluorescence upon the addition of MnCl₂ confirms the presence of extracellular this compound. If the signal remains relatively stable, the high background is likely due to intracellular factors.

References

dealing with Fura-2 photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common issues encountered during intracellular calcium imaging with Fura-2, with a specific focus on mitigating photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for calcium imaging?

This compound is a ratiometric fluorescent indicator used for measuring intracellular calcium concentrations.[1] Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeable, allowing it to be loaded into live cells.[2] Once inside, cellular esterases cleave the AM group, trapping the active this compound dye.[2] this compound's key advantage is its dual-excitation ratiometric properties.[1][2][3] When excited at 340 nm, its fluorescence emission at ~510 nm increases upon binding to Ca²⁺. Conversely, when excited at 380 nm, its emission at the same wavelength is higher in the Ca²⁺-free form.[2] The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) provides a quantitative measure of the intracellular calcium concentration that is largely independent of dye concentration, cell thickness, and photobleaching, thereby improving data accuracy.[1][2][3]

Q2: What is photobleaching and why is it a problem for this compound imaging?

Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light.[4][5] This leads to a decrease in fluorescence signal over time. While the ratiometric nature of this compound can compensate for some degree of photobleaching, significant photobleaching can still introduce errors in calcium measurements.[4][5][6] Studies have shown that photobleaching alters the spectral properties of this compound, leading to the formation of a fluorescent intermediate that is not sensitive to calcium in the same range as this compound.[4][5][6] The presence of this intermediate violates the assumptions of the ratiometric measurement, potentially causing inaccurate calcium concentration calculations.[4][5][6] An 8% loss in total fluorescence intensity can be enough to produce a significant error.[4][5]

Q3: How can I minimize this compound photobleaching?

Several strategies can be employed to minimize this compound photobleaching:

  • Reduce Excitation Light Intensity: This is the most direct way to reduce photobleaching.[4][5] Use the lowest possible excitation intensity that still provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.[7][8]

  • Minimize Exposure Time: Limit the duration of UV light exposure to the shortest possible time needed to acquire a good quality image.[8] Avoid unnecessarily long time-lapse acquisitions.

  • Reduce Oxygen Concentration: Photobleaching is often an oxidative process. Reducing the oxygen concentration in the imaging medium can help minimize photobleaching.[4][5] This can be achieved by gassing the medium with nitrogen.[5]

  • Use a Higher this compound Concentration (with caution): While it may seem counterintuitive, a slightly higher initial dye concentration can sometimes provide a better signal-to-noise ratio, allowing for the use of lower excitation light levels. However, be mindful of potential cytotoxicity and calcium buffering effects at high concentrations.[2]

  • Utilize Two-Photon Excitation: If available, two-photon microscopy can reduce photobleaching in out-of-focus planes and allows for deeper tissue imaging.[9][10]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Rapid signal loss or baseline drift Photobleaching of this compound.- Reduce excitation light intensity using neutral density filters. - Decrease the exposure time for each image acquisition. - Increase the interval between image acquisitions in time-lapse experiments. - Consider using an anti-fade reagent in your mounting medium if applicable.
Inaccurate or unstable ratiometric signal - Significant photobleaching leading to the formation of calcium-insensitive fluorescent byproducts. - Uneven dye loading or compartmentalization.- Implement photobleaching minimization strategies as described above. - Optimize the this compound AM loading protocol (concentration, time, temperature) for your specific cell type to ensure even cytosolic distribution.[2][11][12] - Verify proper background subtraction.
Low fluorescence intensity / Weak Signal - Insufficient dye loading. - Hydrolysis of this compound AM stock solution. - Photobleaching has already occurred.- Optimize this compound AM loading concentration (typically 1-5 µM) and incubation time (15-60 minutes).[7][12][13] - Prepare fresh this compound AM working solution from a high-quality, anhydrous DMSO stock for each experiment.[7] - Protect cells from light during loading and incubation.[7]
High background fluorescence - Extracellular this compound that was not washed away. - Serum in the loading medium containing esterases that cleave the AM ester extracellularly. - Cell lysis leading to dye leakage.- Wash cells thoroughly (at least three times) with indicator-free medium after loading.[13] - Load cells in a serum-free medium or buffer.[13] - Handle cells gently during washing steps to prevent membrane damage.[13]

Experimental Protocols

Standard this compound AM Loading Protocol for Adherent Cells

This protocol provides a general guideline; optimal conditions should be determined empirically for each cell type.

  • Cell Preparation: Plate cells on coverslips or in a multi-well plate to achieve 70-90% confluency.[7]

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound AM in high-quality, anhydrous DMSO.[7]

    • (Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO to aid in dye solubilization.[7][14]

    • Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with or without serum, depending on cell type requirements.[7]

  • Loading Solution Preparation:

    • Warm the physiological buffer to the desired loading temperature (room temperature or 37°C).[7]

    • Dilute the this compound AM stock solution into the buffer to a final concentration of 1-5 µM.[7] If using Pluronic® F-127, first mix an equal volume of the this compound AM stock with the 20% Pluronic® F-127 stock before diluting.[7]

  • Cell Loading:

    • Remove the cell culture medium and wash the cells once with the physiological buffer.[7]

    • Add the loading solution to the cells and incubate for 15-60 minutes at the chosen temperature, protected from light.[7]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm, indicator-free buffer.[7]

    • Add fresh indicator-free buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester.[7][13]

  • Imaging: The cells are now ready for fluorescence imaging. Acquire images by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.[2]

Visualizations

Fura2_Loading_Workflow cluster_prep Preparation cluster_loading Loading cluster_post_loading Post-Loading cluster_imaging Imaging Cell_Culture Plate Cells Reagent_Prep Prepare Reagents (this compound AM, Buffer) Loading_Solution Prepare Loading Solution Reagent_Prep->Loading_Solution Incubation Incubate Cells (15-60 min, dark) Loading_Solution->Incubation Wash Wash Cells (2-3x) Incubation->Wash De_esterification De-esterification (30 min) Wash->De_esterification Imaging Fluorescence Imaging (Ex: 340/380nm, Em: 510nm) De_esterification->Imaging

Caption: Experimental workflow for this compound AM loading and imaging.

Photobleaching_Mitigation cluster_cause Cause cluster_effect Effect cluster_consequences Consequences cluster_solutions Mitigation Strategies Cause Excitation Light Exposure Effect Photobleaching Cause->Effect Consequence1 Signal Loss Effect->Consequence1 Consequence2 Inaccurate Ratio Effect->Consequence2 Solution1 Reduce Light Intensity Solution1->Effect Solution2 Minimize Exposure Time Solution2->Effect Solution3 Reduce Oxygen Solution3->Effect Solution4 Use 2-Photon Excitation Solution4->Effect

Caption: The relationship between photobleaching causes and mitigation.

Alternative Calcium Indicators

While this compound is a powerful tool, alternative indicators may be more suitable for certain applications.

IndicatorTypeAdvantagesDisadvantages
Fluo-4 Single-wavelength- High fluorescence intensity. - Suitable for single-wavelength measurements.- Not ratiometric, making it more susceptible to artifacts from uneven dye loading and photobleaching.[2]
Indo-1 Ratiometric (emission)- Ratiometric measurements reduce artifacts.- Different excitation and emission properties may require specific hardware.[2] Can be photounstable.[3]
Fura-8™, Fura-10™ Ratiometric (excitation)- Brighter signals than this compound. - Red-shifted spectra can reduce background autofluorescence.- Newer indicators, may have less established protocols.
Genetically Encoded Calcium Indicators (GECIs) Protein-based- Can be targeted to specific cells or subcellular compartments. - Suitable for long-term and in vivo imaging.- Requires transfection, which may not be suitable for all cell types.

References

Technical Support Center: Optimizing Fura-2 Loading to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Fura-2 AM loading protocols while minimizing cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound AM to use for loading cells?

A1: The optimal concentration of this compound AM is highly cell-type dependent and typically ranges from 1 µM to 5 µM.[1][2] It is crucial to determine the lowest possible concentration that yields a sufficient signal-to-noise ratio for your specific cell type and experimental setup to avoid potential cytotoxicity and calcium buffering effects.[2][3]

Q2: What are the ideal incubation time and temperature for this compound AM loading?

A2: Incubation times generally range from 15 to 60 minutes.[2] The temperature is also a critical parameter, with loading commonly performed at 20-37°C.[2] Incubating at a lower temperature, such as room temperature, may help reduce the compartmentalization of the dye into organelles.[2] The optimal time and temperature should be empirically determined for each cell line.[3][4]

Q3: My this compound AM is not dissolving properly in the loading buffer. What can I do?

A3: this compound AM should first be dissolved in high-quality, anhydrous dimethylsulfoxide (DMSO) to create a stock solution, typically at a concentration of 1-5 mM.[2] To aid in the dispersion of the hydrophobic this compound AM in your aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be used. A common practice is to mix the this compound AM DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the final loading buffer.[2]

Q4: Should I use serum in my loading buffer?

A4: It is generally recommended to load cells in a serum-free medium or buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Serum contains esterases that can cleave the AM ester group of this compound AM extracellularly, leading to a high background signal and preventing the dye from entering the cells.

Q5: What is the purpose of Pluronic® F-127 and is it always necessary?

A5: Pluronic® F-127 is a non-ionic surfactant that helps to disperse the water-insoluble this compound AM in the aqueous loading buffer, which can improve loading efficiency and uniformity.[1][5] However, it is not always essential and its use depends on the cell type.[6] In some cases, Pluronic® F-127 has been shown to affect cellular calcium regulation, so it is important to test its effects in your specific experimental system.[7] For some primary cells, like freshly isolated cardiac myocytes, this compound AM can be used at low concentrations without the need for detergents.[6]

Q6: Why is there a de-esterification step after loading, and how long should it be?

A6: this compound AM is the cell-permeant form of the dye and does not bind calcium. Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) ester groups, converting it to the active, calcium-sensitive form, this compound. This de-esterification process also traps the dye inside the cell.[3] An additional incubation period of at least 20-30 minutes in a dye-free medium after the initial loading allows for the complete de-esterification of the this compound AM.[4][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Fluorescence Signal 1. Insufficient Loading: this compound AM concentration is too low or incubation time is too short. 2. Poor Cell Health: Unhealthy cells will not load the dye efficiently. 3. Extracellular De-esterification: Serum in the loading buffer can cause cleavage of the AM ester before it enters the cell.1. Increase the this compound AM concentration or extend the incubation time. It is important to optimize these parameters for your specific cell type. 2. Check cell viability before and after the experiment using methods like Trypan Blue exclusion. 3. Use a serum-free loading buffer.
High Background Fluorescence 1. Incomplete Removal of Extracellular Dye: Residual this compound AM in the medium. 2. Cell Lysis: Damaged cells can release the dye into the medium. 3. Autofluorescence: Some media components (e.g., phenol (B47542) red, riboflavin) or the cells themselves can be autofluorescent.1. Ensure thorough washing of the cells with dye-free buffer after the loading step. 2. Handle cells gently during washing and media changes. 3. Use a phenol red-free medium for the experiment. Acquire a background image of unloaded cells to subtract from the experimental images.
Uneven Dye Loading 1. Poor Dye Dispersion: this compound AM may not be fully dissolved in the loading buffer. 2. Cell Clumping: Cells that are clumped together will not be uniformly exposed to the dye.1. Use Pluronic® F-127 to aid in dye dispersion and vortex the loading solution thoroughly before adding it to the cells. 2. Ensure a single-cell suspension for suspension cells or a confluent monolayer for adherent cells.
Rapid Signal Loss (Dye Leakage) 1. Active Transport Out of the Cell: Some cell types actively pump out the de-esterified this compound.1. Add an organic anion transport inhibitor, such as probenecid (B1678239) (typically 1-2.5 mM), to the loading and imaging buffers.[1][2]
Dye Compartmentalization 1. High Incubation Temperature: Loading at 37°C can promote the sequestration of this compound into organelles like mitochondria.1. Try lowering the incubation temperature to room temperature during loading.[2]
Apparent Cytotoxicity 1. High this compound AM Concentration: Excessive dye concentration can be toxic to cells.[3] 2. Prolonged Incubation: Long exposure to the loading solution can be stressful for cells. 3. DMSO Toxicity: High concentrations of DMSO can be harmful to cells.1. Perform a concentration-response curve to find the lowest effective concentration. 2. Optimize the incubation time to the shortest duration that provides an adequate signal. 3. Ensure the final DMSO concentration in the loading buffer is low (typically <0.5%).

Data Presentation

Table 1: Optimized this compound AM Loading Conditions for Various Cell Types

Cell TypeThis compound AM Concentration (µM)Incubation Time (min)Incubation Temperature (°C)Key Observations / Cytotoxicity Data
1321N1 Astrocytoma, C6 Glioma, DI TNC Optimized for each line60Room TempOptimized to minimize compartmentalization.[4]
HEK293 260372 µM was chosen as a compromise between signal intensity and cost.[8]
Primary Cortical Neurons 1 - 415 - 120Room Temp or 37A range of conditions should be tested for optimization.[9] A simplified protocol suggests 1 µM for 30 min at 37°C.[9]
PC12 Cells 1020 - 25Room TempThis protocol resulted in an estimated intracellular this compound concentration of 300 nM.
Freshly Isolated Cardiac Myocytes 1 - 220Room TempPluronic F-127 was not necessary at these low concentrations.[6]
Jurkat Cells Not specifiedNot specifiedNot specifiedDelphinidin-induced calcium flux was measured without reported toxicity at the concentrations used.[10]
HeLa Cells Not specifiedNot specifiedNot specifiedUsed for visualizing calcium distribution after drug treatment.[11]

Note: The optimal conditions are highly dependent on the specific experimental requirements and should be empirically determined. The cytotoxicity was not always explicitly quantified in the cited sources.

Experimental Protocols

Protocol 1: this compound AM Loading in Adherent Cells
  • Cell Preparation: Plate cells on glass coverslips or in a black-walled, clear-bottom microplate to achieve 70-90% confluency on the day of the experiment.

  • Loading Solution Preparation:

    • Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.

    • For a final concentration of 2 µM this compound AM, dilute the stock solution in a serum-free physiological buffer (e.g., HBSS) at pH 7.2-7.4.

    • (Optional) To aid dispersion, mix the this compound AM stock with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.

    • (Optional) To reduce dye leakage, add probenecid to a final concentration of 1-2.5 mM.

    • Vortex the final loading solution thoroughly.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the prepared loading solution to the cells.

    • Incubate for 15-60 minutes at room temperature or 37°C, protected from light.

  • Washing and De-esterification:

    • Remove the loading solution.

    • Wash the cells three times with the physiological buffer (containing probenecid if used in the loading step).

    • Add fresh physiological buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound AM.

  • Imaging: The cells are now ready for fluorescence imaging. Measure the ratio of fluorescence emission at ~505 nm with excitation at ~340 nm and ~380 nm.

Protocol 2: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound AM Loading: Load the cells with various concentrations of this compound AM for different durations as per your optimization protocol. Include control wells with untreated cells.

  • MTT Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • MTT Incubation:

    • After the this compound AM loading and a recovery period, remove the medium and add 100 µL of fresh culture medium to each well.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Protocol 3: Cytotoxicity Assessment using LDH Assay
  • Cell Seeding and Loading: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the this compound AM loading and recovery period, carefully collect a portion of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Transfer the supernatant to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.

    • Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution provided with the kit and measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released, which is proportional to the number of damaged cells. Cytotoxicity can be expressed as a percentage of the maximum LDH release from a positive control (cells treated with a lysis buffer).

Visualizations

Fura2_Loading_Workflow cluster_prep Preparation cluster_loading Loading cluster_post Post-Loading cluster_imaging Measurement prep_cells Prepare Cells wash_pre Wash Cells (x1) prep_cells->wash_pre prep_solution Prepare Loading Solution (this compound AM, DMSO, Buffer, Pluronic F-127, Probenecid) load_cells Incubate with Loading Solution (15-60 min, RT or 37°C) prep_solution->load_cells wash_pre->load_cells wash_post Wash Cells (x3) load_cells->wash_post deester De-esterification (30 min, RT) wash_post->deester imaging Fluorescence Imaging (Ex: 340/380 nm, Em: 505 nm) deester->imaging

Caption: Experimental workflow for this compound AM loading in live cells.

Fura2_Signaling_Pathway Fura2_AM This compound AM (Cell Permeable, Non-fluorescent) Cell_Membrane Cell Membrane Fura2_AM->Cell_Membrane Diffusion Esterases Intracellular Esterases Cell_Membrane->Esterases Fura2 This compound (Cell Impermeable, Ca²⁺ Sensitive) Esterases->Fura2 Cleavage of AM esters Fura2_Ca This compound-Ca²⁺ Complex (Fluorescent) Fura2->Fura2_Ca Calcium Ca²⁺ Calcium->Fura2_Ca Troubleshooting_Tree Start Problem with this compound Signal Low_Signal Low Fluorescence? Start->Low_Signal High_BG High Background? Start->High_BG Uneven Uneven Loading? Start->Uneven Inc_Conc Increase this compound AM Concentration Low_Signal->Inc_Conc Yes Inc_Time Increase Incubation Time Low_Signal->Inc_Time Yes Check_Viability Check Cell Viability Low_Signal->Check_Viability Yes Wash_More Improve Washing Steps High_BG->Wash_More Yes Serum_Free Use Serum-Free Buffer High_BG->Serum_Free Yes Phenol_Free Use Phenol-Red Free Medium High_BG->Phenol_Free Yes Use_Pluronic Use Pluronic F-127 Uneven->Use_Pluronic Yes Check_Confluency Ensure Even Cell Distribution Uneven->Check_Confluency Yes

References

Technical Support Center: Fura-2 AM Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the incomplete hydrolysis of Fura-2 AM, a common challenge in intracellular calcium measurements. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound AM, and how does it measure intracellular calcium?

A1: this compound AM is a cell-permeable, ratiometric fluorescent indicator used to measure intracellular calcium concentrations.[1] The acetoxymethyl (AM) ester groups make the molecule lipophilic, allowing it to cross the cell membrane.[2] Once inside the cell, intracellular esterases hydrolyze the AM esters, trapping the now membrane-impermeable this compound molecule in the cytoplasm.[1][2] this compound's fluorescence excitation spectrum shifts upon binding to calcium. By exciting the dye at two different wavelengths (typically 340 nm for calcium-bound and 380 nm for calcium-free this compound) and measuring the ratio of the emitted fluorescence at ~510 nm, the intracellular calcium concentration can be accurately determined, minimizing issues like uneven dye loading and photobleaching.[3]

Q2: What are the primary signs of incomplete this compound AM hydrolysis?

A2: The primary indicators of incomplete hydrolysis include a weak overall fluorescent signal, a high background signal, and a blunted or absent response to stimuli that are known to elicit calcium mobilization. Incomplete hydrolysis leads to an underestimation of the actual intracellular calcium level because the AM ester form of the dye does not exhibit the same calcium-dependent fluorescence shift as the fully hydrolyzed this compound.[4]

Q3: Why is a de-esterification step necessary after loading?

A3: A dedicated de-esterification step, typically a 20-30 minute incubation in a dye-free medium after washing, is crucial to allow intracellular esterases sufficient time to completely cleave the AM esters from the this compound AM molecule.[5][6] This ensures that the majority of the intracellular dye is in its calcium-sensitive form, leading to accurate measurements.

Q4: What is the role of Pluronic F-127 in the loading buffer?

A4: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound AM in the aqueous loading buffer.[6][7] Its inclusion helps to prevent the dye from aggregating and precipitating, which promotes a more uniform distribution and efficient loading into the cells.[7]

Q5: Why is probenecid (B1678239) sometimes added to the loading and washing buffers?

A5: Probenecid is an organic anion transport inhibitor.[6] Some cell types can actively pump the de-esterified, negatively charged this compound out of the cell.[6] Probenecid helps to block these transporters, improving the intracellular retention of the dye and ensuring a stable signal for the duration of the experiment.[6][8]

Troubleshooting Guide: Incomplete this compound AM Hydrolysis

This guide provides a systematic approach to diagnosing and resolving common issues related to incomplete this compound AM hydrolysis.

Problem: Weak or No Fluorescent Signal

Possible CauseRecommended Solution
Suboptimal Dye Concentration Increase the this compound AM concentration in a stepwise manner (e.g., from 2 µM to 5 µM). The optimal concentration is cell-type dependent.[8][9]
Insufficient Incubation Time Extend the loading incubation period (e.g., from 30 minutes to 45 or 60 minutes) to allow for more efficient dye uptake.[1][6]
Poor Cell Health Ensure cells are healthy and in the logarithmic growth phase. Unhealthy cells with compromised membranes will not load the dye efficiently. Perform a viability assay if necessary.
Incorrect Loading Temperature Optimize the incubation temperature. While 37°C is common, some cell types load more effectively at room temperature, which can also reduce dye compartmentalization.[10][11]
Degraded this compound AM Stock Prepare a fresh this compound AM stock solution in anhydrous DMSO. Store aliquots at -20°C and protect from light and moisture to prevent premature hydrolysis.[10]

Problem: High Background Fluorescence

Possible CauseRecommended Solution
Extracellular Dye Residue After loading, wash the cells thoroughly (at least three times) with a dye-free physiological buffer to remove any this compound AM that is non-specifically associated with the cell surface.[1]
Extracellular Hydrolysis If the loading medium contains serum, esterases present in the serum can cleave the AM esters extracellularly. Load cells in a serum-free medium or buffer.
Cell Lysis Handle cells gently during washing steps to avoid damaging the cell membranes, which can lead to dye leakage and increased background fluorescence.

Problem: Inconsistent or Variable Fluorescence Between Cells

Possible CauseRecommended Solution
Uneven Cell Plating Ensure a uniform, confluent monolayer of adherent cells. For suspension cells, ensure they are well-dispersed before and during loading.
Inadequate Mixing of Dye Vortex the this compound AM working solution thoroughly before adding it to the cells to ensure a homogenous suspension and uniform exposure of all cells to the dye.[1]
Dye Compartmentalization This compound AM can be sequestered into intracellular organelles. To minimize this, try lowering the incubation temperature during loading.[6] Performing a mild permeabilization with a low concentration of digitonin (B1670571) can help determine if the dye is cytosolic.

Quantitative Data Summary

The optimal loading conditions for this compound AM can vary significantly between cell types. The following table provides a summary of empirically determined loading parameters for several common cell lines.

Cell TypeThis compound AM Concentration (µM)Incubation Time (min)Incubation Temperature (°C)De-esterification Time (min)Reference(s)
Cortical Neurons 1 - 43037Not specified[10][12]
Primary Cardiomyocytes 1 - 220Room Temperature20[5][13]
iPSC-derived Cardiomyocytes 0.5 - 1153710[13]
Fibroblasts, PC12, Embryonic Neurons 4-10 µL of 1mg/mL stock in 2mL4537Not specified[1]
HEK293 Cells 1 - 530Room TemperatureNot specified[9]
1321N1 Astrocytoma, C6 Glioma, DI TNC 560Room Temperature20[14]

Experimental Protocols

Preparation of this compound AM Stock Solution
  • Add 50 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO) to a 50 µg vial of this compound AM to create a 1 mM stock solution.[1]

  • Vortex thoroughly for at least one minute to ensure the dye is completely dissolved.[1]

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[10]

General Cell Loading Protocol

Note: This is a general protocol and should be optimized for your specific cell type.

  • Culture cells on glass coverslips or in a suitable imaging plate to the desired confluency (typically 80-90%).[14]

  • Prepare a loading buffer by diluting the this compound AM stock solution to the desired final concentration (typically 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[6]

  • For improved dye dispersion, Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.[8]

  • To prevent dye extrusion, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[6][8]

  • Remove the culture medium from the cells and wash once with the physiological buffer.

  • Add the this compound AM loading solution to the cells and incubate for 15-60 minutes at the optimized temperature (room temperature or 37°C), protected from light.[6]

  • After incubation, remove the loading solution and wash the cells at least twice with the physiological buffer (containing probenecid if used in the loading step).[1]

  • Add fresh, dye-free buffer to the cells and incubate for an additional 20-30 minutes to allow for complete de-esterification of the intracellular this compound AM.[5][13]

  • The cells are now ready for fluorescence imaging.

Calcium Imaging
  • Mount the coverslip with the loaded cells onto the imaging chamber of a fluorescence microscope.

  • Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at approximately 510 nm.[3]

  • Record a stable baseline fluorescence ratio for 1-2 minutes before applying any stimulus.[11]

  • Add the experimental stimulus and continue recording to capture the change in the 340/380 fluorescence ratio, which corresponds to the change in intracellular calcium concentration.[11]

Visualizations

Fura2_Hydrolysis cluster_extracellular Extracellular Space cluster_cell Intracellular Space (Cytosol) Fura2_AM_ext This compound AM (Lipophilic, Non-fluorescent) Fura2_AM_int This compound AM Fura2_AM_ext->Fura2_AM_int Passive Diffusion Fura2 This compound (Hydrophilic, Ca2+ sensitive) Fura2_AM_int->Fura2 Hydrolysis Esterases Intracellular Esterases Esterases->Fura2_AM_int Fura2_Ca This compound-Ca2+ Complex Fura2->Fura2_Ca Ca2 Ca2+ Ca2->Fura2_Ca

Caption: this compound AM hydrolysis and calcium binding within a cell.

Troubleshooting_Workflow start Problem: Incomplete Hydrolysis q1 Is the fluorescent signal weak? start->q1 a1_yes Optimize Loading: - Increase [this compound AM] - Increase incubation time - Check cell health q1->a1_yes Yes q2 Is the background fluorescence high? q1->q2 No a1_yes->q2 a2_yes Improve Washing: - Wash cells 3x post-loading - Use serum-free medium q2->a2_yes Yes q3 Is there high cell-to-cell variability? q2->q3 No a2_yes->q3 a3_yes Ensure Uniform Loading: - Check cell confluency - Thoroughly mix dye solution - Consider lower temp to reduce compartmentalization q3->a3_yes Yes end Successful Hydrolysis q3->end No a3_yes->end

Caption: Troubleshooting workflow for incomplete this compound AM hydrolysis.

Ratiometric_Measurement cluster_excitation Excitation cluster_cell Cell with this compound cluster_emission Emission Ex340 340 nm (Ca2+ bound) Fura2_Cell This compound Ex340->Fura2_Cell Ex380 380 nm (Ca2+ free) Ex380->Fura2_Cell Em510_340 Fluorescence at 510 nm Fura2_Cell->Em510_340 Em510_380 Fluorescence at 510 nm Fura2_Cell->Em510_380 Ratio Ratio = F(340) / F(380) Em510_340->Ratio Em510_380->Ratio Ca_Conc [Ca2+]i Ratio->Ca_Conc

Caption: Principle of ratiometric calcium measurement with this compound.

References

Technical Support Center: Correcting for Autofluorescence in Fura-2 Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of autofluorescence in Fura-2 ratiometric calcium measurements.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to autofluorescence during this compound experiments.

Issue 1: High background fluorescence obscuring the this compound signal.

  • Question: My fluorescence signal is noisy, and the baseline is high even before stimulating the cells. How can I determine if this is due to autofluorescence?

  • Answer: To confirm if the high background is from autofluorescence, image a sample of unstained cells under the same experimental conditions (wavelengths, exposure time, etc.) as your this compound-loaded cells. If you observe significant fluorescence in the unstained sample, autofluorescence is a likely contributor.

  • Question: What are the primary sources of autofluorescence in my cell or tissue samples?

  • Answer: Autofluorescence can originate from endogenous molecules such as NADH, FAD, flavins, collagen, and elastin. The metabolic state of the cells can influence the levels of NADH and FAD, leading to variable autofluorescence. In tissue slices, pyridine (B92270) nucleotides are a major source of autofluorescence that can interfere with this compound measurements.[1]

Issue 2: Inaccurate ratiometric measurements and calcium concentration calculations.

  • Question: My calculated intracellular calcium concentrations seem incorrect, either too high at baseline or with an unexpectedly small dynamic range after stimulation. Could autofluorescence be the cause?

  • Answer: Yes, autofluorescence can significantly impact the accuracy of ratiometric calculations. Since autofluorescence is an additive signal, it can artificially inflate the fluorescence intensity at both the 340 nm and 380 nm excitation wavelengths, leading to erroneous ratios and consequently, inaccurate calcium concentration calculations.[2] Incomplete background subtraction can lead to an overestimation of resting calcium levels and an underestimation of calcium transients.[2]

  • Question: How does autofluorescence affect the this compound ratio (340/380 nm)?

  • Answer: Autofluorescence adds to the true this compound signal at both wavelengths. If the autofluorescence is not corrected for, the measured ratio will be a combination of the this compound signal and the autofluorescence signal, leading to a compression of the dynamic range of the this compound ratio and inaccurate calcium readings.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence in the context of this compound measurements?

A1: Autofluorescence is the natural emission of light by biological structures and molecules when they are excited by light. In this compound measurements, which use UV excitation wavelengths (340 nm and 380 nm), endogenous molecules in the cells or tissue can fluoresce, creating a background signal that contaminates the this compound signal.

Q2: Why is it critical to correct for autofluorescence in this compound experiments?

A2: Correcting for autofluorescence is crucial for obtaining accurate and reliable intracellular calcium concentration data.[2] Uncorrected autofluorescence can lead to an overestimation of baseline calcium levels, a reduction in the apparent dynamic range of calcium signals, and masking of subtle calcium transients.

Q3: What are the most common methods to correct for autofluorescence?

A3: The three primary methods for correcting autofluorescence in this compound measurements are:

  • Background Subtraction: This involves measuring the fluorescence of an unstained (control) sample and subtracting this value from the this compound loaded sample.[3]

  • Manganese (Mn²⁺) Quenching: After recording the this compound signal, Mn²⁺ is introduced to the cells, which quenches the this compound fluorescence, leaving only the autofluorescence signal to be measured and subtracted.[4]

  • Spectral Unmixing: This computational technique uses the distinct emission spectra of this compound and the autofluorescent components to separate their signals.

Q4: Is one correction method universally better than the others?

A4: The optimal method depends on the specific experimental conditions, the sample type, and the available equipment. Background subtraction is the simplest method but assumes that the autofluorescence is consistent between samples. Manganese quenching provides a more direct measurement of autofluorescence in the experimental cells but requires additional experimental steps. Spectral unmixing is a powerful technique but requires a spectral detector and appropriate software.

Q5: Can I minimize autofluorescence during sample preparation?

A5: While you cannot eliminate endogenous fluorophores, you can take steps to avoid introducing additional autofluorescence. For example, some culture media components and fixatives can be fluorescent. Using a phenol (B47542) red-free medium during imaging and carefully selecting fixatives can help reduce extraneous background signals.

Quantitative Data on Autofluorescence Correction Methods

Correction MethodParameter MeasuredFindingSource
Background Subtraction Resting [Ca²⁺] EstimationInaccurate background subtraction can introduce errors in the range of 100% in the assessment of resting [Ca²⁺].[2]Neher (2013)[2]
Background Subtraction Fura-FF CalibrationCorrection for autofluorescence resulted in a change in the apparent dissociation constant (Kd') from 10.7 µM to 12.7 µM.Mironov et al.
Manganese (Mn²⁺) Quenching Rate of this compound QuenchingThe rate of this compound fluorescence quenching by Mn²⁺ can be quantified to measure ion channel activity. In one study, the basal quench rate was 0.30 ± 0.01 arbitrary units/s, which increased to 0.73 ± 0.03 units/s upon stimulation.[5]Rubera et al. (1997)[5]
Spectral Unmixing Signal-to-Noise Ratio (SNR) ImprovementIn a general fluorescence imaging context, spectral unmixing increased the SNR of a weak signal from a range of 0.4/1 - 0.7/1 to 22/1 by removing autofluorescence.Revvity

Experimental Protocols

Protocol 1: Autofluorescence Correction by Background Subtraction

This protocol describes how to measure and subtract autofluorescence using a control sample of unstained cells or tissue.

Methodology:

  • Prepare two sets of samples:

    • Experimental Group: Cells/tissue loaded with this compound AM according to your standard protocol.

    • Control Group: Unloaded cells/tissue from the same batch, handled identically to the experimental group but without the addition of this compound AM.

  • Image the Control Group:

    • Using the same imaging settings (excitation wavelengths 340 nm and 380 nm, emission at 510 nm, exposure time, gain, etc.) as for the experimental group, acquire images of the unstained control cells.

    • Average the fluorescence intensity values at 340 nm (AF_340) and 380 nm (AF_380) from several regions of interest (ROIs) in the control sample.

  • Image the Experimental Group:

    • Acquire fluorescence images of the this compound-loaded cells at 340 nm (F_340_measured) and 380 nm (F_380_measured).

  • Correct for Autofluorescence:

    • For each ROI in the experimental group, subtract the average autofluorescence values from the measured fluorescence intensities:

      • Corrected F_340 = F_340_measured - AF_340

      • Corrected F_380 = F_380_measured - AF_380

  • Calculate the Corrected Ratio:

    • Use the corrected fluorescence values to calculate the this compound ratio:

      • Corrected Ratio = Corrected F_340 / Corrected F_380

Protocol 2: Autofluorescence Correction by Manganese (Mn²⁺) Quenching

This protocol details the use of manganese to quench the this compound signal, allowing for the direct measurement of autofluorescence in the same cells.

Methodology:

  • This compound Imaging:

    • Load cells with this compound AM and perform your calcium imaging experiment as planned, recording the fluorescence at 340 nm and 380 nm excitation.

  • Introduce Manganese:

    • At the end of the experiment, perfuse the cells with a solution containing MnCl₂ (typically 50-100 µM) and a calcium ionophore (e.g., ionomycin, 1-5 µM) in a calcium-free medium. The ionophore facilitates the entry of Mn²⁺ into the cells.

  • Monitor Quenching:

    • Continuously record the fluorescence at the calcium-insensitive (isosbestic) wavelength of this compound (~360 nm) to monitor the quenching of the this compound signal. The fluorescence will decrease as Mn²⁺ enters the cells and binds to this compound.[5][6]

  • Measure Autofluorescence:

    • Once the this compound signal is completely quenched (the fluorescence at 360 nm reaches a stable minimum), the remaining fluorescence at 340 nm and 380 nm is the autofluorescence (AF_340 and AF_380).

  • Retrospective Correction:

    • Subtract these measured autofluorescence values from your experimental data to obtain the corrected this compound fluorescence intensities for your ratiometric calculations.

Protocol 3: Autofluorescence Correction by Spectral Unmixing

This protocol provides a general workflow for using spectral unmixing to separate the this compound signal from autofluorescence. This method requires a microscope equipped with a spectral detector.

Methodology:

  • Acquire Reference Spectra:

    • This compound Spectrum: In a cell-free solution, or in cells loaded with a high concentration of this compound to dominate the signal, acquire the emission spectrum of this compound at 340 nm and 380 nm excitation.

    • Autofluorescence Spectrum: In an unstained control sample, acquire the emission spectrum of the autofluorescence at 340 nm and 380 nm excitation.

  • Acquire Spectral Image of Experimental Sample:

    • In your this compound-loaded experimental sample, acquire a lambda stack (a series of images at different emission wavelengths) at both 340 nm and 380 nm excitation.

  • Perform Linear Unmixing:

    • Using appropriate software (e.g., ZEN, LAS X, or ImageJ plugins), perform linear unmixing on the acquired lambda stacks.

    • The software will use the reference spectra to mathematically separate the contribution of this compound and autofluorescence at each pixel in your experimental image.

  • Analyze Unmixed Images:

    • The output will be separate images representing the intensity of the this compound signal and the autofluorescence. Use the unmixed this compound images for your ratiometric analysis.

Visualizations

Experimental Workflows

background_subtraction_workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis prep_exp Prepare Experimental Sample (this compound Loaded) img_exp Image Experimental Sample (F_340_measured, F_380_measured) prep_exp->img_exp prep_ctrl Prepare Control Sample (Unloaded) img_ctrl Image Control Sample (AF_340, AF_380) prep_ctrl->img_ctrl correction Correct for Autofluorescence: Corrected F = F_measured - AF img_exp->correction img_ctrl->correction ratio Calculate Corrected Ratio: Corrected F_340 / Corrected F_380 correction->ratio

Caption: Workflow for autofluorescence correction using background subtraction.

manganese_quenching_workflow start Start this compound Experiment record_ca Record Intracellular Calcium Dynamics (F_340, F_380) start->record_ca add_mn Add MnCl2 + Ionomycin (in Ca2+-free medium) record_ca->add_mn monitor_quench Monitor this compound Quenching (at 360 nm) add_mn->monitor_quench measure_af Measure Residual Fluorescence = Autofluorescence (AF_340, AF_380) monitor_quench->measure_af correct_data Retrospectively Subtract AF from Experimental Data measure_af->correct_data final_ratio Calculate Corrected Ratio correct_data->final_ratio

Caption: Workflow for autofluorescence correction using manganese quenching.

Logical Relationships

spectral_unmixing_logic cluster_inputs Inputs cluster_outputs Outputs mixed_signal Mixed Signal (this compound + Autofluorescence) unmixing Linear Unmixing Algorithm mixed_signal->unmixing fura2_spectrum Reference Spectrum (Pure this compound) fura2_spectrum->unmixing af_spectrum Reference Spectrum (Pure Autofluorescence) af_spectrum->unmixing unmixed_fura2 Unmixed this compound Signal unmixing->unmixed_fura2 unmixed_af Unmixed Autofluorescence Signal unmixing->unmixed_af

Caption: Logical diagram of the spectral unmixing process.

References

Technical Support Center: Preventing Fura-2 Dye Leakage from Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Fura-2 dye leakage from cells during intracellular calcium imaging experiments.

Troubleshooting Guide: Minimizing this compound Leakage

This guide provides a systematic approach to identifying and resolving issues related to this compound leakage.

Problem: Rapid decrease in this compound fluorescence signal over time, independent of photobleaching.

This often indicates that the de-esterified this compound is being actively transported out of the cell or is leaking through compromised cell membranes.

Potential Cause Suggested Solution Expected Outcome
Active Transport by Organic Anion Transporters (OATs) Add an organic anion transport inhibitor to the extracellular medium during and after dye loading. Common inhibitors include probenecid (B1678239) (typically 1-2.5 mM) or sulfinpyrazone (B1681189) (0.1-0.25 mM).[1][2][3] Note that stock solutions of these inhibitors can be alkaline, so the pH of your medium may need to be readjusted.[1]Reduced rate of dye extrusion, leading to a more stable fluorescent signal over the course of the experiment.
High Experimental Temperature Perform experiments at a lower temperature. While cell loading is often done at 37°C, subsequent imaging can be carried out at room temperature (20-25°C) or even as low as 15°C to decrease the activity of transport proteins.[4][5]Slower dye leakage due to reduced transporter activity.[4]
Compromised Cell Health Ensure cells are healthy and not overly confluent before loading. Use a viability assay like Trypan Blue exclusion to confirm cell health. Handle cells gently during washing steps to prevent membrane damage.[1]Healthy cells with intact membranes will retain the dye more effectively.
Incomplete De-esterification After loading with this compound AM, wash the cells and incubate them in an indicator-free medium for an additional 30 minutes to allow for complete de-esterification by intracellular esterases.[1] The charged this compound molecule is less membrane-permeant than its AM ester form.Improved intracellular retention of the dye.
Excessive Dye Concentration Titrate the this compound AM concentration to the lowest level that provides an adequate signal (typically 1-5 µM).[2][6] High intracellular concentrations can be cytotoxic and may induce leakage.Reduced cytotoxicity and potential for leakage, leading to more stable and reliable measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound dye leakage and why does it occur?

A1: this compound dye leakage is the process where the active, calcium-sensitive form of the dye (this compound) is lost from the cell's cytoplasm into the extracellular medium. After the cell-permeable this compound AM is loaded into cells, intracellular esterases cleave the AM groups, trapping the now charged this compound molecule inside.[7] However, many cell types possess organic anion transporters (OATs) that can recognize the negatively charged this compound and actively transport it out of the cell.[3][4] Leakage can also be exacerbated by poor cell health or membrane damage.

Q2: How can I tell if my this compound signal loss is due to leakage or photobleaching?

A2: While both can lead to a decrease in fluorescence, leakage is an active biological process, whereas photobleaching is the light-induced destruction of the fluorophore. To distinguish between the two, you can acquire images of a dye-loaded coverslip with minimal light exposure over time. If the signal still decreases significantly, leakage is a likely culprit. Ratiometric imaging with this compound (measuring the ratio of emission at 510 nm from excitation at 340 nm and 380 nm) can help to mitigate the effects of dye leakage on calcium concentration measurements, but it does not prevent the loss of the dye itself.[8]

Q3: What are probenecid and sulfinpyrazone, and how do they prevent this compound leakage?

A3: Probenecid and sulfinpyrazone are inhibitors of organic anion transporters.[3][9] By blocking these transporters, they prevent the active extrusion of this compound from the cytoplasm, thereby improving dye retention within the cell.[1][4]

Q4: Will using leakage inhibitors affect my calcium measurements?

A4: Under appropriate conditions, organic anion transport inhibitors like probenecid and sulfinpyrazone have been shown to have little effect on calcium transients.[3] However, it is always good practice to perform control experiments to ensure that these inhibitors do not alter the specific cellular signaling pathways you are investigating in your model system.

Q5: Besides leakage, what other issues should I be aware of with this compound?

A5: Another common issue is the compartmentalization of the dye into organelles such as mitochondria or the endoplasmic reticulum.[10][11] This can be minimized by loading the cells at a lower temperature (e.g., room temperature).[2][12] Incomplete hydrolysis of the this compound AM ester can also be a problem, leading to a high background signal.[13] Ensuring a sufficient de-esterification period after loading can help to mitigate this.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for preventing this compound leakage.

Table 1: Organic Anion Transport Inhibitors

InhibitorTypical Working ConcentrationKey Considerations
Probenecid 1 - 2.5 mM[1][2]Stock solutions can be alkaline; pH of the medium may need adjustment.[1]
Sulfinpyrazone 0.1 - 0.25 mM[1]

Table 2: Experimental Condition Optimization

ParameterRecommended RangeRationale
This compound AM Loading Concentration 1 - 5 µM[2][6]Minimize potential cytotoxicity and overload.
Loading Temperature 20 - 37°C[1]Lower temperatures (e.g., room temperature) can reduce dye compartmentalization.[2][12]
Loading Incubation Time 15 - 60 minutes[1][2]Should be optimized for each cell type.
De-esterification Time 20 - 30 minutes[2]Allows for complete hydrolysis of this compound AM.
Imaging Temperature 15 - 33°C[5][13]Lower temperatures reduce the activity of organic anion transporters.[4]

Experimental Protocols

Protocol 1: this compound AM Loading with Probenecid to Inhibit Leakage

  • Cell Preparation: Culture adherent cells on coverslips or in a microplate until they reach the desired confluency. For suspension cells, harvest and resuspend them in a suitable buffer.

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound AM in anhydrous DMSO.

    • Prepare a stock solution of Probenecid (e.g., 250 mM in 1N NaOH, then neutralize with HCl).

    • Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.2-7.4).

  • Loading Solution Preparation: On the day of the experiment, dilute the this compound AM stock solution into the loading buffer to a final concentration of 1-5 µM. Add Probenecid to a final concentration of 1-2.5 mM. For enhanced solubility of this compound AM, it can be mixed with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before dilution in the buffer.[1]

  • Cell Loading:

    • For adherent cells, remove the culture medium, wash once with loading buffer, and then add the this compound AM loading solution.

    • For suspension cells, add the this compound AM stock solution to the cell suspension.

  • Incubation: Incubate the cells for 15-60 minutes at 20-37°C, protected from light. The optimal time and temperature should be determined empirically for your cell type.

  • Washing and De-esterification:

    • Aspirate the loading solution and wash the cells at least twice with fresh, pre-warmed loading buffer (containing Probenecid but without this compound AM).

    • Add fresh buffer with Probenecid and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification.[2]

  • Imaging: The cells are now ready for fluorescence imaging. Maintain the presence of Probenecid in the imaging buffer to continuously inhibit leakage.

Visualizations

Fura2_Leakage_Pathway cluster_cell Cell Cytoplasm cluster_extra Extracellular Space Fura2AM This compound AM Esterases Intracellular Esterases Fura2AM->Esterases Hydrolysis Fura2 This compound (Charged, Fluorescent) Esterases->Fura2 OAT Organic Anion Transporter (OAT) Fura2->OAT Binding Fura2_leaked This compound OAT->Fura2_leaked Active Transport (Leakage) Fura2AM_out This compound AM Fura2AM_out->Fura2AM Passive Diffusion Probenecid Probenecid/ Sulfinpyrazone Probenecid->OAT Inhibition

Caption: Mechanism of this compound loading, activation, and leakage via organic anion transporters, and its inhibition.

Troubleshooting_Workflow start Start: Rapid this compound Signal Loss Observed check_health 1. Assess Cell Health (e.g., Trypan Blue) start->check_health is_healthy Cells Healthy? check_health->is_healthy handle_gently Improve cell culture and handling protocols is_healthy->handle_gently No optimize_temp 2. Lower Imaging Temperature (e.g., to Room Temp) is_healthy->optimize_temp Yes handle_gently->check_health leakage_reduced1 Leakage Reduced? optimize_temp->leakage_reduced1 add_inhibitor 3. Add OAT Inhibitor (Probenecid/Sulfinpyrazone) leakage_reduced1->add_inhibitor No end_success End: Stable Signal leakage_reduced1->end_success Yes leakage_reduced2 Leakage Reduced? add_inhibitor->leakage_reduced2 optimize_conc 4. Optimize this compound AM Concentration leakage_reduced2->optimize_conc No leakage_reduced2->end_success Yes end_fail Consider alternative dyes or consult further optimize_conc->end_fail

Caption: A stepwise workflow for troubleshooting this compound dye leakage from cells during experiments.

References

challenges in Fura-2 calibration and potential solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fura-2 calcium imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this compound calibration and experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for measuring intracellular calcium?

A1: this compound is a ratiometric fluorescent dye used for quantifying intracellular calcium concentrations ([Ca²⁺]i). Its acetoxymethyl (AM) ester form, this compound AM, is cell-permeant.[1][2] Once inside the cell, cytosolic esterases cleave the AM group, trapping the active this compound molecule.[1] this compound's key advantage is its dual-excitation ratiometric properties.[1][3] When excited at 340 nm, its fluorescence emission at ~510 nm increases upon binding to Ca²⁺. Conversely, when excited at 380 nm, its emission at ~510 nm decreases as Ca²⁺ levels rise.[1][4] The ratio of the fluorescence intensities at these two excitation wavelengths (F₃₄₀/F₃₈₀) provides a precise measure of [Ca²⁺]i that is largely independent of variations in dye concentration, cell thickness, and photobleaching.[3][4]

Q2: What are the most common challenges encountered during this compound experiments?

A2: Researchers often face several challenges during this compound experiments, which can affect the accuracy and reproducibility of their results. These include:

  • Incomplete Hydrolysis of this compound AM: The AM ester form may not be fully cleaved by cellular esterases, leading to Ca²⁺-insensitive fluorescence and inaccurate measurements.[5][6]

  • Dye Leakage: The active this compound dye can leak out of the cells over time, causing a gradual decrease in the fluorescence signal.[7][8][9] This leakage can be mediated by organic anion transporters.[10]

  • Photobleaching: Exposure to excitation light can cause photobleaching of this compound, leading to a decline in fluorescence intensity and potentially altering the spectral properties of the dye.[1][11][12]

  • Dye Compartmentalization: this compound can be sequestered into intracellular organelles like mitochondria, which can interfere with the measurement of cytosolic Ca²⁺.[13][14][15][16]

  • Autofluorescence: Cells naturally exhibit some level of autofluorescence, which can contribute to the background signal and interfere with this compound measurements.[4][13]

  • Difficulties in Rmin and Rmax Determination: Accurate calibration requires the determination of the minimum (Rmin) and maximum (Rmax) fluorescence ratios, which can be challenging to achieve in living cells.[4][17][18]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your this compound experiments.

Problem 1: Weak or No this compound Signal
Possible Cause Suggested Solution
Poor Dye Loading Optimize this compound AM concentration (typically 1-5 µM) and incubation time (usually 30-60 minutes).[1][19] Ensure cells are healthy and adherent. Use a dispersing agent like Pluronic® F-127 to aid in dye solubilization.[10][20]
Incomplete Hydrolysis After loading, wash the cells and incubate them in a dye-free medium for an additional 30 minutes to allow for complete de-esterification.[17][19]
Instrument Settings Verify that the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for this compound (Excitation: 340 nm and 380 nm, Emission: ~510 nm).[21] Check the light source and detector for proper function.
Problem 2: High and Unstable Baseline Fluorescence
Possible Cause Suggested Solution
Extracellular this compound Ensure thorough washing of cells after loading to remove any extracellular this compound AM.[4] The presence of extracellular dye in a high calcium medium can lead to a high baseline signal.[9]
Dye Leakage Perform experiments at a lower temperature (e.g., room temperature instead of 37°C) to reduce the rate of dye extrusion.[7][8][15] Use an organic anion transport inhibitor like probenecid (B1678239) to reduce leakage.[7][10]
Cell Autofluorescence Measure the autofluorescence of an unlabeled cell sample and subtract this background from your this compound measurements.[4][13]
Phototoxicity/Cell Stress Reduce the intensity and duration of excitation light exposure to minimize phototoxicity, which can lead to increased intracellular calcium and an unstable baseline.[11][12]
Problem 3: Inaccurate Calcium Concentration Measurements
Possible Cause Suggested Solution
Incorrect Rmin/Rmax Values Perform a careful in situ or in vitro calibration to determine Rmin and Rmax under conditions that closely mimic your experimental setup.[4][17][18] For Rmax, use a calcium ionophore like ionomycin (B1663694) in the presence of saturating extracellular Ca²⁺. For Rmin, use a Ca²⁺ chelator like EGTA.[4][17]
Photobleaching Minimize exposure to excitation light.[1][11][12] Use the lowest possible excitation intensity that still provides a good signal-to-noise ratio.[11][12] Ratiometric measurements can help to partially compensate for photobleaching.[3]
Dye Compartmentalization Load cells with this compound AM at a lower temperature (e.g., 15°C or on ice) to reduce sequestration into organelles.[6][8][15]
Presence of Heavy Metals Heavy metals can quench this compound fluorescence. If their presence is suspected, the chelator TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) can be used.[6][13]

Quantitative Data Summary

The following tables provide key quantitative parameters for this compound.

Table 1: Spectral Properties of this compound

PropertyValue
Excitation Wavelength (Ca²⁺-bound)~340 nm
Excitation Wavelength (Ca²⁺-free)~380 nm
Emission Wavelength~510 nm
Dissociation Constant (Kd) for Ca²⁺~145 nM at 22°C, pH 7.2
Quantum Yield~0.49

Note: The Kd can be affected by factors such as temperature, pH, ionic strength, and viscosity.[13][22]

Table 2: Typical Experimental Parameters

ParameterRecommended Range
This compound AM Loading Concentration1 - 10 µM
Loading Time15 - 60 minutes
Loading Temperature20 - 37°C (optimization required)
Ionomycin Concentration (for Rmax)1 - 10 µM
EGTA Concentration (for Rmin)5 - 10 mM

Experimental Protocols

Protocol 1: this compound AM Loading of Adherent Cells
  • Cell Preparation: Plate cells on coverslips or in a multi-well plate and grow to the desired confluency.

  • Loading Solution Preparation: Prepare a stock solution of this compound AM (1-5 mM) in high-quality anhydrous DMSO. For the working solution, dilute the stock to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS or HEPES-buffered saline). To aid dispersion, Pluronic® F-127 (at a final concentration of 0.02-0.05%) can be added to the working solution.[10][20]

  • Cell Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[1][17] The optimal loading time and temperature should be determined empirically for each cell type.[19]

  • Washing: After incubation, wash the cells two to three times with the physiological buffer to remove extracellular this compound AM.

  • De-esterification: Incubate the cells in the physiological buffer for an additional 30 minutes at the loading temperature to allow for complete hydrolysis of the AM ester by intracellular esterases.[1][17]

  • Imaging: The cells are now ready for fluorescence imaging.

Protocol 2: In Situ Calibration of this compound (Determination of Rmin and Rmax)
  • Baseline Measurement: After loading the cells with this compound as described above, record the baseline F₃₄₀/F₃₈₀ ratio.

  • Rmax Determination: To determine the maximum fluorescence ratio (Rmax), add a calcium ionophore such as ionomycin (1-10 µM) to the cells in a buffer containing a saturating concentration of Ca²⁺ (e.g., 1-10 mM).[4][17] This will equilibrate the intracellular and extracellular Ca²⁺ concentrations, leading to saturation of the intracellular this compound. Record the stable, maximum F₃₄₀/F₃₈₀ ratio.

  • Rmin Determination: To determine the minimum fluorescence ratio (Rmin), chelate all the Ca²⁺ by adding a high concentration of EGTA (5-10 mM) to the buffer.[4][17] This will result in a Ca²⁺-free environment, and the this compound will be in its unbound state. Record the stable, minimum F₃₄₀/F₃₈₀ ratio.

  • Calcium Concentration Calculation: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:[17][18] [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F³⁸⁰max / F³⁸⁰min) Where:

    • Kd is the dissociation constant of this compound for Ca²⁺.

    • R is the experimentally measured F₃₄₀/F₃₈₀ ratio.

    • Rmin and Rmax are the minimum and maximum ratios determined above.

    • F³⁸⁰max / F³⁸⁰min is the ratio of fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions, respectively.

Visualizations

Fura2_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging & Calibration cluster_analysis Data Analysis A Plate Cells B Prepare this compound AM Loading Solution A->B C Incubate Cells with This compound AM B->C D Wash to Remove Extracellular Dye C->D E Allow for De-esterification D->E F Acquire Baseline Fluorescence Ratio E->F G Determine Rmax (Ionomycin + Ca²⁺) F->G H Determine Rmin (EGTA) G->H I Calculate [Ca²⁺]i H->I

Caption: Experimental workflow for intracellular calcium measurement using this compound.

Fura2_Binding cluster_fura2 This compound Molecule cluster_calcium Calcium Ion cluster_excitation Excitation & Emission Fura_free This compound (Ca²⁺-free) Fura_bound This compound (Ca²⁺-bound) Fura_free->Fura_bound + Ca²⁺ Excitation_free Excitation at 380 nm (High Fluorescence) Fura_free->Excitation_free Fura_bound->Fura_free - Ca²⁺ Excitation_bound Excitation at 340 nm (High Fluorescence) Fura_bound->Excitation_bound Ca Ca²⁺ Emission Emission at ~510 nm Troubleshooting_Fura2 Start Start Troubleshooting Problem Identify Primary Issue Start->Problem WeakSignal Weak/No Signal Problem->WeakSignal Weak Signal HighBaseline High/Unstable Baseline Problem->HighBaseline High Baseline InaccurateCa Inaccurate [Ca²⁺] Problem->InaccurateCa Inaccurate Reading Sol_Weak_Loading Optimize Loading Conditions WeakSignal->Sol_Weak_Loading Poor Loading? Sol_Weak_Hydrolysis Allow More Time for De-esterification WeakSignal->Sol_Weak_Hydrolysis Incomplete Hydrolysis? Sol_High_Wash Improve Cell Washing HighBaseline->Sol_High_Wash Extracellular Dye? Sol_High_Leakage Lower Temperature/ Use Probenecid HighBaseline->Sol_High_Leakage Dye Leakage? Sol_High_AutoF Subtract Autofluorescence HighBaseline->Sol_High_AutoF Autofluorescence? Sol_Inacc_Cal Perform Careful In Situ Calibration InaccurateCa->Sol_Inacc_Cal Calibration Error? Sol_Inacc_PB Minimize Light Exposure InaccurateCa->Sol_Inacc_PB Photobleaching? Sol_Inacc_Comp Load at Lower Temperature InaccurateCa->Sol_Inacc_Comp Compartmentalization?

References

Validation & Comparative

Fura-2 vs. Fluo-4: A Comparative Guide for Measuring Calcium Transients

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) transients is paramount to understanding a vast array of physiological processes. Among the arsenal (B13267) of fluorescent indicators available, Fura-2 and Fluo-4 (B1262720) have emerged as two of the most widely utilized tools. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal indicator for their specific experimental needs.

At a Glance: this compound vs. Fluo-4

PropertyThis compoundFluo-4
Indicator Type RatiometricSingle-Wavelength
Excitation Wavelengths 340 nm (Ca²⁺-bound) / 380 nm (Ca²⁺-free)[1][2]~494 nm[3]
Emission Wavelength ~510 nm[1][2][4]~516 nm[3]
Dissociation Constant (Kd) for Ca²⁺ ~140 nM - 224 nM[5]~345 nM[5]
Quantum Yield (Ca²⁺-bound) 0.23 (Ca²⁺-free) to 0.49 (Ca²⁺-bound)[6]~0.14[3]
Brightness Lower intrinsic brightnessHigher, especially with 488 nm excitation[7]
Signal-to-Background Ratio Generally lowerHigher[8]
Measurement Type Quantitative (concentration)Qualitative to semi-quantitative (relative changes)
Photobleaching Can be an issue, but ratiometric nature compensates[9]More photostable than Fluo-3[10]
Cytotoxicity Potential for cytotoxicity at higher concentrations[1]Less toxic at lower required concentrations[10]

Key Distinctions and Experimental Considerations

This compound: The Quantitative Workhorse

This compound is a ratiometric indicator, meaning its fluorescence excitation spectrum shifts upon binding to Ca²⁺.[4][11] It is excited at two different wavelengths, typically 340 nm and 380 nm, and the ratio of the fluorescence emission at 510 nm is directly proportional to the intracellular Ca²⁺ concentration.[1][12] This ratiometric property is a significant advantage as it corrects for variations in dye concentration, cell thickness, and photobleaching, allowing for more accurate and quantitative measurements of Ca²⁺ levels.[4][13] However, this compound requires a specialized imaging setup capable of alternating excitation wavelengths and is susceptible to phototoxicity due to the use of UV excitation light.[14] Its high affinity for Ca²⁺ makes it well-suited for measuring resting and low-level calcium concentrations but can lead to saturation at very high concentrations.[1][5][15]

Fluo-4: The Bright and Sensitive Reporter

In contrast, Fluo-4 is a single-wavelength indicator that exhibits a large increase in fluorescence intensity upon binding Ca²⁺.[16] Its excitation maximum is around 494 nm, making it highly compatible with the common 488 nm argon laser line used in confocal microscopy.[7][17] This results in a significantly brighter signal compared to this compound, allowing for the use of lower, less cytotoxic dye concentrations.[10][18] The enhanced brightness of Fluo-4 also contributes to a better signal-to-background ratio.[8] While Fluo-4 is excellent for detecting the timing and relative changes in Ca²⁺ transients, quantifying absolute Ca²⁺ concentrations is more challenging due to its non-ratiometric nature.[5] Its lower affinity for Ca²⁺ makes it suitable for measuring larger calcium elevations with less risk of saturation.[5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these indicators are used, the following diagrams illustrate a typical calcium signaling pathway and a general experimental workflow for calcium imaging.

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 4. Binding Cytosolic_Ca Cytosolic Ca²⁺ IP3R->Cytosolic_Ca 5. Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->IP3R Cellular_Response Cellular Response Cytosolic_Ca->Cellular_Response 6. Downstream Effects Agonist Agonist Agonist->GPCR 1. Binding

Caption: GPCR-mediated calcium signaling pathway.

G Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Dye_Loading 2. Dye Loading (this compound AM or Fluo-4 AM) Cell_Culture->Dye_Loading Incubation 3. Incubation (De-esterification) Dye_Loading->Incubation Washing 4. Washing (Remove excess dye) Incubation->Washing Imaging 5. Fluorescence Imaging Washing->Imaging Stimulation 6. Cell Stimulation (e.g., Agonist) Imaging->Stimulation Data_Acquisition 7. Data Acquisition Stimulation->Data_Acquisition Analysis 8. Data Analysis (Ratio calculation or Intensity measurement) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for calcium imaging.

Experimental Protocols

This compound AM Loading Protocol

This protocol is a generalized procedure and may require optimization for specific cell types.[13][19]

  • Cell Preparation: Plate cells on coverslips or in imaging dishes and allow them to adhere.

  • Loading Solution Preparation: Prepare a stock solution of this compound AM in anhydrous DMSO. Dilute the stock solution in a physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 can aid in dye solubilization.

  • Cell Loading: Remove the culture medium and wash the cells with the physiological buffer. Add the this compound AM loading solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. This allows the AM ester to be cleaved by intracellular esterases, trapping the active this compound inside the cells.[19]

  • Washing: After incubation, wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark to ensure complete de-esterification of the dye.

  • Imaging: Mount the coverslip on a fluorescence microscope equipped with excitation filters for 340 nm and 380 nm and an emission filter for ~510 nm. Acquire images by alternating between the two excitation wavelengths.

Fluo-4 AM Loading Protocol

This protocol is a generalized procedure and may require optimization for specific cell types.[20][21]

  • Cell Preparation: Plate cells on coverslips or in imaging dishes and allow them to adhere.

  • Loading Solution Preparation: Prepare a stock solution of Fluo-4 AM in anhydrous DMSO. Dilute the stock solution in a physiological buffer to a final concentration of 1-5 µM. The use of Pluronic F-127 is also recommended.

  • Cell Loading: Remove the culture medium and wash the cells with the physiological buffer. Add the Fluo-4 AM loading solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, wash the cells 2-3 times with the physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the dark.

  • Imaging: Mount the coverslip on a fluorescence microscope (confocal is often preferred) with an excitation source around 488 nm and an emission filter for ~516 nm. Acquire a time-lapse series of images before, during, and after stimulation.

Conclusion

The choice between this compound and Fluo-4 is contingent on the specific experimental goals. For researchers seeking to make precise, quantitative measurements of intracellular Ca²⁺ concentrations and who have the appropriate imaging equipment, this compound remains an excellent choice despite its lower brightness and potential for phototoxicity. For studies where high temporal resolution, a strong signal, and compatibility with common laser lines are critical, and where relative changes in Ca²⁺ are sufficient, Fluo-4 offers a superior alternative with its enhanced brightness and better signal-to-background ratio. Careful consideration of these factors will enable researchers to select the most appropriate tool to unravel the complexities of calcium signaling in their system of interest.

References

Fura-2 vs. Indo-1: A Comprehensive Comparison for Ratiometric Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of intracellular calcium concentration ([Ca²⁺]i) measurement, the fluorescent indicators Fura-2 and Indo-1 have long been cornerstone tools for researchers and drug development professionals. Both are ratiometric dyes, a characteristic that provides a significant advantage in quantitative accuracy by minimizing artifacts from variable dye loading, cell thickness, and photobleaching.[1][2] This guide provides an in-depth comparison of this compound and Indo-1, presenting their spectral properties, experimental considerations, and key performance differences to aid in the selection of the optimal indicator for specific research applications.

Quantitative Data Summary

The performance of a fluorescent indicator is fundamentally defined by its spectral properties, quantum yield, and dissociation constant (Kd) for its target ion. The following table summarizes these key parameters for this compound and Indo-1.

PropertyThis compoundIndo-1
Ratiometric Type Excitation RatioEmission Ratio
Excitation Max (Ca²⁺-free) ~380 nm[3]~346-350 nm[4][5]
Excitation Max (Ca²⁺-bound) ~340 nm[3]~330-350 nm[5][6]
Emission Max (Ca²⁺-free) ~510 nm[2]~475-485 nm[5][7]
Emission Max (Ca²⁺-bound) ~510 nm[2]~400-405 nm[5][7]
Isosbestic Point ~360 nm[8]~460 nm[9][8]
Dissociation Constant (Kd) for Ca²⁺ ~145 nM - 224 nM[10]Varies, can be ~290-570 nM for conjugates[11]
Quantum Yield (Ca²⁺-free) 0.23[12]0.38[12]
Quantum Yield (Ca²⁺-bound) 0.49[12]0.56[12]

Signaling Pathways and Experimental Workflow

The fundamental principle of ratiometric calcium imaging with these dyes involves measuring fluorescence at two different wavelengths and calculating their ratio. This ratio is then directly proportional to the intracellular calcium concentration.

Ratiometric_Imaging_Principle cluster_Fura2 This compound (Excitation Ratio) cluster_Indo1 Indo-1 (Emission Ratio) Excitation_340 Excitation at ~340 nm Emission_510_Fura Emission at ~510 nm Excitation_340->Emission_510_Fura Ca²⁺-bound Excitation_380 Excitation at ~380 nm Excitation_380->Emission_510_Fura Ca²⁺-free Ratio_Fura Ratio (340/380) Emission_510_Fura->Ratio_Fura Ca_Concentration [Ca²⁺]i Ratio_Fura->Ca_Concentration Excitation_350 Excitation at ~350 nm Emission_405 Emission at ~405 nm Excitation_350->Emission_405 Ca²⁺-bound Emission_485 Emission at ~485 nm Excitation_350->Emission_485 Ca²⁺-free Ratio_Indo Ratio (405/485) Emission_405->Ratio_Indo Emission_485->Ratio_Indo Ratio_Indo->Ca_Concentration

Principle of ratiometric calcium imaging for this compound and Indo-1.

A typical experimental workflow for measuring intracellular calcium using either this compound or Indo-1 involves several key steps, from cell preparation to data analysis.

Experimental_Workflow Cell_Culture 1. Cell Culture/Preparation Dye_Loading 2. Dye Loading (AM ester form) Cell_Culture->Dye_Loading De_esterification 3. De-esterification Dye_Loading->De_esterification Imaging 4. Fluorescence Imaging De_esterification->Imaging Data_Acquisition 5. Data Acquisition Imaging->Data_Acquisition Ratio_Calculation 6. Ratio Calculation Data_Acquisition->Ratio_Calculation Calibration 7. Calibration (Optional) Ratio_Calculation->Calibration Data_Analysis 8. Data Analysis Calibration->Data_Analysis

A generalized workflow for intracellular calcium imaging experiments.

Detailed Experimental Protocols

This compound AM Loading Protocol for Adherent Cells
  • Prepare this compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Dilute the this compound AM stock solution into a physiological buffer (e.g., HBSS or Tyrode's solution) to a final concentration of 1-5 µM. To aid in the dispersion of the AM ester in the aqueous buffer, Pluronic F-127 (0.02-0.04%) can be added to the loading buffer.[13]

  • Cell Loading: Replace the cell culture medium with the this compound AM loading buffer and incubate the cells at 37°C for 30-60 minutes in the dark.[14]

  • Wash and De-esterification: After incubation, wash the cells with fresh physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the this compound AM by intracellular esterases.[1]

  • Imaging: Mount the cells on a fluorescence microscope equipped with excitation filters for 340 nm and 380 nm and an emission filter for 510 nm.[7] Acquire fluorescence images sequentially at both excitation wavelengths.

  • Ratio Calculation: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each pixel or region of interest.

  • Calibration: To convert the fluorescence ratio to absolute [Ca²⁺]i, a calibration can be performed using ionophores (e.g., ionomycin) in the presence of Ca²⁺-free (with EGTA) and Ca²⁺-saturating solutions to determine the minimum (Rmin) and maximum (Rmax) ratios.

Indo-1 AM Loading Protocol for Suspension Cells (Flow Cytometry)
  • Prepare Indo-1 AM Stock Solution: Dissolve Indo-1 AM in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Dilute the Indo-1 AM stock solution into a physiological buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) is recommended.

  • Cell Loading: Resuspend the cells in the Indo-1 AM loading buffer and incubate at 37°C for 30-60 minutes in the dark.

  • Wash and De-esterification: Pellet the cells by centrifugation, remove the loading buffer, and resuspend in fresh physiological buffer. Allow for a 30-minute de-esterification period.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a UV laser for excitation (~350 nm).[5] Collect the emission signals using two separate detectors with bandpass filters centered around 405 nm (Ca²⁺-bound) and 485 nm (Ca²⁺-free).[7]

  • Ratio Calculation: Calculate the ratio of the fluorescence intensity at 405 nm to that at 485 nm.

  • Calibration: Similar to this compound, a calibration can be performed using ionophores to determine the minimum and maximum fluorescence ratios for conversion to absolute [Ca²⁺]i.

Performance Comparison: this compound vs. Indo-1

The choice between this compound and Indo-1 often depends on the specific application and available instrumentation.

Instrumentation_Comparison cluster_Fura2_Setup This compound Setup (Microscopy) cluster_Indo1_Setup Indo-1 Setup (Flow Cytometry) Light_Source_Fura Light Source (e.g., Xenon Lamp) Filter_Wheel Excitation Filter Wheel/Switcher (340 nm & 380 nm) Light_Source_Fura->Filter_Wheel Dichroic_Fura Dichroic Mirror Filter_Wheel->Dichroic_Fura Objective_Fura Objective Dichroic_Fura->Objective_Fura Emission_Filter_Fura Emission Filter (~510 nm) Dichroic_Fura->Emission_Filter_Fura Objective_Fura->Dichroic_Fura Sample_Fura Sample Objective_Fura->Sample_Fura Sample_Fura->Objective_Fura Detector_Fura Detector (e.g., Camera) Emission_Filter_Fura->Detector_Fura Laser_Indo UV Laser (~350 nm) Sample_Indo Sample (Flow Cell) Laser_Indo->Sample_Indo Dichroic_Indo Dichroic Mirror Sample_Indo->Dichroic_Indo Emission_Filter_405 Emission Filter (~405 nm) Dichroic_Indo->Emission_Filter_405 Emission_Filter_485 Emission Filter (~485 nm) Dichroic_Indo->Emission_Filter_485 Detector_405 Detector 1 Emission_Filter_405->Detector_405 Detector_485 Detector 2 Emission_Filter_485->Detector_485

Comparison of typical instrumentation setups for this compound and Indo-1.

This compound: The Workhorse for Microscopy

  • Advantages:

    • Robust for Microscopy: this compound is widely used for fluorescence microscopy due to the relative ease of switching excitation wavelengths using a filter wheel or a monochromator.[7]

    • Good Photostability: It is generally considered to be more photostable than Indo-1, which is an advantage for long-term imaging experiments.[5][10] However, significant photobleaching can still occur and affect the accuracy of calcium measurements.[15]

    • High Photon Yield: this compound has a high photon yield, which contributed to its early success in real-time calcium imaging.[2]

  • Disadvantages:

    • Temporal Resolution: The need to sequentially switch excitation wavelengths can limit the temporal resolution of fast calcium transients.[16]

    • Potential for Cytotoxicity: At higher concentrations, this compound can be cytotoxic and may affect cell viability.[1]

    • Compartmentalization: this compound has been reported to be more prone to compartmentalization within subcellular organelles compared to Indo-1.[17]

Indo-1: The Choice for Flow Cytometry

  • Advantages:

    • Ideal for Flow Cytometry: Indo-1 is the preferred ratiometric indicator for flow cytometry because it only requires a single excitation wavelength (typically a UV laser), and the two emission wavelengths can be collected simultaneously.[7][18][19]

    • Fast Temporal Resolution: The ability to simultaneously acquire both emission wavelengths makes Indo-1 suitable for measuring rapid changes in calcium concentration.[17]

    • Good Reproducibility: Studies have shown that Indo-1 can offer better reproducibility in some experimental systems.[20][21]

  • Disadvantages:

    • Photostability Concerns: Indo-1 is generally considered to be more susceptible to photobleaching than this compound, which can be a limitation in microscopy applications that require prolonged light exposure.[5][7][22] However, some studies suggest that under certain conditions, photobleaching can be minimal.[17]

    • Instrumentation Requirements: The need for a UV excitation source can be a limiting factor for some microscopy setups.

    • Spectral Overlap: The spectral properties of NADH autofluorescence can overlap with those of Indo-1, potentially interfering with measurements.[5]

Conclusion

Both this compound and Indo-1 are powerful tools for the ratiometric measurement of intracellular calcium. The choice between them is primarily dictated by the experimental application and the available instrumentation. This compound remains a popular and robust choice for fluorescence microscopy, offering good photostability for imaging studies. In contrast, Indo-1's single excitation and dual emission properties make it the superior option for flow cytometry and applications requiring high temporal resolution, provided that photobleaching can be managed. For any application, careful optimization of dye loading and experimental conditions is crucial for obtaining accurate and reproducible results.

References

Fura-2: A Superior Ratiometric Indicator for Precise Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of intracellular calcium ([Ca²⁺]i) indicators, the choice between ratiometric and single-wavelength dyes is a critical decision for researchers. This guide provides an objective comparison of the ratiometric indicator Fura-2 against common single-wavelength indicators, highlighting the distinct advantages of this compound in providing accurate and reproducible [Ca²⁺]i measurements. This analysis is supported by quantitative data and detailed experimental protocols for professionals in research, and drug development.

The primary advantage of this compound lies in its ratiometric measurement capability.[1][2][3] Unlike single-wavelength indicators that measure changes in fluorescence intensity at a single wavelength, this compound exhibits a shift in its excitation spectrum upon binding to Ca²⁺.[4] Specifically, the peak excitation wavelength shifts from approximately 380 nm in the Ca²⁺-free form to around 340 nm when bound to Ca²⁺, with a stable emission peak at ~505-510 nm.[4][5][6] By calculating the ratio of the fluorescence intensities emitted upon excitation at these two wavelengths (340 nm/380 nm), a quantitative measure of intracellular calcium concentration can be obtained.[7] This ratiometric approach inherently corrects for variations in experimental conditions that can plague single-wavelength measurements, such as uneven dye loading, photobleaching, leakage of the dye, and differences in cell thickness.[2][3][4] This leads to more robust, reliable, and reproducible data.[8]

Quantitative Performance Comparison

The selection of a calcium indicator is heavily influenced by its photophysical and chemical properties. The following table summarizes key quantitative parameters for this compound and several popular single-wavelength calcium indicators.

IndicatorTypeExcitation (nm)Emission (nm)Kd (nM) *Dynamic RangeSignal-to-Noise Ratio (SNR)
This compound Ratiometric (Excitation)340 / 380~510~145HighGood
Fluo-4 Single-Wavelength~494~516~345>100-fold increaseHigh
Fluo-3 Single-Wavelength~506~526~390>100-fold increaseModerate
Calcium Green-1 Single-Wavelength~506~531~190HighHigh
Rhod-2 Single-Wavelength~557~581~570HighGood

Note: Dissociation constant (Kd) values are approximate and can vary depending on the experimental conditions such as temperature, pH, and ionic strength.[9]

Signaling Principles and Experimental Workflow

The fundamental advantage of this compound's ratiometric nature can be visualized in the following signaling pathway diagram. The experimental workflow for a typical calcium imaging experiment is also outlined.

Fura2_Ratiometric_Principle cluster_cell Cell cluster_excitation Excitation cluster_emission Emission cluster_analysis Data Analysis Fura2_free This compound (Ca²⁺-free) Fura2_bound This compound (Ca²⁺-bound) Fura2_free->Fura2_bound + Ca²⁺ Emission_510_low Emission at 510 nm (Low Intensity) Fura2_free->Emission_510_low Fura2_bound->Fura2_free - Ca²⁺ Emission_510_high Emission at 510 nm (High Intensity) Fura2_bound->Emission_510_high Ca2_ion Ca²⁺ Excitation_380 380 nm light Excitation_380->Fura2_free Excitation_340 340 nm light Excitation_340->Fura2_bound Ratio Ratio (340/380) Emission_510_low->Ratio Emission_510_high->Ratio Ca_Concentration [Ca²⁺]i Calculation Ratio->Ca_Concentration

This compound Ratiometric Measurement Principle

Calcium_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis Cell_Culture Cell Culture Dye_Loading Dye Loading (e.g., this compound AM) Cell_Culture->Dye_Loading Microscopy Fluorescence Microscopy Dye_Loading->Microscopy Stimulation Cell Stimulation (e.g., agonist) Microscopy->Stimulation Image_Acquisition Image Acquisition Stimulation->Image_Acquisition ROI_Selection Region of Interest (ROI) Selection Image_Acquisition->ROI_Selection Ratio_Calculation Ratio Calculation (for this compound) ROI_Selection->Ratio_Calculation Data_Interpretation Data Interpretation Ratio_Calculation->Data_Interpretation

General Calcium Imaging Experimental Workflow

Detailed Experimental Protocols

Reproducibility in calcium imaging studies is contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for using this compound AM and a representative single-wavelength indicator, Fluo-4 AM.

This compound AM Calcium Imaging Protocol

This protocol is a generalized procedure and may require optimization for specific cell types.

1. Reagent Preparation:

  • This compound AM Stock Solution (1 mM): Dissolve 50 µg of this compound AM in 44 µL of high-quality, anhydrous DMSO.

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve 20 mg of Pluronic F-127 in 100 µL of DMSO. This helps to disperse the nonpolar AM ester in aqueous media.

  • Loading Buffer: Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with Ca²⁺ and Mg²⁺) containing 2-5 µM this compound AM and 0.02-0.04% Pluronic F-127. To do this, first mix equal volumes of the this compound AM and Pluronic F-127 stock solutions, then dilute this mixture into the buffer. Probenecid (1-2.5 mM) can be included to inhibit organic anion transporters, reducing dye leakage.

2. Cell Loading:

  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

  • Aspirate the culture medium and wash the cells once with the physiological buffer.

  • Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically for each cell type.[10]

  • After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.

  • Add fresh physiological buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature before imaging.

3. Imaging:

  • Place the dish on the stage of an inverted fluorescence microscope equipped with a light source capable of rapidly switching between 340 nm and 380 nm excitation wavelengths, and a detector for emission at ~510 nm.[2][7]

  • Acquire pairs of images by alternating excitation between 340 nm and 380 nm.

  • Establish a baseline fluorescence ratio before applying any stimulus.

  • Introduce the experimental stimulus (e.g., agonist, ionophore) and record the subsequent changes in the 340/380 nm fluorescence ratio over time.

4. Data Analysis:

  • Select regions of interest (ROIs) corresponding to individual cells or subcellular compartments.

  • For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation for each time point.

  • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where R is the experimental ratio, Rmin and Rmax are the ratios in the absence of and at saturating Ca²⁺, respectively, and Fmax380/Fmin380 is the ratio of fluorescence at 380 nm in the absence of and at saturating Ca²⁺. Calibration is required to determine Rmin, Rmax, and the Fmax380/Fmin380 ratio.

Fluo-4 AM Calcium Imaging Protocol

This protocol is a generalized procedure and may require optimization for specific cell types.

1. Reagent Preparation:

  • Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.[1]

  • Pluronic F-127 Stock Solution (20% w/v): Prepare as described for the this compound protocol.

  • Loading Buffer: Prepare a physiological buffer containing 1-5 µM Fluo-4 AM and 0.02% Pluronic F-127.[1] Probenecid (1-2.5 mM) can be added to reduce dye leakage.[11]

2. Cell Loading:

  • Plate cells as described for the this compound protocol.

  • Aspirate the culture medium and wash the cells once with the physiological buffer.

  • Add the Fluo-4 AM loading solution and incubate for 15-60 minutes at 37°C or room temperature.[11][12] Optimal conditions should be determined empirically.

  • Wash the cells twice with the physiological buffer to remove excess dye.

  • Add fresh physiological buffer and allow for de-esterification for at least 30 minutes.

3. Imaging:

  • Place the dish on the stage of a fluorescence microscope equipped with a light source for excitation at ~494 nm (e.g., a 488 nm laser line) and a detector for emission at ~516 nm.[2]

  • Acquire a baseline fluorescence image (F₀).

  • Introduce the stimulus and record the change in fluorescence intensity (F) over time.

4. Data Analysis:

  • Select ROIs corresponding to individual cells.

  • The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀). This "pseudo-ratio" helps to normalize for variations in dye loading between cells.

Conclusion

While single-wavelength indicators like Fluo-4 offer the advantages of visible light excitation and a large dynamic range, they are susceptible to artifacts arising from variations in experimental conditions. This compound, with its ratiometric properties, provides a more accurate and reliable method for quantifying intracellular calcium concentrations. The ability to correct for factors such as uneven dye loading and photobleaching makes this compound the superior choice for experiments demanding precise and reproducible measurements of [Ca²⁺]i dynamics. The choice of indicator will ultimately depend on the specific experimental requirements, including the need for quantitative accuracy, the available imaging equipment, and the anticipated magnitude and kinetics of the calcium signals.

References

genetically encoded calcium indicators vs Fura-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of Genetically Encoded Calcium Indicators and Fura-2 for Cellular Imaging

In the landscape of cellular and systems biology, the precise measurement of intracellular calcium (Ca²⁺) dynamics is fundamental to understanding a vast array of physiological processes, from neurotransmission to muscle contraction. Researchers have two primary classes of tools at their disposal for this purpose: traditional synthetic fluorescent dyes, exemplified by this compound, and the more recently developed genetically encoded calcium indicators (GECIs). This guide provides a detailed, objective comparison of these two approaches, supported by experimental data and protocols to aid researchers in selecting the optimal indicator for their specific needs.

Fundamental Principles of Operation

This compound: The Ratiometric Chemical Dye

This compound is a synthetic, membrane-permeant dye that has been a workhorse in calcium imaging for decades.[1][2] Its key feature is its ratiometric nature.[2][3][4] Upon binding to Ca²⁺, this compound undergoes a shift in its optimal excitation wavelength. In a Ca²⁺-free state, it is best excited by light at approximately 380 nm. When saturated with Ca²⁺, its excitation peak shifts to around 340 nm.[3][4][5] The fluorescence emission, however, remains constant at about 510 nm regardless of calcium binding.[3][4][5]

By alternating excitation between 340 nm and 380 nm and measuring the ratio of the resulting 510 nm emissions (340/380 ratio), researchers can obtain a quantitative measure of the intracellular Ca²⁺ concentration.[3][6][7] This ratiometric measurement is a significant advantage as it corrects for variations in dye concentration, cell thickness, photobleaching, and uneven dye loading, leading to more accurate and reproducible results.[2][3][4][8]

Genetically Encoded Calcium Indicators (GECIs): The Protein-Based Sensors

GECIs, with GCaMP being the most prominent example, are fluorescent proteins engineered to change their fluorescence intensity upon Ca²⁺ binding.[3][9][10] The GCaMP sensor is a fusion protein composed of a circularly permuted green fluorescent protein (cpGFP), the calcium-binding protein calmodulin (CaM), and a CaM-interacting peptide (M13).[9][10]

In the absence of calcium, the protein is in a low-fluorescence state. When intracellular Ca²⁺ levels rise, calcium binds to the CaM domain. This triggers a conformational change, causing CaM to bind to the M13 peptide.[10] This interaction repositions the cpGFP, reducing the chromophore's exposure to water and leading to a significant increase in its fluorescence intensity.[10] Unlike this compound, most commonly used GECIs are single-wavelength, intensity-based indicators.[1][9]

Quantitative Performance Comparison

The choice between this compound and a GECI often depends on the specific experimental requirements. The following table summarizes key quantitative performance metrics to facilitate an informed decision.

FeatureThis compoundGenetically Encoded Calcium Indicators (e.g., GCaMP series)
Indicator Type Synthetic Chemical DyeGenetically Encoded Protein
Principle Ratiometric (Excitation Shift)Intensity-based (most common variants)
Excitation ~340 nm (Ca²⁺-bound), ~380 nm (Ca²⁺-free)~480-490 nm (e.g., GCaMP6)
Emission ~510 nm~510-530 nm (e.g., GCaMP6)
Ca²⁺ Affinity (Kd) ~145 nM[5] (can be modified, e.g., Bis-fura-2 at ~370 nM[11])Varies by variant: GCaMP6s (~144 nM), GCaMP6m (~167 nM), GCaMP6f (~375 nM)[12]
Dynamic Range Relatively small dynamic range[9]Very large; several 100-percent fluorescence increase[1]
Kinetics Fast kineticsGenerally slower than this compound, but optimized variants (e.g., GCaMP6f) are available for faster events[9][12]
Photostability Prone to photobleaching, though ratiometry compensates.[13][14] UV excitation can cause phototoxicity.[12][13]Generally good, but can photobleach with long-term imaging.[13][15] Visible light excitation is less phototoxic.
Delivery Method Loading with AM ester form, microinjection, or patch pipette.[8][14]Genetic delivery: transfection, viral transduction (e.g., AAV), or creation of transgenic animals.[8]
Targeting Generally poor; can compartmentalize into organelles.[8][13]Excellent; can be targeted to specific cell types or subcellular compartments (e.g., mitochondria, ER).[8][12]
In Vivo Use Challenging due to loading difficulties and UV light penetration.[13]Ideal for in vivo studies in transgenic models.[3][8]
Long-Term Studies Difficult due to dye leakage and phototoxicity.[9]Excellent; stable, long-lasting expression enables repeated imaging sessions.[8][9]

Mandatory Visualizations

Signaling and Experimental Workflows

To visualize the operational principles and experimental differences, the following diagrams have been generated using Graphviz.

Fura2_Workflow cluster_excitation Excitation Cycle cluster_detection Detection exc340 Excite at 340 nm (Ca²⁺-bound) em510_1 Measure Emission at 510 nm (F₁) exc340->em510_1 exc380 Excite at 380 nm (Ca²⁺-free) em510_2 Measure Emission at 510 nm (F₂) exc380->em510_2 calc Calculate Ratio (F₁ / F₂) em510_1->calc em510_2->calc result Quantitative [Ca²⁺] Map calc->result

Caption: Workflow for this compound ratiometric calcium imaging.

GCaMP_Signaling cluster_protein GCaMP Protein CaM Calmodulin (CaM) Conformation Conformational Change CaM->Conformation Induces M13 M13 Peptide M13->Conformation cpGFP cpGFP Fluorescence Increased Fluorescence cpGFP->Fluorescence Results in Ca_ion Ca²⁺ Ca_ion->CaM Binds Conformation->cpGFP Alters

Caption: GCaMP signaling mechanism upon calcium binding.

Experimental_Comparison cluster_fura2 This compound Approach cluster_geci GECI Approach fura_load Load Cells with This compound AM Ester fura_deester De-esterification (Incubation) fura_load->fura_deester fura_image Perform Ratiometric Imaging fura_deester->fura_image geci_transfect Transfect/Transduce Cells with GECI construct geci_express Allow Protein Expression (24-72h) geci_transfect->geci_express geci_image Perform Intensity-based Imaging geci_express->geci_image

Caption: Comparison of experimental workflows for this compound vs. GECIs.

Detailed Experimental Protocols

Protocol 1: this compound AM Ester Loading for Adherent Cells

This protocol provides a general guideline for loading adherent cells with this compound AM. Optimization may be required for different cell types.

Materials:

  • This compound AM (lyophilized or in DMSO)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Pluronic® F-127 (20% solution in DMSO, optional but recommended)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM this compound AM stock solution in anhydrous DMSO.[5][14] Aliquot and store at -20°C, protected from light and moisture.[14]

    • If using, prepare a 25 mM probenecid stock solution.[16]

  • Prepare Loading Buffer:

    • For each experiment, prepare a fresh loading buffer. Dilute the this compound AM stock solution into your physiological buffer (e.g., HBSS) to a final concentration of 1-5 µM.[14]

    • To aid solubilization, you can first mix the this compound AM aliquot with an equal volume of 20% Pluronic® F-127 before diluting it into the buffer.[5]

  • Cell Loading:

    • Wash cultured cells twice with the physiological buffer.

    • Add the this compound AM loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C, protected from light.[14] Incubation time and temperature should be optimized to achieve adequate signal while minimizing compartmentalization.

  • Washing and De-esterification:

    • Remove the loading buffer and wash the cells twice with fresh buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases.[14] This step is critical to trap the active, Ca²⁺-sensitive form of this compound inside the cells.[4]

  • Imaging:

    • Proceed with imaging on a fluorescence microscope equipped for ratiometric measurements, with excitation filters for 340 nm and 380 nm and an emission filter for ~510 nm.[3][6]

Protocol 2: GECI Expression via AAV Transduction in Cultured Neurons

This protocol outlines a general procedure for expressing a GECI like GCaMP in primary neuronal cultures using Adeno-Associated Virus (AAV).

Materials:

  • Primary neuronal culture

  • High-titer AAV vector encoding the desired GECI (e.g., AAV-syn-GCaMP6f)

  • Complete culture medium

Procedure:

  • Virus Dilution:

    • Based on the virus titer (viral genomes/mL), calculate the volume needed to achieve the desired multiplicity of infection (MOI). Dilute the AAV stock in fresh culture medium.

  • Transduction:

    • Remove a portion of the medium from the neuronal culture and replace it with the virus-containing medium.

    • Gently mix and return the culture to the incubator.

  • Expression:

    • Allow the GECI to express for a period of time, typically ranging from several days to two weeks, depending on the promoter and vector used. Monitor expression levels by periodically checking for fluorescence.

  • Imaging:

    • Once sufficient expression is achieved, the cells are ready for imaging. Use a fluorescence microscope with a standard GFP/FITC filter set (e.g., ~488 nm excitation, ~515 nm emission).[3]

    • Calcium dynamics are recorded as changes in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀).

Conclusion: Making the Right Choice

The decision between using this compound and a GECI is not about which is definitively "better," but which is more suitable for the biological question being asked.

Choose this compound when:

  • You need accurate, quantitative measurements of absolute Ca²⁺ concentrations.[2][13]

  • Your experimental system (e.g., primary cell lines) is not amenable to genetic manipulation.

  • You are performing acute, short-term experiments on cultured cells.[8]

  • Your imaging system is optimized for rapid UV wavelength switching.[8]

Choose a Genetically Encoded Calcium Indicator (GECI) when:

  • You need to target a specific cell type or a subcellular compartment.[8][12]

  • You are performing long-term or repeated imaging studies.[8][9]

  • Your experiment is conducted in vivo within a transgenic animal model.[3]

  • You need to avoid UV-induced phototoxicity and autofluorescence.[13]

  • A very high dynamic range and signal-to-noise ratio are critical for detecting subtle Ca²⁺ transients.[8][9]

Recent advancements in GECI development have steadily improved their kinetics and brightness, making them increasingly competitive with chemical dyes even for applications that require high temporal resolution.[8][9][12] Ultimately, a thorough understanding of the strengths and limitations of each tool, as outlined in this guide, will empower researchers to capture the most accurate and meaningful data on the complex and vital role of calcium signaling.

References

A Researcher's Guide to Validating Fura-2 Calcium Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For decades, Fura-2 has been a cornerstone for quantifying intracellular calcium concentrations ([Ca²⁺]i), providing invaluable insights into cellular signaling. Its ratiometric nature, which minimizes issues like uneven dye loading and photobleaching, has made it a reliable tool for researchers.[1][2] However, the advent of new fluorescent indicators and techniques necessitates a thorough validation of this compound measurements to ensure the accuracy and reproducibility of experimental data. This guide provides a comparative overview of common techniques used to validate this compound data, complete with experimental protocols and quantitative comparisons.

Comparing this compound with Alternative Calcium Indicators

The choice of a calcium indicator depends on the specific experimental needs, including the expected calcium concentration range, the required temporal resolution, and the available imaging equipment. Validating this compound measurements often involves comparing its results with those obtained from other well-characterized indicators, such as the single-wavelength dye Fluo-4 and the genetically encoded calcium indicator (GECI) GCaMP.

Key Performance Indicators: this compound vs. Alternatives
FeatureThis compoundFluo-4GCaMP6s
Principle Ratiometric (dual excitation)Single-wavelength intensity changeGenetically encoded, single-wavelength intensity change
Excitation (Ca²⁺-bound / Ca²⁺-free) ~340 nm / ~380 nm[1]~494 nm[3]~480 nm
Emission ~510 nm[1]~515 nm[3]~510 nm
Dissociation Constant (Kd) ~145 nM[4]~345 nM[4]~140 nM
Signal Change (ΔF/F₀) Moderate>100-fold[3]High
Temporal Resolution Limited by wavelength switchingHighSlower kinetics than chemical dyes[5]
Advantages Accurate quantification, less prone to artifacts[1][2]High signal-to-noise ratio, simple imaging setupCell-specific targeting, long-term imaging[5]
Disadvantages UV excitation can be phototoxic, lower temporal resolution[6]Susceptible to loading and bleaching artifactsRequires transfection/transduction, slower kinetics[5]

Experimental Validation Workflow

Validating this compound measurements typically involves a multi-step process to ensure that the observed fluorescence changes accurately reflect intracellular calcium dynamics. This workflow includes proper calibration of the dye and comparison with an alternative method.

ValidationWorkflow cluster_Fura2 This compound Measurement cluster_Validation Validation Technique Fura2_Loading This compound AM Loading Fura2_Imaging Ratiometric Imaging (340/380 nm excitation) Fura2_Loading->Fura2_Imaging Fura2_Calibration In situ/In vitro Calibration Fura2_Imaging->Fura2_Calibration Fura2_Concentration [Ca²⁺]i Calculation Fura2_Calibration->Fura2_Concentration Comparison Comparative Analysis Fura2_Concentration->Comparison Validation_Choice Select Alternative (e.g., Fluo-4 or GCaMP) Validation_Loading Indicator Loading/ Expression Validation_Choice->Validation_Loading Validation_Imaging Fluorescence Imaging Validation_Loading->Validation_Imaging Validation_Analysis Data Analysis (ΔF/F₀) Validation_Imaging->Validation_Analysis Validation_Analysis->Comparison Conclusion Validated [Ca²⁺]i Data Comparison->Conclusion

Caption: Workflow for validating this compound calcium measurements.

Signaling Pathway Perturbation for Validation

A common validation strategy involves stimulating a well-characterized signaling pathway that is known to elicit a calcium response. The consistency of the response measured by this compound and an alternative indicator provides confidence in the data. For instance, the activation of Gq-coupled G-protein coupled receptors (GPCRs) leads to the production of inositol (B14025) trisphosphate (IP₃), which in turn triggers the release of calcium from the endoplasmic reticulum (ER).

GqSignaling Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR activates PLC PLC GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release ER->Ca_release releases Ca²⁺ from IP3R->ER on

Caption: Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the accurate comparison of different calcium indicators.

This compound AM Loading and Imaging Protocol
  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging. Grow cells to 70-90% confluency.

  • Loading Solution Preparation: Prepare a stock solution of this compound AM (1-5 mM) in anhydrous DMSO. For loading, dilute the stock solution to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS or Tyrode's solution) containing 0.02% Pluronic F-127 to aid in dye solubilization.

  • Cell Loading: Remove the culture medium and wash the cells once with the physiological buffer. Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

  • De-esterification: After loading, wash the cells twice with the physiological buffer to remove extracellular dye. Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Mount the dish on an inverted microscope equipped for ratiometric imaging. Excite the cells alternately at 340 nm and 380 nm and collect the emission at ~510 nm.

  • Calibration: To convert the 340/380 nm fluorescence ratio to absolute calcium concentrations, perform an in situ calibration. At the end of the experiment, sequentially expose the cells to a calcium-free buffer containing a calcium chelator (e.g., EGTA) and a calcium ionophore (e.g., ionomycin) to determine the minimum ratio (Rmin), followed by a high calcium buffer with the ionophore to determine the maximum ratio (Rmax). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2).[7]

Fluo-4 AM Loading and Imaging Protocol
  • Cell Preparation: Similar to the this compound protocol, plate cells on a suitable imaging dish.

  • Loading Solution Preparation: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO. The working loading solution should have a final Fluo-4 AM concentration of 1-5 µM in a physiological buffer, often supplemented with 0.02% Pluronic F-127 and probenecid (B1678239) (1-2.5 mM) to inhibit dye extrusion.[3][8]

  • Cell Loading: Wash the cells with physiological buffer and then incubate them in the Fluo-4 AM loading solution for 15-60 minutes at 37°C or room temperature.[9]

  • Washing: After loading, wash the cells thoroughly with the physiological buffer to remove any extracellular dye.

  • Imaging: Image the cells using a standard fluorescence microscope with excitation at ~494 nm and emission detection at ~515 nm. Changes in intracellular calcium are observed as an increase in fluorescence intensity.

  • Data Analysis: Data is typically presented as the change in fluorescence normalized to the baseline fluorescence (ΔF/F₀).

GCaMP Expression and Imaging Protocol
  • Transfection/Transduction: Introduce the GCaMP plasmid DNA into the cells using a suitable transfection reagent (e.g., Lipofectamine) or deliver the GCaMP gene using a viral vector (e.g., AAV). Allow 24-72 hours for GCaMP expression.

  • Cell Preparation: Plate the GCaMP-expressing cells on imaging dishes.

  • Imaging: Use a fluorescence microscope with settings appropriate for GFP (excitation ~488 nm, emission ~510 nm). Record the baseline fluorescence before stimulating the cells.

  • Data Analysis: Similar to Fluo-4, GCaMP data is typically analyzed by calculating the relative change in fluorescence (ΔF/F₀).

By employing these comparative approaches and standardized protocols, researchers can confidently validate their this compound measurements, ensuring the integrity and reliability of their findings in the complex field of calcium signaling.

References

Fura-2 Dissociation Constant (Kd): A Comparative Guide for Cellular Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fura-2, a ratiometric fluorescent dye, remains a cornerstone for quantifying intracellular calcium ([Ca²⁺]i), a critical second messenger in a myriad of signaling pathways.[1][2] Accurate determination of [Ca²⁺]i is contingent on the precise dissociation constant (Kd) of this compound for Ca²⁺. However, this value is not absolute and exhibits significant variability depending on the specific cellular environment. This guide provides a comprehensive comparison of this compound Kd values in different cellular contexts, supported by experimental data and detailed methodologies, to aid researchers in obtaining more accurate [Ca²⁺]i measurements.

The Shifting Affinity of this compound: In Vitro vs. In Situ

The Kd of this compound for Ca²⁺ determined in a controlled in vitro setting often deviates substantially from the in situ value within a living cell.[3][4] This discrepancy arises from the complex intracellular milieu, where factors such as ionic strength, pH, viscosity, and the presence of binding proteins can alter the affinity of this compound for calcium.[3] For instance, in situ Kd values can be as much as three times higher than those measured in vitro.[3]

Comparative Analysis of this compound Kd Values

The following table summarizes experimentally determined this compound Kd values across various conditions and cell types, highlighting the environmental influence on its calcium binding affinity.

Environment/Cell TypeDissociation Constant (Kd) (nM)Key ConditionsReference
In Vitro
Standard Buffer145100 mM KCl, 10 mM MOPS, pH 7.2, 22°C, 0-10 mM CaEGTA[4]
Standard Buffer224100mM KCl, 10 mM MOPS, pH 7.0, 37°C, with 1 mM Mg²⁺[5]
Standard Buffer225Not specified[6]
MOPS/KCl Buffer266 ± 16150 mM KCl, 20 mM MOPS-KOH, pH 6.94, 20°C[7]
Adjusted for Temperature236pH 7.05, Ionic Strength 0.15 M, 20°C[8]
Adjusted for Temperature285pH 6.84, 36°C[8]
In Situ (Cytosol)
Human Astrocyte Cell Line (U373-MG)~3-fold > in vitroCorrected for background fluorescence[3]
Rabbit Gastric Gland350Not specified[4]
Rabbit Cardiac Myocyte844Not specified[4]
Cortical Neurons240[9]
Smooth Muscle CellspH-dependentKd increases with decreasing pH[10]

Factors Influencing this compound Kd

Several intracellular factors can significantly impact the Kd of this compound:

  • pH: The affinity of this compound for Ca²⁺ is pH-sensitive, with the Kd increasing (affinity decreasing) at lower pH values.[7][10] This is a critical consideration when studying processes involving cellular acidosis.

  • Ionic Strength: The ionic strength of the intracellular environment affects the Kd.[7]

  • Temperature: Temperature can moderately alter the Kd.[7][8]

  • Intracellular Proteins and Lipids: Binding of this compound to intracellular proteins and lipids can shift its Kd.[3] The presence of proteins can dose-dependently increase the apparent Kd.[7]

  • Magnesium (Mg²⁺): While this compound has a much lower affinity for Mg²⁺ than for Ca²⁺, physiological concentrations of Mg²⁺ can still influence the apparent Kd for Ca²⁺.[5][7]

Experimental Protocols for Kd Determination

Accurate in situ calibration is crucial for precise [Ca²⁺]i measurements. The general principle involves equilibrating the intracellular Ca²⁺ concentration with a series of known extracellular Ca²⁺ concentrations using a calcium ionophore.

In Situ Calibration of this compound

This protocol outlines the key steps for determining the in situ Kd of this compound.

1. Cell Loading:

  • Load cells with the acetoxymethyl (AM) ester form of this compound (this compound/AM), which can passively diffuse across the cell membrane.[5][11]

  • Incubate cells with 1-4 µM this compound/AM for 15 minutes to 2 hours.[11] The optimal concentration and loading time vary between cell types and should be determined empirically.[11]

  • Allow for de-esterification by cellular esterases to trap the active this compound inside the cell.[11]

2. Perfusion with Calibration Buffers:

  • Prepare a set of calibration buffers with known free Ca²⁺ concentrations. These buffers typically contain a Ca²⁺ chelator like EGTA.

  • Permeabilize the cell membrane to Ca²⁺ using a calcium ionophore (e.g., ionomycin (B1663694) or 4-bromo-A23187).

  • Sequentially perfuse the cells with the calibration buffers, starting with a Ca²⁺-free buffer to determine Rmin (the fluorescence ratio at zero Ca²⁺).

  • Follow with a buffer containing a saturating concentration of Ca²⁺ to determine Rmax (the fluorescence ratio at saturating Ca²⁺).

  • Perfuse with intermediate Ca²⁺ concentrations to generate a calibration curve.

3. Fluorescence Measurement and Calculation:

  • Measure the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (~510 nm).[1][12]

  • Calculate the ratio (R) of the fluorescence intensities (F340/F380).

  • Correct for background fluorescence.[3]

  • The relationship between the fluorescence ratio and [Ca²⁺] is described by the Grynkiewicz equation: [Ca²⁺] = Kd * β * [(R - Rmin) / (Rmax - R)][9] where β is the ratio of the fluorescence intensity of the Ca²⁺-free indicator to the Ca²⁺-bound indicator at the second excitation wavelength.

  • The Kd can be determined by fitting the calibration data to this equation.

Visualizing Cellular Calcium Signaling and Experimental Workflow

To better understand the context in which this compound is utilized, the following diagrams illustrate a typical calcium signaling pathway and the experimental workflow for Kd determination.

G cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding PKC PKC DAG->PKC 4. Activation Ligand Ligand Ligand->GPCR 1. Binding Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto 6. Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->IP3R Response Cellular Response Ca_cyto->Response 7. Downstream Effects G start Start load Load Cells with this compound/AM start->load deesterify De-esterification load->deesterify ionophore Add Calcium Ionophore deesterify->ionophore perfuse_min Perfuse with Ca²⁺-free Buffer ionophore->perfuse_min measure_min Measure Rmin perfuse_min->measure_min perfuse_max Perfuse with Saturating Ca²⁺ Buffer measure_min->perfuse_max measure_max Measure Rmax perfuse_max->measure_max perfuse_int Perfuse with Intermediate Ca²⁺ Buffers measure_max->perfuse_int measure_int Measure R for each concentration perfuse_int->measure_int calculate Calculate Kd using Grynkiewicz Equation measure_int->calculate end End calculate->end

References

Fura-2's Frailties: A Comparative Guide to Detecting Rapid Calcium Spikes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of intracellular calcium signaling, the choice of fluorescent indicator is paramount. While the ratiometric dye Fura-2 has been a cornerstone of calcium imaging for decades, its limitations in resolving rapid calcium spikes are increasingly apparent. This guide provides an objective comparison of this compound with its main alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the optimal tool for your research needs.

This compound, a workhorse in cellular biology, offers the significant advantage of ratiometric measurement, which minimizes artifacts from uneven dye loading and photobleaching by calculating the ratio of fluorescence at two different excitation wavelengths.[1][2] However, this very mechanism underlies its primary drawback for studying fast cellular events like neuronal action potentials or cardiac muscle contractions: a reduced temporal resolution. The need to alternate between excitation wavelengths of 340 nm and 380 nm fundamentally limits the acquisition speed.[3] Furthermore, this compound requires UV light for excitation, which can be phototoxic to cells, and its high affinity for calcium can lead to buffering of the intracellular calcium concentration, potentially altering the very signals being measured.[3][4]

Quantitative Comparison of Calcium Indicators

To overcome the shortcomings of this compound for high-speed calcium detection, several alternatives have been developed, most notably single-wavelength indicators like Fluo-4 and the genetically encoded GCaMP family of sensors. The following table summarizes key quantitative data for these indicators, providing a basis for direct comparison.

IndicatorTypeDissociation Constant (Kd)Excitation (nm)Emission (nm)Rise Time (to peak)Decay Time (half-life)Signal-to-Noise Ratio (SNR)
This compound Chemical, Ratiometric~140 nM[4]340/380510~10-40 ms (B15284909) (in neurons)[5]~1-5 s (in neurons)[5]Moderate
Fluo-4 Chemical, Single-Wavelength~345 nM[4]494506~10 ms (Ca²⁺ sparks)[6]~20 ms (Ca²⁺ sparks)[6]High
GCaMP6f Genetically Encoded~375 nM[3]488509~26 ms (1 AP)[7]~140 ms (1 AP)[7]High, superior to GCaMP6s for resolving individual spikes in a burst[8]
GCaMP6s Genetically Encoded~144 nM[3]488509~58 ms (1 AP)[7]~455 ms (1 AP)[7]Very High, detects single APs with ~99% efficiency[8]
jGCaMP7f Genetically Encoded-488509~26 ms (1 AP)[7]~265 ms (1 AP)[7]Higher than GCaMP6f for single APs[7]

In-Depth Look at Alternatives

Fluo-4: As a single-wavelength indicator, Fluo-4 circumvents the temporal limitations of this compound by not requiring wavelength switching.[9] This allows for much faster frame rates, making it more suitable for tracking rapid calcium transients.[6] It is excited by visible light (around 494 nm), which is less phototoxic to cells than the UV excitation required for this compound.[10] However, being a non-ratiometric dye, Fluo-4 is more susceptible to variations in dye concentration and cell thickness, which can complicate quantitative measurements.[4]

Genetically Encoded Calcium Indicators (GECIs): The GCaMP series of indicators are fusion proteins that increase their fluorescence upon binding calcium.[8] Being genetically encoded, they can be targeted to specific cell types or even subcellular compartments, offering a level of specificity unattainable with chemical dyes.[8] This makes them ideal for long-term studies and in vivo imaging.[8] Different variants of GCaMPs have been engineered to have different kinetics, with "f" variants (e.g., GCaMP6f) offering faster rise and decay times, and "s" variants (e.g., GCaMP6s) providing higher sensitivity and signal-to-noise ratios, capable of reliably detecting single action potentials.[7][8] However, the kinetics of even the fast GCaMP variants can be slower than those of chemical dyes like Fluo-4.[11]

Diagrams

Calcium_Signaling_Pathway cluster_membrane Plasma Membrane receptor GPCR gprotein Gq Protein receptor->gprotein plc PLC gprotein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r er Endoplasmic Reticulum ca_er Ca²⁺ ip3r->ca_er ca_cyto Ca²⁺ Spike ca_er->ca_cyto Release downstream Downstream Effectors ca_cyto->downstream

Caption: A typical GPCR-mediated calcium signaling pathway.

Calcium_Imaging_Workflow prep 1. Cell Preparation (Plating on coverslips) loading 2. Indicator Loading (e.g., this compound AM, Fluo-4 AM, or GCaMP expression) prep->loading wash 3. Washing & De-esterification (Remove excess dye) loading->wash imaging 4. Live-Cell Imaging (Acquire fluorescence data) wash->imaging analysis 5. Data Analysis (Background subtraction, ratio calculation, kinetic analysis) imaging->analysis stim Stimulation (e.g., agonist, electrical) stim->imaging interp 6. Interpretation analysis->interp

Caption: Experimental workflow for measuring intracellular calcium.

Experimental Protocols

Protocol 1: Loading Adherent Cells with this compound AM
  • Cell Preparation: Plate adherent cells on glass coverslips or in a clear-bottom, black-walled microplate to reach 80-90% confluency on the day of the experiment.

  • Reagent Preparation:

    • Prepare a stock solution of 1-5 mM this compound AM in anhydrous DMSO.

    • Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, pH 7.2-7.4.

  • Loading Solution: Dilute the this compound AM stock solution into the physiological buffer to a final working concentration of 1-5 µM. To aid in dye solubilization, an equal volume of 20% Pluronic F-127 in DMSO can be mixed with the this compound AM stock before dilution.

  • Cell Loading:

    • Aspirate the culture medium from the cells and wash once with the physiological buffer.

    • Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing and De-esterification:

    • Aspirate the loading solution and wash the cells twice with the physiological buffer to remove extracellular dye.

    • Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Proceed with fluorescence imaging using a microscope equipped for ratiometric excitation at 340 nm and 380 nm, with emission collection around 510 nm.

Protocol 2: Loading Adherent Cells with Fluo-4 AM
  • Cell Preparation: As with this compound, plate cells to achieve 80-90% confluency on a suitable imaging plate or dish.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a suitable physiological buffer (e.g., HBSS).

  • Loading Solution: Prepare a working solution of 1-5 µM Fluo-4 AM in the physiological buffer. The use of Pluronic F-127 is also recommended.

  • Cell Loading:

    • Remove the culture medium, wash the cells once with buffer.

    • Add the Fluo-4 AM loading solution and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing: Aspirate the loading solution and wash the cells once or twice with fresh buffer.

  • Imaging: The cells are now ready for live-cell imaging. Excite the cells at ~494 nm and collect the emission at ~506 nm. High-speed image acquisition can be used to capture rapid calcium transients.[12]

Protocol 3: Imaging with GCaMP Indicators
  • Transfection/Transduction:

    • Introduce the GCaMP plasmid into the cells using a suitable transfection method (e.g., lipofection, electroporation) or use a viral vector (e.g., AAV) for transduction.

    • Allow 24-72 hours (for transfection) or longer (for viral expression) for the cells to express the GCaMP sensor.

  • Cell Preparation: Plate the GCaMP-expressing cells on an appropriate imaging dish.

  • Imaging:

    • Replace the culture medium with a physiological imaging buffer.

    • Use a fluorescence microscope with a standard FITC/GFP filter set (excitation ~488 nm, emission ~510 nm).

    • Acquire a baseline fluorescence (F₀) before stimulation.

    • Upon stimulation, record the change in fluorescence (F) over time. Data is typically presented as a ratio of the change in fluorescence over the baseline (ΔF/F₀).

Conclusion and Recommendations

The primary limitation of this compound for detecting rapid calcium spikes is its inherently slow acquisition speed due to the requirement for dual-wavelength excitation. For researchers investigating fast cellular processes, single-wavelength chemical dyes like Fluo-4 offer a significant improvement in temporal resolution. For studies requiring cell-type specificity, long-term imaging, or analysis of calcium dynamics in specific subcellular compartments, genetically encoded indicators such as the GCaMP6 series are the superior choice, with variants like GCaMP6f optimized for faster kinetics. The selection of a calcium indicator should therefore be a deliberate process, weighing the need for ratiometric accuracy against the demands for temporal resolution and experimental flexibility.

References

A Researcher's Guide to Fura-2 Derivatives: Selecting the Optimal Calcium Indicator

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca²⁺]i) is paramount to unraveling a multitude of cellular processes. Fura-2, a ratiometric fluorescent indicator, has long been a cornerstone for these measurements. However, the diverse range of cellular calcium dynamics necessitates a more nuanced approach than a one-size-fits-all indicator. This guide provides a comprehensive comparison of this compound derivatives with varying calcium affinities, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific experimental needs.

Understanding the Importance of Calcium Affinity (Kd)

The dissociation constant (Kd) is a critical parameter for any calcium indicator, as it defines the concentration range over which the dye is most sensitive. A high-affinity indicator, with a low Kd value, is ideal for detecting small, transient changes in resting calcium levels. Conversely, a low-affinity indicator, with a high Kd value, is better suited for measuring large and sustained calcium increases, avoiding saturation and providing a more accurate representation of peak [Ca²⁺]i.[1][2] The choice of a this compound derivative with an appropriate Kd is therefore crucial for obtaining meaningful and accurate data.

Comparative Analysis of this compound Derivatives

The following table summarizes the key characteristics of various this compound derivatives, allowing for a direct comparison of their calcium binding affinities and spectral properties.

IndicatorKd for Ca²⁺ (nM)Excitation (Ca²⁺-bound/Ca²⁺-free) (nm)Emission (nm)Key Features
High-Affinity Indicators
This compound140 - 236[3][4]~340 / ~380~510The most widely used ratiometric indicator; suitable for measuring resting and small changes in [Ca²⁺]i.[1][5]
Moderate-Affinity Indicators
Bis-Fura-2~370 - 525[6]~340 / ~380~510Approximately twice the absorptivity of this compound, providing a brighter signal. Lower affinity reduces intracellular Ca²⁺ buffering.[6]
Fura-4F~770[6]~340 / ~380~510A lower-affinity alternative to this compound for measuring higher Ca²⁺ concentrations.[6]
Fura-5F~400[6]~340 / ~380~510Another lower-affinity option with spectral properties similar to this compound.[6]
Low-Affinity Indicators
Fura-6F5,300 (5.3 µM)[6]~340 / ~380~510Suitable for measuring large and sustained Ca²⁺ increases, avoiding saturation.[6]
Fura-FF5,500 (5.5 µM)[6][7]~340 / ~380~510A difluorinated derivative with significantly lower Ca²⁺ affinity.[6]
Mag-Fura-225,000 (25 µM)[8]~329 / ~369~510Primarily a magnesium indicator, but its low calcium affinity makes it useful for measuring very high Ca²⁺ concentrations.[8]
Leakage-Resistant Indicators
Fura-PE3N/A~340 / ~380~510A zwitterionic indicator that shows improved cytosolic retention and resists compartmentalization.[9][10]
This compound LRN/A340 / 380505Designed for longer cellular retention compared to this compound AM.[11]

Note: Kd values can be influenced by experimental conditions such as temperature, pH, and ionic strength.[4][12]

The Principle of Ratiometric Calcium Imaging with this compound

This compound and its derivatives are ratiometric indicators, meaning the concentration of intracellular calcium is determined by the ratio of fluorescence intensities at two different excitation wavelengths.[1][13] When this compound binds to calcium, its peak excitation wavelength shifts from approximately 380 nm (calcium-free) to 340 nm (calcium-bound), while the emission wavelength remains constant at around 510 nm.[14][15] This ratiometric measurement corrects for variations in dye concentration, cell thickness, and photobleaching, leading to more accurate and reliable quantification of [Ca²⁺]i.[5][13]

G Principle of Ratiometric Calcium Imaging with this compound cluster_0 Excitation cluster_1 This compound State cluster_2 Emission cluster_3 Data Analysis 340nm_light 340 nm Light Fura2_Ca_bound This compound (Ca²⁺-bound) 340nm_light->Fura2_Ca_bound Excites 380nm_light 380 nm Light Fura2_Ca_free This compound (Ca²⁺-free) 380nm_light->Fura2_Ca_free Excites Emission_510nm_1 Emission at 510 nm Fura2_Ca_bound->Emission_510nm_1 Emission_510nm_2 Emission at 510 nm Fura2_Ca_free->Emission_510nm_2 Ratio Calculate Ratio (F340 / F380) Emission_510nm_1->Ratio Emission_510nm_2->Ratio Ca_Concentration [Ca²⁺]i Ratio->Ca_Concentration Correlates to

Caption: Ratiometric measurement of intracellular calcium using this compound.

Experimental Protocol for Intracellular Calcium Measurement

This protocol provides a general guideline for measuring [Ca²⁺]i using this compound AM esters. Optimization for specific cell types and experimental conditions is recommended.[13][16][17]

1. Reagent Preparation:

  • This compound AM Stock Solution: Dissolve this compound AM in high-quality, anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C, protected from light.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. This non-ionic surfactant helps to disperse the water-insoluble this compound AM in the loading buffer.[18]

  • Loading Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline is typically used. The buffer should be free of phenol (B47542) red, which can interfere with fluorescence measurements.[13]

2. Cell Loading:

  • Culture cells on glass coverslips or in imaging dishes suitable for fluorescence microscopy.

  • Prepare the loading solution by diluting the this compound AM stock solution and the Pluronic F-127 stock solution into the loading buffer. The final concentration of this compound AM is typically 1-5 µM, and Pluronic F-127 is 0.02-0.05%.[16][18]

  • Remove the culture medium and wash the cells once with the loading buffer.

  • Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature may vary depending on the cell type.[13][17]

3. De-esterification:

  • After loading, wash the cells 2-3 times with fresh loading buffer to remove extracellular this compound AM.

  • Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the this compound AM by intracellular esterases, trapping the active this compound inside the cells.[14][17]

4. Imaging:

  • Mount the coverslip or dish on a fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

  • Acquire fluorescence images by alternating excitation between 340 nm and 380 nm.

  • The ratio of the fluorescence intensity at 340 nm to that at 380 nm is then calculated for each time point.

5. Calibration (Optional but Recommended):

  • To convert the fluorescence ratio to absolute [Ca²⁺]i, an in vitro or in situ calibration is necessary.[13][17] This typically involves measuring the ratio in the presence of known calcium concentrations (Rmin and Rmax) and using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2).[13]

G Experimental Workflow for this compound Calcium Imaging Start Start Prepare_Reagents Prepare this compound AM Loading Solution Start->Prepare_Reagents Cell_Culture Culture Cells on Coverslips/Dishes Prepare_Reagents->Cell_Culture Wash_Cells_1 Wash Cells with Loading Buffer Cell_Culture->Wash_Cells_1 Load_Dye Incubate with This compound AM Solution Wash_Cells_1->Load_Dye Wash_Cells_2 Wash Cells to Remove Excess Dye Load_Dye->Wash_Cells_2 Deesterification Incubate for De-esterification Wash_Cells_2->Deesterification Imaging Acquire Ratiometric Fluorescence Images (Excitation at 340/380 nm, Emission at 510 nm) Deesterification->Imaging Data_Analysis Calculate F340/F380 Ratio and Determine [Ca²⁺]i Imaging->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Cross-Validating Fura-2 Calcium Imaging with Whole-Cell Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fura-2 calcium imaging and whole-cell electrophysiology for monitoring neuronal activity. We present supporting experimental data, detailed protocols for simultaneous recordings, and visualizations to clarify the relationship between these two powerful techniques.

Performance Comparison: this compound Imaging vs. Electrophysiology

Direct electrophysiological recording is the gold standard for measuring neuronal action potentials with high fidelity. This compound calcium imaging offers a powerful, less invasive method to monitor the activity of large neuronal populations, albeit with different performance characteristics. The following tables summarize the key quantitative comparisons between the two techniques when used simultaneously to record neuronal activity.

Key Performance Metrics

MetricElectrophysiology (Whole-Cell Patch Clamp)This compound Calcium ImagingKey Considerations
Spike Detection Fidelity Very High (approaching 100% for suprathreshold events)Moderate to HighThis compound can fail to detect single action potentials, especially at low signal-to-noise ratios. Detection efficiency improves with bursts of action potentials.
False-Positive Rate Very LowLowFalse positives in this compound imaging can arise from various sources of noise, but are generally infrequent with proper analysis.
Temporal Precision Very High (< 1 ms)Moderate (tens of milliseconds)The rise time of the this compound signal is slower than the duration of an action potential, limiting its ability to resolve the exact timing of individual spikes within a rapid burst.
Signal-to-Noise Ratio (Single AP) HighVariable (depends on dye concentration, imaging hardware, and cellular properties)Electrophysiological recordings of action potentials typically have a very high signal-to-noise ratio, while single action potentials may evoke only a small change in this compound fluorescence.

Correlation of this compound Signal with Action Potential Firing

Simultaneous recordings have demonstrated a strong correlation between the parameters of the this compound calcium transient and the number of underlying action potentials.

This compound Signal ParameterCorrelation with Number of Action PotentialsR-squared (R²) Value
Peak Fluorescence Change (ΔF/F₀) Linear0.85
Time-to-Peak of Calcium Transient Linear0.94

This strong linear relationship allows for the reasonably accurate estimation of the number of action potentials from the this compound signal, particularly for small bursts of firing.

Experimental Protocols

Detailed methodologies for performing simultaneous this compound calcium imaging and whole-cell patch-clamp electrophysiology are crucial for obtaining reliable, cross-validated data.

This compound AM Loading Protocol for Brain Slices
  • Solution Preparation : Prepare a 1 mM stock solution of this compound AM in anhydrous DMSO. On the day of the experiment, dilute the this compound AM stock solution in artificial cerebrospinal fluid (aCSF) to a final concentration of 2-5 µM. The addition of a small amount of Pluronic F-127 (0.02-0.05%) can aid in the dispersion of the dye.

  • Slice Incubation : Incubate acute brain slices (250-350 µm thick) in the this compound AM loading solution at 32-35°C for 30-60 minutes. The incubation should be performed in the dark and with continuous oxygenation (95% O₂ / 5% CO₂).

  • De-esterification : After the loading period, transfer the slices to a holding chamber containing fresh, oxygenated aCSF at room temperature for at least 30 minutes to allow for the de-esterification of the this compound AM by intracellular esterases.

Simultaneous Whole-Cell Patch Clamp and this compound Imaging
  • Slice Preparation : Prepare acute brain slices as you would for standard electrophysiology.

  • Loading : Load the slices with this compound AM as described above.

  • Transfer to Recording Chamber : Transfer a loaded slice to the recording chamber of an upright microscope equipped for both fluorescence imaging and electrophysiology. Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.

  • Cell Identification : Identify a this compound loaded neuron for recording using fluorescence microscopy.

  • Patch Clamp Recording :

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

    • Fill the pipettes with an internal solution appropriate for the experimental goals. To avoid interfering with intracellular calcium dynamics, the internal solution should ideally be calcium-free and contain a low concentration of a calcium chelator like EGTA or BAPTA.

    • Approach the selected neuron and establish a gigaohm seal in voltage-clamp mode.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode to record action potentials.

  • Simultaneous Imaging :

    • Position the objective over the patched neuron.

    • Excite the this compound at 340 nm and 380 nm using a fast-switching light source.

    • Capture the emitted fluorescence at ~510 nm using a sensitive camera (e.g., sCMOS or EMCCD).

    • Acquire images at a frame rate sufficient to resolve the calcium transients (typically 10-100 Hz).

  • Data Acquisition and Analysis :

    • Simultaneously record the electrophysiological data and the fluorescence images.

    • In post-processing, draw a region of interest (ROI) around the soma of the patched neuron in the fluorescence images.

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F₃₄₀/F₃₈₀) for each time point.

    • Correlate the changes in the F₃₄₀/F₃₈₀ ratio with the timing of action potentials recorded electrophysiologically.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_recording Simultaneous Recording cluster_analysis Data Analysis brain_slice Acute Brain Slice Preparation fura_loading This compound AM Loading & De-esterification brain_slice->fura_loading patch_clamp Whole-Cell Patch Clamp fura_loading->patch_clamp fura_imaging This compound Imaging (340/380nm excitation) fura_loading->fura_imaging ephys_data Electrophysiology Data (Action Potentials) patch_clamp->ephys_data imaging_data Imaging Data (F340/F380 Ratio) fura_imaging->imaging_data correlation Cross-Validation & Correlation ephys_data->correlation imaging_data->correlation signaling_pathway ap Action Potential depolarization Membrane Depolarization ap->depolarization vgcc Voltage-Gated Ca²⁺ Channels (VGCCs) Open depolarization->vgcc ca_influx Ca²⁺ Influx vgcc->ca_influx fura_binding Ca²⁺ binds to this compound ca_influx->fura_binding fluorescence_change Change in Fluorescence Ratio (F340/F380) fura_binding->fluorescence_change

Fura-2 for Intracellular Calcium Measurement: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fura-2 is a fluorescent indicator widely used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i).[1][2] Developed by Roger Tsien and colleagues in 1985, this compound has become an essential tool in fields like neuroscience, cardiology, and pharmacology due to its high sensitivity and, most notably, its ratiometric properties.[1][3] This guide provides a comparative analysis of this compound's application in various cell types, contrasts its performance with alternative indicators, and offers detailed experimental protocols to aid researchers in their experimental design.

Principle of this compound Ratiometric Measurement

This compound is a high-affinity calcium indicator that, once inside the cell, exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺.[4] When unbound, this compound is maximally excited by light at a wavelength of approximately 380 nm. When bound to calcium, its peak excitation shifts to ~340 nm.[5] The emission wavelength remains constant at ~510 nm in both states.[3]

By alternately exciting the this compound-loaded cells at 340 nm and 380 nm and measuring the resulting fluorescence emission at 510 nm, a ratio of the two emission intensities (F₃₄₀/F₃₈₀) can be calculated. This ratio is directly proportional to the intracellular calcium concentration. The key advantage of this ratiometric approach is that it minimizes artifacts arising from variations in dye concentration, cell thickness, uneven dye loading, photobleaching, and dye leakage, leading to more accurate and reproducible [Ca²⁺]i measurements compared to single-wavelength indicators.[1][2][5]

This compound Ratiometric Measurement Principle cluster_excitation Excitation cluster_cell Cell cluster_emission Emission & Detection Exc_340 340 nm Light (UV) Fura_Bound This compound-Ca²⁺ (Bound) Exc_340->Fura_Bound Excites Bound Form Exc_380 380 nm Light (UV) Fura_Unbound This compound (Unbound) Exc_380->Fura_Unbound Excites Unbound Form Emission_510 Emission at 510 nm Fura_Bound->Emission_510 Fura_Unbound->Emission_510 Ratio_Calc Calculate Ratio (F₃₄₀ / F₃₈₀) Emission_510->Ratio_Calc Ca_Conc [Ca²⁺]i Ratio_Calc->Ca_Conc Proportional to Indicator Selection Guide Start Need Quantitative [Ca²⁺]i Measurement? Ratiometric Use Ratiometric Indicator (e.g., this compound, Indo-1) Start->Ratiometric Yes NonRatiometric Use Single Wavelength Indicator (e.g., Fluo-4, Cal-520) Start->NonRatiometric No (Relative ΔF/F is sufficient) UV_Check UV Excitation Acceptable? Ratiometric->UV_Check LongTerm_Check Long-Term or Targeted Expression? NonRatiometric->LongTerm_Check Fura2 This compound UV_Check->Fura2 Yes OtherRatio Consider Visible-Light Ratiometric Dyes UV_Check->OtherRatio No GECI Use Genetically Encoded Indicator (GECI) LongTerm_Check->GECI Yes HighSpeed_Check Need Highest Temporal Resolution? LongTerm_Check->HighSpeed_Check No Fluo4 Fluo-4 / Cal-520 HighSpeed_Check->Fluo4 Yes Investigating SR Ca²⁺ Release in Cardiomyocytes Agonist Agonist (e.g., ATP) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3R IP₃ Receptor IP3->IP3R Binds to Ca_Release Ca²⁺ Release IP3R->Ca_Release SR Sarcoplasmic Reticulum (SR) SR->IP3R Fura2_Measure Measure with This compound Ca_Release->Fura2_Measure Cytosolic [Ca²⁺]↑ Inhibitor Add Inhibitor (Thapsigargin, Ryanodine) Inhibitor->SR Depletes Ca²⁺ stores

References

Safety Operating Guide

Proper Disposal of Fura-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Fura-2, a widely used fluorescent indicator for intracellular calcium measurement. Adherence to these protocols is essential for minimizing risks and ensuring compliance with regulations.

This compound, in its solid form and as the acetoxymethyl (AM) ester, is not classified as a hazardous substance under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard or the Superfund Amendments and Reauthorization Act (SARA).[1] Some safety data sheets (SDS) also indicate that it is inherently biodegradable. However, its toxicological properties have not been exhaustively studied, and therefore, a cautious approach to its disposal is required.[2] All waste containing this compound must be handled in accordance with local, state, and federal regulations, and measures should be taken to prevent its release into the environment.[2]

A critical consideration for this compound disposal is its common solvent, dimethyl sulfoxide (B87167) (DMSO). DMSO is a combustible liquid and can facilitate the absorption of other dissolved chemicals through the skin. Therefore, this compound waste, particularly in DMSO solutions, must be managed as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Nitrile or butyl rubber gloves are recommended.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Handle all this compound waste in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with DMSO solutions.

Disposal Procedures for Different Forms of this compound Waste

The proper disposal method for this compound depends on its form: solid, concentrated stock solution, dilute aqueous solutions, and contaminated labware.

Unused/Expired Solid this compound

Solid this compound that is unused or has expired should be disposed of as chemical waste.

Procedure:

  • Ensure the original container is securely sealed.

  • Label the container clearly as "Solid Chemical Waste: this compound".

  • Place the sealed and labeled container in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Concentrated this compound AM/DMSO Stock Solutions

This compound AM is typically prepared as a concentrated stock solution in DMSO. This solution must be treated as hazardous waste due to the presence of DMSO.

Procedure:

  • Collect all waste this compound/DMSO stock solutions in a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable.

  • Do not mix with other types of chemical waste.

  • Label the container clearly with "Hazardous Waste: this compound in DMSO".

  • Keep the container tightly sealed and store it in a designated hazardous waste accumulation area, away from sources of ignition.

  • Contact your institution's EHS for collection and disposal via incineration.[3]

Dilute Aqueous Solutions of this compound

These are typically generated during cell loading and washing steps in experimental protocols. While the concentration of this compound is low, these solutions should not be poured down the drain.

Procedure:

  • Collect all dilute aqueous waste containing this compound in a clearly labeled, leak-proof container.

  • Label the container as "Aqueous Waste with this compound".

  • Store the container in a designated waste accumulation area.

  • Consult with your institution's EHS for guidance on disposal. Depending on local regulations, it may be permissible to dispose of it down the drain after appropriate neutralization or deactivation, but in most cases, it will be collected as chemical waste.

Contaminated Labware

This category includes pipette tips, microplates, gloves, and other disposable materials that have come into contact with this compound.

Procedure:

  • Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, vials, gloves) in a designated, sealed plastic bag or container.

  • Label the bag or container as "Solid Waste Contaminated with this compound and DMSO".

  • Dispose of this container as hazardous waste through your institution's EHS.

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any this compound/DMSO residue. The rinsate should be collected and disposed of as hazardous liquid waste. After rinsing, the glassware can be washed with soap and water.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 108964-32-5 (for this compound AM)
Hazard Classification Not classified as hazardous under OSHA/SARA[1]
Biodegradability Inherently biodegradable
Solubility Soluble in DMSO[2]
Primary Solvent for Disposal DMSO (Dimethyl Sulfoxide) - Combustible Liquid[3]
Recommended Disposal Method for Solutions Incineration via a licensed waste disposal contractor[3]

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory safety practices and information derived from Safety Data Sheets. A key experimental protocol that generates this compound waste is the measurement of intracellular calcium concentration. This typically involves:

  • Preparation of a concentrated this compound AM stock solution in DMSO.

  • Dilution of the stock solution in a physiological buffer.

  • Loading of cells with the this compound AM solution.

  • Washing the cells to remove excess dye.

Each of these steps generates waste that must be disposed of according to the procedures detailed in this guide.

This compound Disposal Workflow

Fura_2_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway cluster_final_disposal Final Disposal Solid_Fura2 Unused/Expired Solid this compound Collect_Solid Collect in Labeled, Sealed Container Solid_Fura2->Collect_Solid DMSO_Stock Concentrated This compound/DMSO Stock Collect_Liquid_Hazardous Collect in Labeled, Sealed Hazardous Waste Container DMSO_Stock->Collect_Liquid_Hazardous Aqueous_Waste Dilute Aqueous Solutions Collect_Aqueous Collect in Labeled Aqueous Waste Container Aqueous_Waste->Collect_Aqueous Contaminated_Labware Contaminated Labware Collect_Contaminated Collect in Labeled Solid Waste Bag/Container Contaminated_Labware->Collect_Contaminated EHS_Pickup Arrange for EHS/ Licensed Contractor Pickup Collect_Solid->EHS_Pickup Collect_Liquid_Hazardous->EHS_Pickup Collect_Aqueous->EHS_Pickup Collect_Contaminated->EHS_Pickup

Caption: Workflow for the proper disposal of different forms of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Fura-2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Fura-2, a widely used ratiometric calcium indicator, ensuring safe handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound Handling

When working with this compound and its acetoxymethyl (AM) ester form, this compound AM, a comprehensive approach to personal protection is crucial. Although the hazards of this material have not been thoroughly investigated, it is recommended to handle all chemicals with caution.[1] The minimum required PPE includes:

  • Hand Protection: Impervious gloves, such as nitrile gloves, are mandatory to prevent skin contact.[2] If there is a risk of exposure, consider double-gloving.[2]

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against potential splashes.[2]

  • Skin and Body Protection: A lab coat or other lightweight protective clothing is necessary to prevent contamination of personal clothing.[2]

  • Respiratory Protection: In situations where there is insufficient ventilation or a risk of generating dust or aerosols, suitable respiratory equipment should be worn.

Procedural Guidance for Safe Handling and Disposal

Handling this compound:

  • Preparation: Work in a well-ventilated area.[3] Avoid the formation of dust and aerosols.[1]

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the laboratory area.[3]

  • Contact Avoidance: Limit all unnecessary personal contact with the chemical.[3]

In Case of Exposure:

  • Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice if symptoms arise.[1]

  • Skin Contact: Wash the affected area with soap and plenty of water.[1]

  • Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.

  • Ingestion: Wash out the mouth with water and seek medical advice.[4]

Spill Management:

  • Minor Spills:

    • Wear appropriate PPE, including impervious gloves and safety glasses.[3]

    • Clean up spills immediately.[3]

    • Use an absorbent material to contain the spill.[1]

    • Collect the spilled material into a clean, dry, and labeled container for disposal.[3]

  • Major Spills:

    • Evacuate the area and move upwind.[3]

    • Alert emergency responders, providing the location and nature of the hazard.[3]

    • Prevent the spillage from entering drains or waterways.[3]

Storage and Disposal:

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Protect the material from long-term exposure to light.[1] this compound AM in DMSO is stable at room temperature for 24 hours and for several months at -20°C in a dry container.[5]

  • Disposal: All waste materials, including contaminated absorbents and empty containers, must be disposed of in accordance with applicable local, regional, and national regulations.[1]

Quantitative Safety Data

Safety Data Sheets indicate that this compound has no established occupational exposure limit values.[1] The toxicological properties have not been fully investigated.

ParameterValueReference
Occupational Exposure Limits Not established[1]
Acute Toxicity Not thoroughly investigated
Carcinogenic Effects No information available
Mutagenic Effects No information available

Experimental Protocol: Loading Cells with this compound AM

The following is a general guideline for loading cells with this compound AM. This protocol may need to be optimized for specific cell types and experimental conditions.

  • Prepare this compound AM Stock Solution: Prepare a 1 mM stock solution of this compound AM in high-quality, anhydrous DMSO.[5]

  • Prepare Loading Solution: Dilute the this compound AM stock solution in a suitable buffer (e.g., HBSS with BSA) to a final concentration of 1-5 µM. Vortex the solution vigorously.[5][6]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells gently with the appropriate buffer.[6]

    • Add the this compound AM loading solution to the cells.

    • Incubate the cells at 37°C for 30-60 minutes in the dark.[5]

  • Washing:

    • Remove the loading solution.

    • Wash the cells 3-4 times with fresh buffer to remove extracellular dye.[6]

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound AM by intracellular esterases.[6]

  • Imaging: The cells are now ready for fluorescence imaging, monitoring the ratio of emission at 510 nm with excitation at approximately 340 nm and 380 nm.[7]

Fura2_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) start->ppe prep_area Prepare Well-Ventilated Work Area ppe->prep_area weigh Weigh/Measure This compound prep_area->weigh prepare_solution Prepare this compound Solution weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill Occurs experiment->spill Potential dispose_waste Dispose of Waste (per regulations) decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End wash_hands->end contain_spill Contain Spill with Absorbent Material spill->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste collect_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.